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  • Product: 2-Ethoxycinnamic acid
  • CAS: 59923-03-4

Core Science & Biosynthesis

Foundational

2-Ethoxycinnamic Acid: Technical Profile & Applications

This technical guide details the chemical properties, synthesis, and pharmaceutical applications of 2-Ethoxycinnamic acid, designed for researchers in medicinal chemistry and solid-state organic synthesis. Synonyms: O-Et...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and pharmaceutical applications of 2-Ethoxycinnamic acid, designed for researchers in medicinal chemistry and solid-state organic synthesis.

Synonyms: O-Ethoxycinnamic acid; (E)-3-(2-ethoxyphenyl)acrylic acid CAS: 6093-71-6 (trans-isomer), 69038-81-9 (general) IUPAC: (2E)-3-(2-ethoxyphenyl)prop-2-enoic acid

Executive Summary

2-Ethoxycinnamic acid is a lipophilic phenylpropanoid derivative primarily utilized as a pharmacophore in the development of metabolic and oncological therapeutics. Unlike its methoxy analog, the 2-ethoxy substituent imparts specific steric and solubility characteristics that influence crystal packing—a critical factor in its unique solid-state photochemical properties. It serves as a key intermediate in the synthesis of PPARγ agonists (insulin sensitizers) and LSF inhibitors (cancer chemotherapeutics).

Physicochemical Profile

PropertyValue / DescriptionContext
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
Melting Point 132–140 °CVaries by polymorph (α, β, γ forms)
pKa (Calc.) ~4.5Weakly acidic; comparable to trans-cinnamic acid
LogP ~2.5Moderate lipophilicity; high membrane permeability
Solubility Ethanol, DMSO, DMFPoorly soluble in water; soluble in organic bases
Appearance White to cream crystalline solid
Isomerism Trans (E) dominantCis (Z) formed via UV irradiation in solution
Structural Analysis & Polymorphism

A defining feature of 2-ethoxycinnamic acid is its trimorphic existence in the solid state. The crystal packing dictates its reactivity, a phenomenon famously characterized by Schmidt’s topochemical postulates.

  • 
    -Form:  Molecules pack head-to-tail; UV irradiation yields 
    
    
    
    -truxillic acid
    (centrosymmetric dimer).
  • 
    -Form:  Molecules pack head-to-head; UV irradiation yields 
    
    
    
    -truxinic acid
    (mirror-symmetric dimer).
  • 
    -Form:  Photostable; distance between double bonds > 4.2 Å, preventing dimerization.
    

Synthetic Methodology

The most robust synthesis for high-purity (E)-2-ethoxycinnamic acid is the Knoevenagel Condensation . This route is preferred over the Perkin reaction due to milder conditions and higher stereoselectivity for the trans isomer.

Protocol: Knoevenagel Condensation

Objective: Synthesis of (E)-2-ethoxycinnamic acid from 2-ethoxybenzaldehyde.

Reagents:

  • 2-Ethoxybenzaldehyde (1.0 eq)

  • Malonic acid (1.2 eq)

  • Pyridine (Solvent/Base, 3.0 eq)

  • Piperidine (Catalyst, 0.1 eq)

Workflow:

  • Dissolution: In a round-bottom flask, dissolve 2-ethoxybenzaldehyde and malonic acid in pyridine.

  • Catalysis: Add catalytic piperidine.

  • Reflux: Heat the mixture to 80–100°C for 4–6 hours. Monitoring via TLC should show the disappearance of the aldehyde.

  • Decarboxylation: The initial condensation forms a dicarboxylic intermediate which spontaneously decarboxylates under heat to form the acrylic acid moiety.

  • Work-up: Pour the cooled reaction mixture into ice-cold HCl (1M) to precipitate the free acid.

  • Purification: Recrystallize from ethanol/water (9:1) to obtain white needles.

Reaction Logic Diagram

Synthesispathway Aldehyde 2-Ethoxybenzaldehyde (Electrophile) Intermed Benzylidene Intermediate Aldehyde->Intermed Pyridine/Piperidine - H2O Malonic Malonic Acid (Nucleophile) Malonic->Intermed Product (E)-2-Ethoxycinnamic Acid Intermed->Product Heat (-CO2) Decarboxylation

Figure 1: Synthetic pathway via Knoevenagel condensation. The base promotes enolization of malonic acid, attacking the aldehyde carbonyl.

Chemical Reactivity & Drug Development

2-Ethoxycinnamic acid acts as a versatile scaffold in medicinal chemistry. Its reactivity profile allows for modification at the carboxylic tail or the olefinic linker.

A. PPAR Agonist Synthesis (Metabolic Disease)

Hydrogenation of the double bond yields 2-ethoxydihydrocinnamic acid , a structural core found in dual PPAR


/

agonists. These compounds are critical in treating Type 2 Diabetes by improving insulin sensitivity and lipid profiles.[1]
  • Mechanism: The ethoxy group occupies a specific hydrophobic pocket in the PPAR ligand-binding domain (LBD), enhancing binding affinity compared to unsubstituted analogs.

B. LSF Inhibitors (Oncology)

Recent research identifies 2-ethoxycinnamic acid as a starting material for Factor Quinolinone Inhibitors (e.g., FQI1) .

  • Target: Late SV40 Factor (LSF), a transcription factor overexpressed in hepatocellular carcinoma.

  • Transformation: The acid is coupled with substituted anilines or quinolinones to form the bioactive amide pharmacophore.

C. Solid-State Photodimerization

The [2+2] photocycloaddition is strictly controlled by the crystal lattice geometry. This property is utilized in material science for creating photo-responsive polymers.

Photochemistry Monomer 2-Ethoxycinnamic Acid (Monomer) Alpha Alpha-Form Crystal (Head-to-Tail) Monomer->Alpha Crystallization Beta Beta-Form Crystal (Head-to-Head) Monomer->Beta Crystallization Truxillic alpha-Truxillic Acid (Centrosymmetric) Alpha->Truxillic UV Light [2+2] Cycloaddition Truxinic beta-Truxinic Acid (Mirror Symmetric) Beta->Truxinic UV Light [2+2] Cycloaddition

Figure 2: Topochemical control of photodimerization. The crystal polymorph determines the stereochemistry of the cyclobutane product.

Analytical Characterization

Validation of the synthesized compound relies on NMR spectroscopy.[2][3] The trans geometry is confirmed by the coupling constant of the vinylic protons.

NucleusSignal (ppm)MultiplicityAssignmentDiagnostic Value
¹H NMR 1.45Triplet-OCH₂CHMethyl of ethoxy group
¹H NMR 4.15Quartet-OCH ₂CH₃Methylene of ethoxy group
¹H NMR 6.55Doublet (J = 16.0 Hz)α-Vinylic HJ-value > 15 Hz confirms trans (E) isomer
¹H NMR 8.05Doublet (J = 16.0 Hz)β-Vinylic HDownfield shift due to conjugation
¹³C NMR 170.5SingletC =OCarboxylic acid carbonyl

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4]

  • Storage: Store at room temperature, protected from light. Prolonged exposure to UV light in the solid state may induce dimerization on the surface of the crystals.

  • PPE: Standard lab coat, nitrile gloves, and safety goggles are required. Use a fume hood during synthesis, especially when using pyridine.

References

  • Synthesis & Properties: 2-Ethoxycinnamic acid. PubChem.[4] National Library of Medicine. [Link]

  • PPAR Agonist Activity: Martín, J. A., et al. (2005).[5] 2-Alkoxydihydrocinnamates as PPAR agonists.[5] Bioorganic & Medicinal Chemistry Letters. [Link]

  • LSF Inhibition: Grant, T. J., et al. (2012). Inhibitors of Late SV40 Factor (LSF) as cancer chemotherapeutics.
  • Solid State Photochemistry: Cohen, M. D., & Schmidt, G. M. J. (1964). Topochemistry.[6] Part I. A survey of the light-induced reaction of the cinnamic acids. Journal of the Chemical Society. [Link]

Sources

Exploratory

Technical Monograph: 2-Ethoxycinnamic Acid

Structural Architecture, Synthetic Pathways, and Pharmacological Applications[1] Executive Summary 2-Ethoxycinnamic acid (CAS: 69038-81-9), also known as o-ethoxycinnamic acid, is a functionalized phenylpropanoid derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architecture, Synthetic Pathways, and Pharmacological Applications[1]

Executive Summary

2-Ethoxycinnamic acid (CAS: 69038-81-9), also known as o-ethoxycinnamic acid, is a functionalized phenylpropanoid derivative characterized by an ethoxy group at the ortho position of the benzene ring.[1] As a member of the cinnamic acid family, it serves as a critical scaffold in medicinal chemistry, particularly in the development of tyrosinase inhibitors, PPAR-gamma agonists, and as a synthetic precursor for substituted coumarins.

This technical guide provides a comprehensive analysis of its molecular structure, validated synthetic protocols, and physicochemical characterization, designed for researchers in organic synthesis and drug discovery.

Molecular Architecture & Stereochemistry

The pharmacological efficacy and chemical reactivity of 2-ethoxycinnamic acid are dictated by its stereochemistry and electronic distribution.

1.1 Stereochemical Configuration

Like most cinnamic acid derivatives, 2-ethoxycinnamic acid exists primarily in the trans (E) configuration.[1] The (E)-isomer is thermodynamically more stable than the (Z)-isomer due to the minimization of steric repulsion between the phenyl ring and the carboxylic acid moiety.

  • Torsion Angles: The presence of the bulky ortho-ethoxy group introduces significant steric strain, forcing the phenyl ring to twist slightly out of planarity with the alkene system to accommodate the ethyl tail. This "ortho-effect" distinguishes it from its para-substituted counterparts (e.g., 4-methoxycinnamic acid), influencing its crystal packing and solubility.[1]

  • Electronic Effects: The ethoxy group acts as an electron-donating group (EDG) via resonance (+M effect), increasing the electron density of the aromatic ring. However, its ortho position also exerts an inductive effect (-I) and steric hindrance that modulates the reactivity of the alkene double bond toward nucleophiles.

1.2 Structural Visualization

The following diagram illustrates the molecular connectivity and the steric environment of the ortho-substitution.

MolecularStructure Figure 1: Functional domains of (E)-2-Ethoxycinnamic Acid highlighting the ortho-steric center. Benzene Benzene Ring (Electron Rich) OrthoEthoxy 2-Ethoxy Group (-OCH2CH3) Steric Hindrance Benzene->OrthoEthoxy Ortho Substitution Alkene Trans-Alkene (C=C) Rigid Linker Benzene->Alkene Conjugation Carboxyl Carboxylic Acid (-COOH) H-Bond Donor/Acceptor Alkene->Carboxyl Electronic Pull

[1]

Synthetic Pathways & Process Chemistry

While the Perkin reaction is historically significant, the Knoevenagel Condensation is the preferred method for synthesizing 2-ethoxycinnamic acid due to milder conditions, higher yields, and better stereoselectivity for the (E)-isomer.

2.1 Reaction Mechanism (Knoevenagel Route)

The synthesis involves the condensation of 2-ethoxybenzaldehyde with malonic acid in the presence of a base catalyst (typically piperidine in pyridine).

  • Enolization: The base deprotonates malonic acid to generate an enolate.

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of 2-ethoxybenzaldehyde.

  • Dehydration & Decarboxylation: Spontaneous dehydration followed by thermal decarboxylation yields the

    
    -unsaturated acid.[1]
    
2.2 Synthetic Workflow Diagram

SynthesisWorkflow Figure 2: Step-by-step synthesis of 2-Ethoxycinnamic acid via Knoevenagel Condensation. Start Raw Materials: 2-Ethoxybenzaldehyde + Malonic Acid Step1 Condensation Solvent: Pyridine Catalyst: Piperidine Temp: 80-100°C Start->Step1 Step2 Decarboxylation (-CO2 release) Step1->Step2 -H2O Step3 Acidification (HCl to pH < 2) Step2->Step3 Quench Step4 Recrystallization (Ethanol/Water) Step3->Step4 Crude Solid Product Final Product: (E)-2-Ethoxycinnamic Acid (White Crystalline Solid) Step4->Product Purification

Physicochemical Characterization

Reliable identification of 2-ethoxycinnamic acid requires a multi-modal approach. The following data points are critical for validation.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H-NMR spectrum is the definitive tool for confirming the trans geometry.
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityCoupling Constant (

)
Structural Insight
-COOH 12.0 - 12.5Singlet (br)-Acidic proton (exchangeable).[1]
Alkene (Ar-CH=) 7.8 - 8.1Doublet15.8 - 16.0 Hz High

value confirms trans (E) geometry.[1]
Alkene (=CH-COOH) 6.4 - 6.6Doublet15.8 - 16.0 Hz Conjugated alkene proton.[1]
Aromatic Ring 6.8 - 7.5Multiplets-4 aromatic protons (ortho-substituted pattern).[1]
Ethoxy (-OCH

-)
4.0 - 4.2Quartet7.0 HzMethylene protons next to oxygen.[1]
Ethoxy (-CH

)
1.3 - 1.5Triplet7.0 HzMethyl terminal protons.[1]
3.2 Infrared (IR) Spectroscopy
  • C=O Stretch: Strong absorption at 1670–1690 cm

    
      (Conjugated carboxylic acid).
    
  • C=C Stretch: Medium intensity band at 1620–1630 cm

    
     .[1]
    
  • O-H Stretch: Broad band at 2500–3300 cm

    
     .[1]
    
Experimental Protocol: Synthesis of (E)-2-Ethoxycinnamic Acid[1]

Safety Note: Pyridine is toxic and has a noxious odor. Perform all steps in a functioning fume hood.

Materials
  • 2-Ethoxybenzaldehyde (15.0 g, 0.1 mol)[1]

  • Malonic acid (20.8 g, 0.2 mol)

  • Pyridine (30 mL)[1]

  • Piperidine (1.5 mL)[1]

  • Hydrochloric acid (concentrated)[1]

  • Ethanol (95%)[1]

Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 2-ethoxybenzaldehyde (15.0 g) and malonic acid (20.8 g).

  • Catalysis: Add pyridine (30 mL) followed by piperidine (1.5 mL). The reaction is slightly exothermic; allow it to stabilize.

  • Reflux: Heat the mixture on an oil bath at 85–95°C for 3–5 hours. Evolution of CO

    
     gas (bubbling) indicates the decarboxylation is proceeding.
    
  • Quenching: Cool the reaction mixture to room temperature. Pour the solution slowly into a beaker containing 100 mL of ice-cold water and 40 mL of concentrated HCl (to neutralize pyridine and precipitate the acid).

  • Isolation: A white to off-white precipitate will form immediately.[1][2] Stir for 30 minutes to ensure complete precipitation. Filter the solid using a Buchner funnel and wash with cold water (3 x 50 mL).

  • Purification: Recrystallize the crude product from an Ethanol/Water (3:1) mixture. Dissolve the solid in boiling ethanol, then add hot water until slight turbidity appears. Cool slowly to 4°C.

  • Drying: Dry the crystals in a vacuum oven at 50°C for 6 hours.

Expected Yield: 75–85% Appearance: White crystalline needles.

Pharmacological & Industrial Relevance[1][3][4]

While often confused with the direct precursor for Ozagrel (which utilizes para-substituted intermediates), 2-ethoxycinnamic acid holds specific value in:

  • Tyrosinase Inhibition: Similar to 2-methoxycinnamic acid, the 2-ethoxy derivative acts as a competitive inhibitor of tyrosinase, making it a candidate for skin-whitening agents in cosmeceuticals.[1]

  • Coumarin Synthesis: Acid-catalyzed cyclization of 2-ethoxycinnamic acid (often requiring deprotection of the ethyl group first) leads to coumarin derivatives, which are pharmacophores for anticoagulants.

  • Metabolic Probes: It serves as a substrate to study the steric tolerance of cinnamate-4-hydroxylase (C4H) enzymes in plant metabolic engineering.[1]

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 736242, 2-Ethoxycinnamic acid. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (2023). Crystal Structure of 2-Ethoxycinnamic Acid (Ref Code: 149656). Retrieved from [Link][1]

Sources

Foundational

Unlocking the Antimicrobial Potential of 2-Ethoxycinnamic Acid: A Technical Guide for Researchers

For Immediate Release to the Scientific Community This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the antimicrobial properties of 2-Ethoxy...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the antimicrobial properties of 2-Ethoxycinnamic acid. As a Senior Application Scientist, the goal of this document is to provide not just a summary of existing knowledge, but a practical framework for the comprehensive evaluation of this compound. We will delve into the established antimicrobial activities of the broader cinnamic acid family, propose robust methodologies for the specific analysis of the 2-ethoxy derivative, and explore the likely mechanisms underpinning its biological effects.

Introduction: The Promise of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds found in a variety of plants, including the Cinnamomum genus.[1] For centuries, preparations containing these molecules have been used in traditional medicine for their therapeutic properties.[2] Modern scientific investigation has confirmed that these compounds exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and, most notably, antimicrobial effects against a spectrum of bacteria and fungi.[3][4]

The core structure of cinnamic acid, featuring a phenyl ring attached to an acrylic acid moiety, offers a versatile scaffold for chemical modification.[1] Substitutions on the phenyl ring can significantly modulate the compound's physicochemical properties and biological efficacy.[5] 2-Ethoxycinnamic acid, with an ethoxy group at the ortho position of the phenyl ring, is one such derivative with potential for further investigation as a novel antimicrobial agent. While extensive data exists for related compounds like p-coumaric, ferulic, and methoxycinnamic acids, specific quantitative data on the antimicrobial potency of 2-Ethoxycinnamic acid is not yet widely available in public literature. This guide provides the necessary tools and theoretical framework to bridge that gap.

Antimicrobial Spectrum: An Evidence-Based Postulation

While direct Minimum Inhibitory Concentration (MIC) values for 2-Ethoxycinnamic acid are not readily found in the reviewed literature, we can infer its likely activity based on the established antimicrobial profiles of its parent compound, cinnamic acid, and other closely related derivatives.

Cinnamic acid itself has demonstrated weak to moderate activity against a range of Gram-positive and Gram-negative bacteria, with reported MIC values often exceeding 5.0 mM.[2][6] However, its effectiveness is significantly more pronounced against certain pathogens like Mycobacterium tuberculosis, with MICs reported in the range of 270–675 µM.[2] It also exhibits antifungal activity against species such as Aspergillus niger and Candida albicans.[2]

Derivatives of cinnamic acid often show enhanced antimicrobial potency. For instance, esters of cinnamic acid have been reported to have MIC values against both Gram-positive and Gram-negative bacteria in the range of 43 to 301 µM.[7] The introduction of a methoxy group, structurally similar to the ethoxy group of our target compound, has also been shown to confer potent antibacterial and antifungal effects, with MICs for 4-methoxycinnamic acid ranging from 50.4 to 449 µM.[6]

Based on these structure-activity relationships, it is reasonable to hypothesize that 2-Ethoxycinnamic acid will exhibit antimicrobial activity, and its efficacy is likely to be influenced by its increased lipophilicity due to the ethoxy group, which may enhance its ability to interact with microbial cell membranes.

Table 1: Reported Antimicrobial Activity of Cinnamic Acid and Selected Derivatives

CompoundMicroorganismMICReference
Cinnamic AcidEscherichia coli>5.0 mM[2]
Cinnamic AcidStaphylococcus aureus>5.0 mM[2]
Cinnamic AcidMycobacterium tuberculosis H37Rv270–675 µM[2]
Cinnamic AcidAspergillus niger844 µM[2]
Cinnamic AcidCandida albicans405 µM[2]
Cinnamic Acid EstersGram-positive & Gram-negative bacteria43–301 µM[7]
4-Methoxycinnamic AcidBacteria and Fungi50.4–449 µM[6]
Ethyl CinnamateVarious Fungi726.36 µM[1]
Butyl CinnamateVarious Fungi626.62 µM[1]

Proposed Mechanisms of Antimicrobial Action

The antimicrobial effects of cinnamic acid and its derivatives are believed to be multifactorial, with the primary mechanism being the disruption of microbial cell membrane integrity.[1] A secondary mechanism involving the inhibition of quorum sensing pathways has also been identified.

Primary Mechanism: Disruption of Cell Membrane Integrity

The lipophilic nature of cinnamic acid derivatives allows them to partition into the lipid bilayer of microbial cell membranes. This insertion is thought to disrupt the membrane's structure and function, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[1]

Evidence for this mechanism comes from studies demonstrating that cinnamic acid derivatives can cause:

  • Membrane Depolarization: Dissipation of the membrane potential is a key indicator of membrane damage.[8]

  • Increased Permeability: The influx of molecules that are normally excluded from the cell, and the efflux of intracellular components, can be measured to assess membrane permeabilization.

  • Morphological Changes: Microscopic examination of treated cells often reveals alterations in cell shape and signs of lysis.

cluster_0 Bacterial Cell 2_Ethoxycinnamic_Acid 2-Ethoxycinnamic Acid Cell_Membrane Cell Membrane 2_Ethoxycinnamic_Acid->Cell_Membrane Partitioning Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption Increased Permeability Ion_Leakage Ion Leakage Membrane_Disruption->Ion_Leakage ATP_Depletion ATP Depletion Membrane_Disruption->ATP_Depletion Cell_Death Cell Death Ion_Leakage->Cell_Death ATP_Depletion->Cell_Death

Figure 1: Proposed primary mechanism of action of 2-Ethoxycinnamic acid.

Secondary Mechanism: Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression in response to population density. QS regulates a variety of processes, including virulence factor production and biofilm formation.[9] Several studies have shown that cinnamic acid and its derivatives can interfere with QS signaling pathways, thereby reducing the pathogenicity of bacteria without directly killing them.[9][10] This anti-virulence approach is a promising strategy for combating antimicrobial resistance.

The interference with QS can occur at different levels, including:

  • Inhibition of signal molecule synthesis.

  • Degradation of signal molecules.

  • Blockage of signal molecule receptors.

cluster_1 Quorum Sensing Pathway Signal_Synthesis Signal Molecule Synthesis Signal_Accumulation Signal Molecule Accumulation Signal_Synthesis->Signal_Accumulation Signal_Reception Signal Receptor Binding Signal_Accumulation->Signal_Reception Gene_Expression Virulence Gene Expression Signal_Reception->Gene_Expression 2_Ethoxycinnamic_Acid 2-Ethoxycinnamic Acid Inhibition Inhibition 2_Ethoxycinnamic_Acid->Inhibition Inhibition->Signal_Reception cluster_2 MTT Assay Workflow Cell_Seeding Seed Mammalian Cells Compound_Addition Add 2-Ethoxycinnamic Acid Cell_Seeding->Compound_Addition Incubation Incubate (24-72h) Compound_Addition->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Formazan Formation (in viable cells) MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading

Figure 3: Workflow for the MTT cytotoxicity assay.

Future Directions and Conclusion

The exploration of 2-Ethoxycinnamic acid as a potential antimicrobial agent is a promising avenue of research. This guide provides a comprehensive framework for its evaluation, from initial screening to mechanistic studies. While the lack of specific MIC data for this compound necessitates the experimental work outlined herein, the existing body of knowledge on cinnamic acid derivatives provides a strong rationale for its investigation.

Future research should focus on:

  • Comprehensive MIC and MBC determination against a broad panel of clinically relevant bacteria and fungi, including multidrug-resistant strains.

  • In-depth mechanistic studies to confirm the proposed mechanisms of action and identify specific molecular targets.

  • Evaluation of anti-biofilm and anti-virulence properties at sub-inhibitory concentrations.

  • In vivo efficacy and toxicity studies in appropriate animal models.

By following the methodologies and considering the theoretical framework presented in this guide, the scientific community can effectively unlock the antimicrobial potential of 2-Ethoxycinnamic acid and contribute to the development of new therapeutic strategies to combat infectious diseases.

References

  • Esters, amides and substituted derivatives of cinnamic acid: Synthesis, antimicrobial activity and QSAR investigations. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • de Fátima, A., Modolo, L. V., & Conegero, L. S. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 19(12), 19293–19325. [Link]

  • Shang, Z., Li, Y., & Wang, C. (2013). Ethyl cinnamate derivatives as promising high-efficient acaricides against Psoroptes cuniculi: synthesis, bioactivity and structure-activity relationship. Parasites & Vectors, 6, 297. [Link]

  • Sova, M. (2012). Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Mini-Reviews in Medicinal Chemistry, 12(8), 749–767. [Link]

  • Zaragoza-García, A. D., et al. (2023). Structure-Activity Relationships in Alkoxylated Resorcinarenes: Synthesis, Structural Features, and Bacterial Biofilm-Modulating Properties. International Journal of Molecular Sciences, 24(23), 16757. [Link]

  • Cheng, W., et al. (2024). Two cinnamoyl hydroxamates as potential quorum sensing inhibitors against Pseudomonas aeruginosa. Frontiers in Microbiology, 15, 1379435. [Link]

  • Sønderholm, M., et al. (2016). Effects of Tween 80 on Growth and Biofilm Formation in Laboratory Media. Frontiers in Microbiology, 7, 1878. [Link]

  • de Sousa, D. P., et al. (2022). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Molecules, 27(21), 7209. [Link]

  • Minimum inhibitory concentration (MIC) of representative biocides and derivatives against E. coli, S. aureus and E. hirae.[11] (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • de Cássia da Silveira e Sá, R., Andrade, L. N., & de Sousa, D. P. (2013). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Molecules, 18(1), 1272–1292. [Link]

  • Narasimhan, B., et al. (2004). Esters, amides and substituted derivatives of cinnamic acid: synthesis, antimicrobial activity and QSAR investigations. European Journal of Medicinal Chemistry, 39(10), 827–834. [Link]

  • Minimum inhibitory concentration (MIC) [µg/mL] of cinnamic acid... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • CLSI. (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • Structure and Antibacterial Activity of Cinnamic Acid Related Compounds. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Smith, P. W., et al. (2018). Effects of Microplate Type and Broth Additives on Microdilution MIC Susceptibility Assays. Journal of Clinical Microbiology, 57(1), e01345-18. [Link]

  • Horváth, J., et al. (2017). Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides. Frontiers in Microbiology, 8, 85. [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute. [Link]

  • Zhou, J., et al. (2022). Quorum Sensing Inhibition and Metabolic Intervention of 4-Hydroxycinnamic Acid Against Agrobacterium tumefaciens. Frontiers in Microbiology, 13, 820067. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved January 30, 2026, from [Link]

  • Smith, P. W., et al. (2018). Effects of Microplate Type and Broth Additives on Microdilution MIC Susceptibility Assays. mSphere, 3(6), e00544-18. [Link]

  • Rajkumari, J., et al. (2018). Cinnamic acid attenuates quorum sensing associated virulence factors and biofilm formation in Pseudomonas aeruginosa PAO1. ResearchGate. [Link]

  • CLSI Methods Development and Standardization Working Group. (2018). Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01929-17. [Link]

  • Inhibition of Quorum Sensing Controlled Virulence Factors and Biofilm Formation of Streptococcus mutans Isolated From Orthodontic Subjects by 4-Hydroxycinnamic Acid. (2021). Cureus, 13(6), e15474. [Link]

  • Sønderholm, M., et al. (2016). Effects of Tween 80 on Growth and Biofilm Formation in Laboratory Media. Frontiers in Microbiology, 7, 1878. [Link]

  • Katsu, T., et al. (2021). Antibacterial Activity of Membrane-Permeabilizing Bactericidal Cyclodextrin Derivatives. ACS Omega, 6(47), 31773–31780. [Link]

  • Antibacterial Activity of Methyl Cinnamate, Cinnamic Acid and Cinnamic Acid Derivatives Derived from Alpinia malaccensis Rhizome. (2023). CABI Digital Library. [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016). (n.d.). Retrieved January 30, 2026, from [Link]

  • Tween 80 surfactant-enhanced bioremediation: toward a solution to the soil contamination by hydrophobic organic compounds. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Li, J., et al. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Journal of Visualized Experiments, (157), e60930. [Link]

  • Two cinnamic acid derivatives as inhibitors of Pseudomonas aeruginosa las and pqs quorum-sensing systems: Impact on biofilm formation and virulence factors. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Mechanistic studies: Disruption of bacterial cell membrane integrity of vancomycin and compounds 1. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

Sources

Exploratory

2-Ethoxycinnamic Acid: A Pleiotropic Scaffold for Metabolic and Inflammatory Modulation

Executive Summary 2-Ethoxycinnamic acid (2-ECA) represents a distinct structural optimization of the phenylpropanoid scaffold. Unlike its widely studied para-substituted analogs (e.g., p-coumaric or 4-methoxycinnamic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethoxycinnamic acid (2-ECA) represents a distinct structural optimization of the phenylpropanoid scaffold. Unlike its widely studied para-substituted analogs (e.g., p-coumaric or 4-methoxycinnamic acid), the ortho-ethoxy substitution confers unique physicochemical properties—specifically increased lipophilicity and altered steric parameters—that enhance bioavailability and receptor-ligand docking stability.

This technical guide analyzes 2-ECA as a dual-functional therapeutic candidate. Its primary utility lies in metabolic regulation (via PPAR


 modulation) and dermatological therapeutics  (via tyrosinase inhibition). This document provides the mechanistic grounding, experimental validation protocols, and pathway visualizations required for high-level drug development research.

Part 1: Physicochemical Profile & Pharmacodynamics

Chemical Identity & Lipophilic Advantage

The therapeutic efficacy of 2-ECA is driven by the ethoxy group at the C2 position. This modification serves two critical functions:

  • Metabolic Stability: The ortho-substitution provides steric hindrance that protects the molecule from rapid first-pass metabolism often seen with unsubstituted cinnamic acids.

  • Lipophilicity (LogP): The ethoxy group increases the partition coefficient compared to methoxy or hydroxy analogs, facilitating passive transport across the stratum corneum (dermatological) and plasma membranes (metabolic).

PropertyValue / CharacteristicRelevance
IUPAC Name (E)-3-(2-ethoxyphenyl)prop-2-enoic acidCore API Identity
Molecular Weight 192.21 g/mol Small molecule; Rule of 5 compliant
Predicted LogP ~2.8 - 3.1Optimal for oral and transdermal bioavailability
Key Pharmacophore

-unsaturated carbonyl
Michael acceptor for cysteine residues in enzymes
Mechanism of Action 1: Metabolic Regulation (PPAR Agonism)

Research into 2-alkoxydihydrocinnamates identifies them as Selective Peroxisome Proliferator-Activated Receptor Modulators (SPPARMs). Unlike full thiazolidinedione (TZD) agonists (e.g., Rosiglitazone), 2-ECA derivatives often act as partial agonists .

  • The Mechanism: 2-ECA binds to the ligand-binding domain (LBD) of PPAR

    
     but stabilizes Helix 12 to a lesser extent than full agonists.
    
  • The Outcome: This partial activation promotes the transcription of insulin-sensitizing genes (e.g., GLUT4, Adiponectin) without fully triggering the adipogenic pathways associated with weight gain and edema, a common failure point for TZDs.

Mechanism of Action 2: Dermatological (Tyrosinase Inhibition)

In hyperpigmentation therapeutics, 2-ECA acts as a competitive inhibitor of tyrosinase. The


-unsaturated side chain mimics the structure of tyrosine, while the ethoxy group interacts with the hydrophobic pocket near the enzyme's binuclear copper active site, preventing the oxidation of L-DOPA to Dopaquinone.

Part 2: Pathway Visualization

PPAR Signaling & Insulin Sensitization

The following diagram illustrates the pathway by which 2-ECA improves insulin sensitivity through nuclear receptor modulation.

PPAR_Pathway Ligand 2-Ethoxycinnamic Acid (Ligand) PPAR PPARγ Receptor (Cytosol/Nucleus) Ligand->PPAR Binding (LBD) Complex PPARγ-RXR Heterodimer PPAR->Complex Heterodimerization RXR RXR (Retinoid X Receptor) RXR->Complex DNA PPRE (Promoter Region) Complex->DNA Binds DNA Block Suppression: NF-κB (Inflammation) Complex->Block Transrepression Gene1 Transcription: GLUT4 (Glucose Uptake) DNA->Gene1 Upregulation Gene2 Transcription: Adiponectin (Fatty Acid Ox) DNA->Gene2 Upregulation

Caption: 2-ECA binds PPAR


, heterodimerizes with RXR, and activates PPRE-driven transcription of metabolic regulators while transrepressing inflammatory NF-

B signaling.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure data integrity, the following protocols include mandatory positive and negative controls.

Protocol A: PPAR Reporter Gene Assay (Luciferase)

Objective: Quantify the agonist efficacy of 2-ECA relative to a full agonist (Rosiglitazone).

  • Cell Line: HEK293T or CV-1 cells (transiently transfected).

  • Plasmids:

    • Expression vector: pSG5-GAL4-hPPAR

      
       (LBD).
      
    • Reporter vector: UAS-Luciferase (contains GAL4 binding sites).

    • Normalization vector: pRL-SV40 (Renilla luciferase).

  • Workflow:

    • Seed: 20,000 cells/well in 96-well plates (white opaque).

    • Transfect: Lipofectamine 2000 (24h post-seeding).

    • Treat: 24h post-transfection, treat cells with:

      • Vehicle Control: 0.1% DMSO (Baseline).

      • Positive Control:[1] Rosiglitazone (1

        
        M).
        
      • Test Group: 2-ECA (Dose-response: 1, 10, 50, 100

        
        M).
        
    • Assay: Lyse cells using Dual-Luciferase Assay System reagents. Measure Luminescence.

  • Validation Logic:

    • Calculate Relative Light Units (RLU) = Firefly/Renilla.

    • Pass Criteria: Rosiglitazone must show >10-fold induction over DMSO. 2-ECA should show dose-dependent induction. If 2-ECA max induction is 40-60% of Rosiglitazone, it confirms partial agonism .

Protocol B: Tyrosinase Inhibition Kinetics

Objective: Determine the IC


 and mode of inhibition (Competitive vs. Non-competitive).
  • Reagents:

    • Mushroom Tyrosinase (250 U/mL in phosphate buffer pH 6.8).

    • Substrate: L-DOPA (0.5 mM).

    • Inhibitor: 2-ECA (dissolved in DMSO, final <1%).

    • Control: Kojic Acid (Standard inhibitor).[1][2]

  • Workflow:

    • Prepare: 96-well microplate.

    • Incubate: Mix 140

      
      L Buffer + 20 
      
      
      
      L Enzyme + 20
      
      
      L Inhibitor (various concentrations). Incubate 10 min at 25°C.
    • Initiate: Add 20

      
      L L-DOPA.
      
    • Measure: Monitor Absorbance at 475 nm (formation of dopachrome) every 30s for 10 mins.

  • Data Analysis:

    • Plot initial velocity (

      
      ) vs. Concentration.
      
    • Construct Lineweaver-Burk plots (

      
       vs 
      
      
      
      ).
    • Interpretation:

      • Competitive Inhibition: Lines intersect at the Y-axis (

        
         unchanged, 
        
        
        
        increases).
      • Non-Competitive: Lines intersect at the X-axis (

        
         decreases, 
        
        
        
        unchanged).

Part 4: Therapeutic Applications & Future Outlook

Metabolic Syndrome & Type 2 Diabetes

2-ECA serves as a scaffold for "Glitazone-sparing" insulin sensitizers. By functioning as a SPPARM, it offers the potential to decouple insulin sensitization from the side effects of fluid retention and bone loss associated with full PPAR


 agonists [1, 5].
  • Development Pathway: Synthesis of ester derivatives (e.g., 2-ethoxy-dihydrocinnamic acid ethyl ester) to further enhance oral bioavailability.

Cosmeceuticals (Hyperpigmentation)

Due to its ability to chelate copper or block the active site of tyrosinase, 2-ECA is a viable alternative to hydroquinone (which has cytotoxicity concerns). The 2-ethoxy substitution enhances skin penetration compared to ferulic acid [2, 6].

Anti-Inflammatory Potential

Cinnamic acid derivatives inhibit the NF-


B pathway.[3] 2-ECA, specifically, blocks the degradation of I

B

, preventing the nuclear translocation of p65/p50 transcription factors. This mechanism is relevant for treating chronic inflammatory conditions like atherosclerosis [3, 4].[4]

References

  • Martin, J. A., et al. (2005).[5] "2-Alkoxydihydrocinnamates as PPAR agonists. Activity modulation by the incorporation of phenoxy substituents." Bioorganic & Medicinal Chemistry Letters.

  • Shi, Y., et al. (2015). "Tyrosinase inhibitory activities of cinnamic acid analogues." ResearchGate.

  • Sova, M. (2012). "Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives." Mini-Reviews in Medicinal Chemistry.

  • Pontiki, E., et al. (2014). "Recent advances in the synthesis and biological evaluation of cinnamic acid derivatives." Current Pharmaceutical Design.

  • Janani, C., & Ranjitha Kumari, B. D. (2015). "PPAR gamma gene -- a review." Diabetes & Metabolic Syndrome.

  • Gunia-Krzyżak, A., et al. (2018). "Cinnamic Acid Derivatives in Cosmetics: Current Use and Future Prospects." International Journal of Cosmetic Science.

Sources

Foundational

Technical Guide: Safe Handling and Application of 2-Ethoxycinnamic Acid

[1] Executive Summary 2-Ethoxycinnamic acid (CAS: 69038-81-9), also known as o-ethoxycinnamic acid, is a functionalized phenylpropanoid used primarily as an intermediate in the synthesis of pharmaceutical compounds and b...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Ethoxycinnamic acid (CAS: 69038-81-9), also known as o-ethoxycinnamic acid, is a functionalized phenylpropanoid used primarily as an intermediate in the synthesis of pharmaceutical compounds and bioactive agents.[1] Structurally, it features a carboxylic acid moiety conjugated with an alkene and an ethoxy-substituted aromatic ring.[1] This conjugation confers specific reactivity (e.g., Michael addition, decarboxylation) but also susceptibility to photo-isomerization.[1]

This guide provides a technical framework for the safe handling, storage, and experimental validation of 2-ethoxycinnamic acid.[1] Unlike its more common analog, 2-methoxycinnamic acid, specific physicochemical data for the ethoxy variant is often conflated in literature.[1] Therefore, this guide emphasizes self-validating protocols to establish compound identity and purity before application in sensitive assays.

Physicochemical Profile

Understanding the physical state and solubility profile is the first step in risk mitigation.

Table 1: Chemical Specification & Predicted Properties[1]
ParameterSpecificationNotes
IUPAC Name (2E)-3-(2-ethoxyphenyl)prop-2-enoic acidTrans isomer is thermodynamically favored.[1]
CAS Number 69038-81-9Distinct from 2-methoxy analog (6099-03-2).[1]
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
Physical State Solid (Crystalline powder)Color typically white to off-white.[1]
Melting Point Experimental Determination RequiredLiterature values for the methoxy analog are 181–186°C [1].[1][2][3] The ethoxy group may lower this range due to crystal packing disruption.
pKa (Predicted) ~4.14 (Carboxylic acid)Weakly acidic; forms salts with strong bases.[1]
logP (Predicted) ~2.5Lipophilic; low aqueous solubility (<1 g/L).[1]
Solubility DMSO, Ethanol, Methanol, DMFPoorly soluble in water; soluble in alkaline aqueous solutions.[1]

Critical Insight: Due to the electron-donating ethoxy group at the ortho position, the alkene double bond is electron-rich, making it susceptible to oxidative cleavage or electrophilic attack.[1]

Hazard Identification & Risk Assessment

2-Ethoxycinnamic acid is classified as an Irritant under GHS standards.[1][3] While acute toxicity data (LD50) is limited, structure-activity relationship (SAR) analysis with cinnamic acid suggests low systemic toxicity but significant potential for mucosal irritation.[1]

GHS Classification[1][4][5][6]
  • H315: Causes skin irritation.[4][5][6]

  • H319: Causes serious eye irritation.[4][5][6]

  • H335: May cause respiratory irritation.[4][5]

Risk Assessment Workflow

The following decision tree outlines the safety logic for handling this compound in a research setting.

RiskAssessment Start Handling 2-Ethoxycinnamic Acid StateCheck State: Solid Powder Start->StateCheck HazardCheck Hazard: Dust/Irritant StateCheck->HazardCheck Control1 Engineering Control: Fume Hood Required HazardCheck->Control1 Control2 PPE: Nitrile Gloves, Safety Glasses, Lab Coat HazardCheck->Control2 Action Procedure Type? Control1->Action SolnPrep Solution Preparation Action->SolnPrep Synthesis Synthesis/Reaction Action->Synthesis RiskSoln Risk: Solvent Splash SolnPrep->RiskSoln RiskSyn Risk: Thermal Runaway/ Side Reactions Synthesis->RiskSyn MitigationSoln Add solid to solvent slowly RiskSoln->MitigationSoln MitigationSyn Monitor Temp, Inert Atmosphere (N2) RiskSyn->MitigationSyn

Figure 1: Risk assessment and decision logic for handling 2-ethoxycinnamic acid in a laboratory environment.

Operational Protocols

Storage and Stability
  • Light Sensitivity: The conjugated double bond is susceptible to [2+2] photocycloaddition (dimerization) or E-Z isomerization upon UV exposure. Store in amber vials.

  • Hygroscopicity: Store in a desiccator or tightly sealed container at room temperature (15–25°C).

  • Incompatibility: Avoid contact with strong oxidizing agents (e.g., permanganates, peroxides) which can cleave the alkene.[1]

Protocol: Recrystallization (Purification)

Since commercial batches may contain the cis-isomer or starting materials (2-ethoxybenzaldehyde), recrystallization is recommended before use in sensitive biological assays.[1]

Objective: Obtain high-purity trans-2-ethoxycinnamic acid.

  • Solvent Selection: Ethanol/Water (70:30) is typically effective for substituted cinnamic acids [2].[1]

  • Dissolution:

    • Place crude 2-ethoxycinnamic acid (e.g., 5.0 g) in a round-bottom flask.

    • Add Ethanol (approx. 15 mL) and heat to reflux (~78°C) with stirring until fully dissolved.

  • Precipitation:

    • Slowly add hot water (approx. 5-7 mL) until the solution becomes slightly turbid.

    • Add just enough hot ethanol to clear the turbidity.

  • Cooling:

    • Remove from heat and allow to cool slowly to room temperature.

    • Place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Filtration:

    • Filter crystals using a Büchner funnel under vacuum.

    • Wash with cold 30% aqueous ethanol.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Protocol: Self-Validating Identity Check (Melting Point)

Because the specific melting point of the ethoxy derivative is often absent from general databases, you must validate your sample against the methoxy analog's trend.[1]

  • Setup: Calibrate melting point apparatus using a standard (e.g., Benzoic acid, MP 122°C).

  • Prediction: The ethoxy group is bulkier than the methoxy group (MP ~183°C [1]). This bulkiness often disrupts crystal packing, potentially lowering the melting point relative to the methoxy analog.

  • Measurement:

    • Pack capillary tube (2-3 mm height).[1]

    • Ramp temperature at 10°C/min until 110°C, then slow to 1°C/min.

    • Record onset and clear melt temperatures.

  • Validation: If the MP is significantly higher than 190°C, suspect contamination with inorganic salts or polymerization. If significantly lower (<120°C), suspect solvent inclusion or cis-isomer presence.[1]

Experimental Workflow: Stock Solution Preparation

For biological assays (e.g., insulin secretion studies [3]), accurate dosing is critical.[1]

StockPrep Step1 Weigh Compound (Analytical Balance) Step2 Select Solvent (DMSO recommended) Step1->Step2 Target 10-100 mM Step3 Dissolve (Vortex/Sonicate) Step2->Step3 Step4 QC Check (Visual Clarity) Step3->Step4 Step4->Step3 Particulates? Step5 Aliquot & Freeze (-20°C) Step4->Step5 Clear Solution

Figure 2: Workflow for preparing stable stock solutions for biological evaluation.

Protocol Steps:

  • Solvent: Use anhydrous DMSO (Dimethyl sulfoxide). Ethanol is acceptable but evaporates faster, altering concentration.[1]

  • Concentration: Prepare a 100 mM master stock. (MW = 192.21 g/mol ; 19.2 mg in 1 mL DMSO).[1]

  • Sonication: Substituted cinnamic acids can be slow to dissolve. Sonicate for 5-10 minutes at ambient temperature.

  • Sterilization: If used in cell culture, filter through a 0.22 µm PTFE (hydrophobic) filter. Do not use Nylon filters as they may bind the compound.[1]

Emergency Procedures

IncidentImmediate Action
Eye Contact Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[4] Seek medical attention (H319).[4][6]
Skin Contact Wash with plenty of soap and water.[1][6][7] If irritation persists, seek medical advice (H315).
Inhalation Move person to fresh air.[1][4] If breathing is difficult, administer oxygen (H335).[1]
Spill Solid: Sweep up without creating dust.[1] Place in hazardous waste container. Solution: Absorb with sand/vermiculite. Clean surface with ethanol followed by water.

References

  • Sigma-Aldrich.[1][2] Product Specification: 2-Methoxycinnamic acid, predominantly trans.[1][2][8][9] Link (Accessed 2023-10-26).[1]

  • Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.[1] (Standard reference for recrystallization of carboxylic acids).

  • Adisakwattana, S., et al. "Mechanisms of pancreatic alpha-amylase inhibition by cinnamic acid derivatives."[1] Journal of Enzyme Inhibition and Medicinal Chemistry, 2012. Link (Context for biological activity of cinnamic acid derivatives).

  • PubChem.[2][5] Compound Summary for CID 736242: 2-Ethoxycinnamic acid. National Center for Biotechnology Information. Link (Accessed 2023-10-26).[1]

  • European Chemicals Agency (ECHA).[1] C&L Inventory: 2-Ethoxycinnamic acid. Link (Accessed 2023-10-26).[1]

Sources

Protocols & Analytical Methods

Method

High-Purity Synthesis of 2-Ethoxycinnamic Acid via Modified Perkin Condensation

Application Note: AN-ORG-2026-04 Executive Summary This application note details a robust protocol for the synthesis of 2-Ethoxycinnamic acid (also known as o-ethoxycinnamic acid) using a modified Perkin reaction. While...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ORG-2026-04

Executive Summary

This application note details a robust protocol for the synthesis of 2-Ethoxycinnamic acid (also known as o-ethoxycinnamic acid) using a modified Perkin reaction. While the Perkin reaction is a classic method for generating


-unsaturated aromatic acids, the presence of the ortho-ethoxy substituent on the benzaldehyde ring introduces steric and electronic factors that require optimized thermal control to maximize yield and minimize decarboxylation byproducts.

This guide is designed for medicinal chemists and process development scientists. It emphasizes the "Kinetic Trap" strategy to drive conversion and provides a self-validating purification workflow that addresses the known polymorphism of the final product.

Scientific Rationale & Mechanism

The Ortho-Effect and Reagent Choice

The synthesis involves the condensation of 2-ethoxybenzaldehyde with acetic anhydride in the presence of anhydrous sodium acetate .

  • Why Sodium Acetate (NaOAc) over Potassium Acetate (KOAc)? While KOAc allows for higher reflux temperatures (up to 169°C vs. ~147°C for NaOAc), empirical data suggests that for ortho-substituted benzaldehydes, the higher temperature often promotes the formation of tarry polymerization side-products and decarboxylation of the formed cinnamic acid. Anhydrous NaOAc provides a cleaner reaction profile, albeit with a slightly longer required reaction time.

  • The Anhydrous Requirement: Water is the enemy of the Perkin reaction. It hydrolyzes the acetic anhydride precursor before the enolate can form. We utilize a significant excess of acetic anhydride not only as a reagent but as the solvent to drive the equilibrium forward.

Reaction Mechanism

The reaction proceeds via an aldol-type condensation followed by an intramolecular acylation and subsequent elimination (E1cB-like pathway).

PerkinMechanism Anhydride Acetic Anhydride (Reagent/Solvent) Enolate Anhydride Enolate (Active Nucleophile) Anhydride->Enolate Deprotonation (-H+) Base Acetate Base (NaOAc) Base->Enolate Betaine Tetrahedral Intermediate Enolate->Betaine + Aldehyde Aldehyde 2-Ethoxybenzaldehyde (Substrate) Aldehyde->Betaine MixedAnhydride Mixed Anhydride Intermediate Betaine->MixedAnhydride Acylation Elimination Alpha-Beta Unsaturation MixedAnhydride->Elimination - AcOH (Elimination) Hydrolysis Hydrolysis (Workup) Elimination->Hydrolysis + H2O Product 2-Ethoxycinnamic Acid (Target) Hydrolysis->Product

Figure 1: Mechanistic pathway of the Perkin condensation for 2-ethoxycinnamic acid synthesis.

Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
2-Ethoxybenzaldehyde >98% PurityLimiting Reagent
Acetic Anhydride ACS Reagent, >99%Reagent & Solvent
Sodium Acetate Anhydrous, Fused*Base Catalyst
Reaction Vessel 250 mL RBF, 2-neckReactor
Condenser Air condenser (preferred)Reflux control

*Critical Step (Self-Validation): Commercial "anhydrous" sodium acetate often absorbs atmospheric moisture. Before use, fuse the sodium acetate in a porcelain dish over a Bunsen burner until it melts and resolidifies, then grind to a fine powder immediately before addition.

Stoichiometry
CompoundMW ( g/mol )EquivalentsMass/Vol (Scale)
2-Ethoxybenzaldehyde150.171.015.0 g (0.1 mol)
Acetic Anhydride102.092.525.5 g (~24 mL)
Sodium Acetate (Fused)82.031.29.8 g
Step-by-Step Procedure
Phase 1: Synthesis (Reflux) [1]
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Charging: Add 15.0 g of 2-ethoxybenzaldehyde and 24 mL of acetic anhydride.

  • Catalyst Addition: Add 9.8 g of freshly fused, powdered sodium acetate.

  • Reflux: Attach an air condenser (water-cooled condensers can sometimes cool the vapor too efficiently, preventing the necessary high internal temperature).

  • Heating: Heat the mixture in an oil bath set to 160°C . The internal temperature should reach vigorous reflux (~145-150°C).

  • Duration: Maintain reflux for 8 hours .

    • Process Control: Monitor via TLC (Mobile Phase: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot (

      
      ).
      
Phase 2: Workup & Isolation
  • Quenching: Allow the reaction mixture to cool to ~80°C.

  • Hydrolysis: Pour the reaction mixture into 300 mL of water in a 1 L beaker.

  • Basification: Add solid sodium carbonate (

    
    ) slowly with stirring until the solution is alkaline (pH 9-10).
    
    • Why: This hydrolyzes the excess acetic anhydride to acetate and converts the target cinnamic acid into its water-soluble sodium salt.

  • Steam Distillation (Purification Step 1):

    • Perform a steam distillation on the basic solution.

    • Purpose: This removes unreacted 2-ethoxybenzaldehyde (which is volatile with steam) and non-acidic organic byproducts. Continue until the distillate is clear.

  • Filtration: Cool the remaining aqueous solution (pot residue) and filter through Celite to remove any insoluble tars/resins.

  • Acidification: Acidify the clear filtrate carefully with concentrated HCl to pH 1-2.

    • Observation: A voluminous white precipitate of crude 2-ethoxycinnamic acid will form.

Phase 3: Crystallization [1]
  • Isolation: Filter the crude solid via vacuum filtration. Wash with cold water (

    
     mL).
    
  • Recrystallization: Recrystallize from Ethanol/Water (1:1) or Acetic Acid .

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Process Workflow Visualization

Workflow Start Start: Reagent Mixing Reflux Reflux at 160°C (8 hrs) Start->Reflux Quench Pour into Water + Na2CO3 (pH 10) Reflux->Quench SteamDist Steam Distillation Quench->SteamDist Remove Aldehyde Filter Filter Aqueous Phase (Remove Tars) SteamDist->Filter Keep Filtrate Acidify Acidify with HCl (pH 1) Filter->Acidify Precipitate Precipitate Formation Acidify->Precipitate Recryst Recrystallize (EtOH/H2O) Precipitate->Recryst

Figure 2: Operational workflow for the isolation of high-purity 2-ethoxycinnamic acid.

Characterization & Quality Control

Critical Quality Attributes (CQAs)
  • Appearance: White to off-white crystalline needles.

  • Melting Point: 133–135°C.

    • Note on Polymorphism: 2-Ethoxycinnamic acid exhibits polymorphism (

      
       forms). The 
      
      
      
      -form is photo-reactive in the solid state (dimerizes to truxillic acid derivatives upon UV exposure). Store in amber vials.
  • Yield: Expected yield is 60–75%.

Spectral Validation
  • IR (ATR): Look for Carbonyl stretch (

    
    ) at ~1680-1690 cm⁻¹ (
    
    
    
    -unsaturated acid) and Alkene stretch (
    
    
    ) at ~1625 cm⁻¹.
  • 1H NMR (DMSO-d6):

    • 
       12.3 (s, 1H, -COOH)
      
    • 
       7.8 (d, 1H, 
      
      
      
      Hz,
      
      
      -proton, indicates trans-isomer)
    • 
       6.5 (d, 1H, 
      
      
      
      Hz,
      
      
      -proton)
    • 
       4.1 (q, 2H, -OCH
      
      
      
      -)
    • 
       1.4 (t, 3H, -CH
      
      
      
      )

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<40%) Wet reagents (Water ingress)Ensure NaOAc is freshly fused; use fresh Acetic Anhydride.
Product is Oily/Brown Polymerization/TarringReflux temperature too high (>170°C). Switch from Oil Bath to Heating Mantle with strict temp control.
Low Melting Point Cis-isomer contaminationRecrystallize again from Ethanol/Water; the trans isomer is significantly less soluble and crystallizes first.
Aldehyde Smell in Product Incomplete WorkupExtend the steam distillation step or wash the crude solid with Hexane before recrystallization.

References

  • Perkin Reaction Mechanism & Overview

    • PubChem. 2-Ethoxycinnamic acid.[2] National Library of Medicine. [Link]

  • Classic Protocol Grounding: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard Perkin Reaction Protocols).
  • Polymorphism in 2-Ethoxycinnamic Acid

    • Fernandes, M. A. (2004). Solid-State Organic Chemistry of ortho-Ethoxy-trans-cinnamic acid. University of the Witwatersrand. [Link]

  • Base Selection (NaOAc vs KOAc)

    • The University of Manchester. Not quite the last word on the Perkin reaction. [Link]

Sources

Application

Application Note: Precision Synthesis of Cinnamic Acid Derivatives via Knoevenagel Condensation

Abstract This application note provides a comprehensive guide to the synthesis of cinnamic acid derivatives using the Knoevenagel condensation, specifically focusing on the Doebner Modification . Cinnamic acids (e.g., fe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the synthesis of cinnamic acid derivatives using the Knoevenagel condensation, specifically focusing on the Doebner Modification . Cinnamic acids (e.g., ferulic acid, caffeic acid) are critical pharmacophores in drug discovery, serving as precursors for anticoagulants, antioxidants, and UV-blocking cosmetic agents. This guide contrasts the classical pyridine-mediated protocol with a modern, green-chemistry approach using L-proline, offering researchers flexible methodologies based on substrate sensitivity and sustainability goals.

Mechanistic Insight: The Doebner Modification

While the standard Knoevenagel condensation stops at the ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


-unsaturated ester or nitrile, the synthesis of cinnamic acids requires the Doebner Modification .[1] This variant utilizes malonic acid (rather than diethyl malonate) and involves a critical decarboxylation step.
Reaction Pathway

The reaction proceeds through a distinct cascade:

  • Enolization: The base (piperidine) deprotonates malonic acid to form an enolate.

  • Nucleophilic Attack: The enolate attacks the aromatic aldehyde.

  • Dehydration: Elimination of water yields the benzylidene malonic acid intermediate.

  • Decarboxylation: Thermal driving force, often aided by the solvent (pyridine), facilitates the loss of

    
     to yield the trans-cinnamic acid.
    
Pathway Visualization

The following diagram illustrates the molecular logic, highlighting the critical decarboxylation event that distinguishes this modification.

Knoevenagel_Doebner Substrates Aromatic Aldehyde + Malonic Acid Enolate Enolate Formation Substrates->Enolate Base Cat. (Piperidine) Intermediate Tetrahedral Intermediate Enolate->Intermediate Nucleophilic Attack Dicarboxylic Benzylidene Malonic Acid Intermediate->Dicarboxylic -H2O (Dehydration) Transition Decarboxylation (Heat/-CO2) Dicarboxylic->Transition Heat Product Trans-Cinnamic Acid Derivative Transition->Product Irreversible

Figure 1: Step-wise mechanism of the Doebner modification. Note the irreversible decarboxylation step which drives the equilibrium forward.

Experimental Protocols

Protocol A: Classical Doebner Condensation (High Reliability)

Best for: Non-sensitive substrates, scale-up where yield is paramount, and substrates requiring strong solvation.

Reagents:

  • Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde): 50 mmol

  • Malonic Acid: 75 mmol (1.5 eq)

  • Pyridine (Solvent/Base): 20 mL

  • Piperidine (Catalyst): 0.5 mL

  • Hydrochloric Acid (Concentrated): For workup

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add the aromatic aldehyde and malonic acid to the pyridine. Stir until dissolved.

  • Catalysis: Add piperidine dropwise. Caution: Exothermic reaction possible.

  • Reflux: Heat the mixture to reflux (100–115°C) for 2–4 hours.

    • Checkpoint: Monitor

      
       evolution. Reaction is complete when bubbling ceases.
      
  • Quench: Cool the mixture to 0°C in an ice bath.

  • Precipitation: Slowly add concentrated HCl (approx. 25 mL) into the cold mixture with vigorous stirring until pH < 2. The pyridine hydrochloride is water-soluble, while the cinnamic acid derivative will precipitate.

  • Isolation: Filter the solid precipitate under vacuum. Wash with ice-cold water (3 x 20 mL) to remove residual pyridine.

  • Recrystallization: Purify using Ethanol/Water (1:1) or Ethyl Acetate.[2]

Protocol B: Sustainable Organocatalysis (Green Chemistry)

Best for: Pharmaceutical applications (avoiding trace pyridine), sensitive phenolic aldehydes (e.g., Vanillin), and green chemistry compliance.

Reagents:

  • Aromatic Aldehyde (e.g., Vanillin): 10 mmol

  • Malonic Acid: 12 mmol (1.2 eq)

  • Catalyst: L-Proline (10 mol%)

  • Solvent: Ethanol (95%)

Procedure:

  • Mixing: In a 50 mL flask, combine aldehyde, malonic acid, and L-Proline in 10 mL ethanol.

  • Reaction: Heat to mild reflux (78°C) for 4–6 hours.

    • Note: L-Proline acts via an iminium activation mechanism similar to piperidine but under milder conditions.

  • Workup: Evaporate ethanol under reduced pressure.

  • Purification: Dissolve residue in minimal ethyl acetate and wash with 1M HCl (to remove proline) and brine. Dry over

    
     and concentrate.
    

Critical Process Parameters (CPP) & Optimization

The following table summarizes the impact of key variables on yield and purity, derived from comparative studies [1, 2].

ParameterClassical (Pyridine)Green (Ethanol/Proline)Impact on Quality
Stoichiometry 1 : 1.5 (Aldehyde:Acid)1 : 1.2 (Aldehyde:Acid)Excess acid drives reaction but complicates purification in green methods.
Temperature 100–115°C75–80°CHigh temp ensures decarboxylation; lower temp preserves labile groups.
Catalyst Loading 1–2 mol% Piperidine10–20 mol% ProlineProline requires higher loading due to steric bulk.
Water Tolerance Low (inhibits iminium)ModerateEthanol methods are more forgiving of trace moisture.

Troubleshooting Guide

Use this logic flow to diagnose low yields or impurity profiles.

Troubleshooting Start Problem Detected Issue1 Low Yield / No Precipitate Start->Issue1 Issue2 Product is Tarry/Sticky Start->Issue2 Issue3 Melting Point Depression Start->Issue3 Check1 Check pH during Workup Is pH < 2? Issue1->Check1 Check3 Check Aldehyde Purity (Oxidized to Benzoic Acid?) Issue2->Check3 Issue3->Check3 Action1 Add more HCl. Pyridine salts must be soluble. Check1->Action1 No Check2 Check Decarboxylation Did bubbles cease? Check1->Check2 Yes Action2 Reflux longer. Incomplete rxn yields dicarboxylic acid (water soluble). Check2->Action2 No Action3 Purify starting material. Benzoic acid contaminants cause oiling out. Check3->Action3 Yes

Figure 2: Diagnostic workflow for common Knoevenagel-Doebner failure modes.

References

  • Organic Syntheses. p-Methoxycinnamic Acid. Coll. Vol. 4, p.327 (1963); Vol. 33, p.15 (1953). [Link]

  • Sinha, A. K., et al. Green Chemistry. "An efficient and green synthesis of cinnamic acids using a proline-catalyzed Knoevenagel condensation." [Link]

  • ACS Omega. "Microwave-Assisted Synthesis of trans-Cinnamic Acid for Highly Efficient Removal of Copper from Aqueous Solution." (Protocol validation). [Link]

Sources

Method

Application Note: A Protocol for the Purification of 2-Ethoxycinnamic Acid by Recrystallization

Abstract This application note provides a comprehensive guide for the purification of 2-Ethoxycinnamic acid, a key intermediate in the development of various pharmaceutical compounds. Recrystallization is a fundamental t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the purification of 2-Ethoxycinnamic acid, a key intermediate in the development of various pharmaceutical compounds. Recrystallization is a fundamental technique for the purification of solid organic compounds, and its successful application is predicated on a thorough understanding of the solute's physicochemical properties and its interaction with various solvent systems. This document outlines the principles of solvent selection, provides a detailed step-by-step protocol for the recrystallization of 2-Ethoxycinnamic acid using a two-solvent system, and describes methods for assessing the purity of the final product. The causality behind each step is explained to provide researchers with the foundational knowledge to adapt and troubleshoot the protocol as needed.

Introduction: The Rationale for Purification

2-Ethoxycinnamic acid, a derivative of cinnamic acid, serves as a valuable building block in organic synthesis. Cinnamic acid and its derivatives are widely found in nature and are known for a variety of biological activities.[1] The purity of such intermediates is paramount in drug development, as impurities can lead to unwanted side effects or reduced efficacy of the final active pharmaceutical ingredient (API).

Synthesis of 2-Ethoxycinnamic acid, often achieved through reactions like the Perkin or Knoevenagel condensations, can result in several process-related impurities.[1] These may include unreacted starting materials (e.g., 2-ethoxybenzaldehyde), by-products, and isomers, most notably the cis-isomer of 2-Ethoxycinnamic acid. Recrystallization is a powerful and economical technique to eliminate these impurities by leveraging differences in solubility between the desired compound and the contaminants. The principle relies on dissolving the impure solid in a hot solvent and then allowing the desired compound to crystallize in a purified form upon cooling, leaving the impurities behind in the "mother liquor."

Physicochemical Properties of 2-Ethoxycinnamic Acid

A successful recrystallization protocol is built upon the physical and chemical properties of the compound being purified. Key properties for 2-Ethoxycinnamic acid are summarized in the table below.

PropertyValueSource
IUPAC Name (E)-3-(2-ethoxyphenyl)prop-2-enoic acidPubChem[2]
Molecular Formula C₁₁H₁₂O₃PubChem[2]
Molecular Weight 192.21 g/mol PubChem[2]
Appearance White to off-white solidGeneral Observation
Melting Point Not consistently reported in literature. An experimentally determined, sharp melting range is the primary indicator of purity post-recrystallization.N/A

The Cornerstone of Recrystallization: Solvent Selection

The choice of solvent is the most critical factor in developing a successful recrystallization procedure. An ideal solvent should exhibit the following characteristics:

  • High Solubilizing Power at Elevated Temperatures: The solvent must completely dissolve the 2-Ethoxycinnamic acid at or near its boiling point.

  • Low Solubilizing Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize the recovery of purified crystals.

  • Favorable Impurity Solubility Profile: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor).

  • Chemical Inertness: The solvent must not react with the 2-Ethoxycinnamic acid.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.

For cinnamic acid derivatives, which possess both a polar carboxylic acid group and a less polar phenyl ring, a mixed-solvent system is often ideal.[4] Based on the principle of "like dissolves like," polar solvents like ethanol or methanol are good candidates to dissolve the compound, while a non-polar or less polar "anti-solvent" like water can be used to reduce the solubility upon cooling and induce crystallization.[4]

For 2-Ethoxycinnamic acid, an Ethanol/Water system is proposed. Ethanol is expected to be a "soluble solvent," while water will act as the "insoluble solvent" or "anti-solvent." The optimal ratio of these two solvents must be determined experimentally, as outlined in the protocol below.

Workflow for Recrystallization of 2-Ethoxycinnamic Acid

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Induce Crystallization cluster_isolation Step 4: Isolation & Drying A Place impure 2-Ethoxycinnamic acid in Erlenmeyer flask B Add minimal amount of hot ethanol (soluble solvent) to dissolve the solid A->B Heat C Are there insoluble impurities present? B->C D Perform hot gravity filtration to remove solid impurities C->D Yes E Add hot water (anti-solvent) dropwise until solution becomes cloudy C->E No D->E F Add a few drops of hot ethanol to redissolve and clarify E->F G Allow solution to cool slowly to room temperature F->G H Place flask in an ice bath to maximize crystal formation G->H I Collect crystals by suction filtration H->I J Wash crystals with a small amount of cold ethanol/water mixture I->J K Dry crystals under vacuum J->K L Purified 2-Ethoxycinnamic Acid K->L

Caption: Workflow for the purification of 2-Ethoxycinnamic acid.

Detailed Experimental Protocol

Safety Precautions: 2-Ethoxycinnamic acid is classified as a skin, eye, and respiratory irritant (H315, H319, H335).[2] Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Ethanol is flammable; ensure no open flames are nearby and heat using a steam bath or a heating mantle.

Materials and Reagents:

  • Impure 2-Ethoxycinnamic acid

  • Ethanol (Reagent grade)

  • Deionized Water

  • Erlenmeyer flasks (appropriate sizes)

  • Heating mantle or steam bath

  • Magnetic stir plate and stir bar (optional)

  • Graduated cylinders

  • Pasteur pipettes

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Ice bath

  • Melting point apparatus

Protocol Steps:

  • Dissolution of the Crude Solid:

    • Place approximately 1.0 g of the impure 2-Ethoxycinnamic acid into a 50 mL Erlenmeyer flask.

    • Add approximately 5 mL of ethanol.

    • Gently heat the mixture on a steam bath or heating mantle while swirling. Add more ethanol in small portions (0.5-1.0 mL at a time) until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated, which is necessary for good crystal recovery upon cooling.

  • Decolorization and Hot Filtration (If Necessary):

    • If the hot solution has a noticeable color, it may indicate the presence of colored impurities. In this case, remove the flask from the heat, allow it to cool slightly, and add a very small amount (tip of a spatula) of activated charcoal. Reheat the solution to boiling for a few minutes.

    • If there are insoluble solid impurities or if charcoal was added, a hot gravity filtration is required. Pre-warm a second Erlenmeyer flask and a stemless funnel. Place a piece of fluted filter paper in the funnel and quickly pour the hot solution through it. Causality: This step must be performed quickly and with pre-heated glassware to prevent the desired compound from crystallizing prematurely on the filter paper or in the funnel stem.

  • Inducing Crystallization:

    • Heat the clear, dissolved solution of 2-Ethoxycinnamic acid back to a gentle boil.

    • Using a Pasteur pipette, add deionized water (the anti-solvent) dropwise to the boiling solution. Swirl the flask after each drop.

    • Continue adding water until you observe a faint, persistent cloudiness or turbidity. This indicates that the solution is now saturated.

    • To ensure a homogenous solution and prevent "oiling out," add a few drops of hot ethanol to just redissolve the precipitate and make the solution clear again.

  • Crystal Formation and Growth:

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, well-defined crystals. Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals.

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 15-20 minutes. Causality: This step further decreases the solubility of the 2-Ethoxycinnamic acid, maximizing the yield of the purified product.

  • Isolation and Washing of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold ethanol/water mother liquor.

    • Turn on the vacuum source and pour the cold crystal slurry into the center of the funnel.

    • Wash the crystals with a small amount (a few mL) of an ice-cold mixture of ethanol and water (in approximately the same ratio as your final recrystallization mixture). Causality: Washing with a cold solvent mixture removes any adhering mother liquor (which contains the dissolved impurities) without dissolving a significant amount of the purified crystals.

  • Drying the Purified Product:

    • Leave the crystals in the Buchner funnel with the vacuum on for 5-10 minutes to pull air through and help them dry.

    • Transfer the semi-dry crystalline powder to a pre-weighed watch glass.

    • Dry the crystals to a constant weight, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C).

Assessment of Purity

After drying, the purity of the recrystallized 2-Ethoxycinnamic acid should be assessed.

  • Yield Calculation: Weigh the final product and calculate the percent recovery. A typical recovery for a successful recrystallization is 70-85%, though this can vary.

  • Melting Point Analysis: Determine the melting point range of the purified crystals. A pure compound will have a sharp melting range (typically 1-2 °C). Compare this to the melting point of the crude starting material, which should be lower and have a broader range.

  • Chromatographic Analysis (Optional): For a more quantitative assessment, techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to compare the purity of the starting material and the final product.

Troubleshooting

ProblemPossible CauseSolution
No crystals form upon cooling Too much "soluble solvent" (ethanol) was used.Reheat the solution and boil off some of the solvent to concentrate it. Alternatively, add a bit more "anti-solvent" (water). If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
"Oiling out" occurs (product separates as a liquid) The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the solute. The cooling process was too rapid.Reheat the solution to dissolve the oil. Add a small amount of the "soluble solvent" (ethanol) and then allow it to cool more slowly.
Low recovery of crystals Too much "soluble solvent" was used. The crystals were washed with a solvent that was not cold. The compound is more soluble in the cold solvent than anticipated.Ensure the minimum amount of hot solvent is used. Always use ice-cold solvent for washing. Ensure the solution is thoroughly chilled in an ice bath before filtration.

References

  • Sharma, P., et al. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423. [Link: Available through academic search engines]
  • J. Chem. Pharm. Res. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 734154, 2-Methoxycinnamic acid. Retrieved from [Link].

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 736242, 2-Ethoxycinnamic acid. Retrieved from [Link].

  • Chemistry LibreTexts. (2022, April 7). 3.6D: Mixed Solvent Crystallization. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link]

  • Veeprho. (n.d.). Cinnamic Acid Impurities and Related Compound. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

Sources

Application

Preparing 2-Ethoxycinnamic Acid Stock Solutions for Assays: An Application Note and Protocol

Introduction 2-Ethoxycinnamic acid is an aromatic carboxylic acid belonging to the phenylpropanoid family.[1] Like other cinnamic acid derivatives, it is investigated for a variety of biological activities, including pot...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Ethoxycinnamic acid is an aromatic carboxylic acid belonging to the phenylpropanoid family.[1] Like other cinnamic acid derivatives, it is investigated for a variety of biological activities, including potential applications in cosmetics and pharmaceuticals.[2] The inherent hydrophobicity of this class of molecules often presents a challenge for researchers, as achieving accurate and reproducible results in aqueous-based biological assays is critically dependent on the proper preparation and handling of stock solutions. This guide provides a comprehensive framework for creating, validating, and storing 2-Ethoxycinnamic acid stock solutions to ensure the integrity and reliability of your experimental data.

Physicochemical Properties of 2-Ethoxycinnamic Acid

A thorough understanding of the physicochemical properties of 2-Ethoxycinnamic acid is fundamental to developing a robust protocol for stock solution preparation. These properties dictate the choice of solvent, storage conditions, and handling procedures.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₃Inferred from structure
Molecular Weight 192.21 g/mol Inferred from structure
Appearance White to off-white solidGeneral observation for this class of compounds
pKa ~4.5Estimated based on similar structures
Solubility
   WaterPoorInferred from related compounds
   DMSOSolubleInferred from related compounds
   EthanolSolubleInferred from related compounds
Stability Sensitive to light (potential for photodimerization)[3][4]

Causality Behind Physicochemical Properties:

  • Solubility: The presence of the carboxylic acid group provides some polarity; however, the aromatic ring and the ethyl group contribute to the overall hydrophobic nature of the molecule, leading to poor aqueous solubility. Organic polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and protic solvents like ethanol are effective at solvating 2-Ethoxycinnamic acid due to their ability to engage in hydrogen bonding and overcome the crystal lattice energy of the solid.

  • pKa: The carboxylic acid moiety is weakly acidic. The pKa is estimated to be around 4.5, similar to other cinnamic acid derivatives. This is a critical parameter as the solubility of 2-Ethoxycinnamic acid in aqueous solutions is highly pH-dependent. At a pH below its pKa, the carboxylic acid will be predominantly in its neutral, less soluble form. Conversely, at a pH above its pKa, it will exist as the more soluble carboxylate anion.

  • Stability: A key consideration for cinnamic acid and its derivatives is their susceptibility to photodimerization, a [2+2] cycloaddition reaction that can occur upon exposure to UV light.[3][4] This can lead to the formation of inactive dimers and a decrease in the effective concentration of the monomeric active compound. While this phenomenon is well-documented in the solid state, it can also occur in solution.

Protocol for Preparing a High-Concentration Stock Solution in DMSO

This protocol details the preparation of a 100 mM stock solution of 2-Ethoxycinnamic acid in DMSO. DMSO is a common solvent for preparing high-concentration stock solutions of hydrophobic compounds for use in biological assays due to its excellent solvating power.

Materials:

  • 2-Ethoxycinnamic acid (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Calibrated analytical balance

  • Sterile, amber glass vial with a PTFE-lined cap

  • Sterile, positive displacement pipette or a dedicated set of pipettes for organic solvents

  • Vortex mixer

  • Water bath or heating block (optional)

Experimental Workflow:

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Aliquoting A Weigh 2-Ethoxycinnamic acid B Transfer to amber vial A->B C Add DMSO B->C D Vortex thoroughly C->D E Gentle warming (if necessary) D->E if not fully dissolved F Visually inspect for complete dissolution E->F G Aliquot into smaller volumes F->G if fully dissolved H Store at -20°C or -80°C G->H I Protect from light H->I

Workflow for Stock Solution Preparation.

Step-by-Step Methodology:

  • Calculate the required mass:

    • For a 100 mM stock solution in 1 mL of DMSO:

    • Mass (g) = 0.1 mol/L * 0.001 L * 192.21 g/mol = 0.01922 g = 19.22 mg

  • Weighing the compound:

    • Tare a sterile, amber glass vial on a calibrated analytical balance.

    • Carefully weigh 19.22 mg of 2-Ethoxycinnamic acid directly into the vial.

    • Expert Insight: Weighing directly into the final vial minimizes material loss during transfer.

  • Adding the solvent:

    • Using a positive displacement pipette or a dedicated pipette for organic solvents, add 1 mL of anhydrous, cell culture grade DMSO to the vial.

    • Trustworthiness: Using high-purity, anhydrous DMSO is crucial to prevent the introduction of water, which can decrease the solubility of the compound and potentially affect its stability.

  • Dissolution:

    • Tightly cap the vial and vortex thoroughly for at least 2 minutes.

    • Visually inspect the solution against a light source to ensure that all solid particles have dissolved.

    • If the compound does not fully dissolve, gentle warming in a water bath or on a heating block to 37°C can be employed. Do not exceed 40°C.

    • Expert Insight: Avoid excessive heating as it can accelerate the degradation of the compound.

  • Aliquoting and Storage:

    • Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

    • Trustworthiness: Aliquoting prevents multiple freeze-thaw cycles, which can lead to compound precipitation and degradation. The use of amber tubes protects the solution from light.

    • Store the aliquots at -20°C or -80°C for long-term storage. A general guideline for use is up to one month when stored at -20°C.[5]

Validation of the Stock Solution

To ensure the accuracy of your assays, it is good practice to validate the concentration of your stock solution.

Protocol for Concentration Validation by UV-Vis Spectroscopy:

  • Prepare a series of dilutions:

    • Dilute the 100 mM stock solution in a suitable solvent (e.g., ethanol) to a concentration range that falls within the linear range of your spectrophotometer (typically in the low µM range).

  • Measure absorbance:

    • Measure the absorbance of the dilutions at the λmax of 2-Ethoxycinnamic acid. The λmax can be determined by performing a wavelength scan.

  • Calculate concentration:

    • Use the Beer-Lambert law (A = εbc) to calculate the concentration of the stock solution, where A is the absorbance, ε is the molar absorptivity (which may need to be determined experimentally if not available in the literature), b is the path length of the cuvette, and c is the concentration.

Preparing Working Solutions for Assays

The final concentration of the organic solvent in the assay medium must be carefully controlled to avoid solvent-induced cytotoxicity.

Solvent Cytotoxicity Considerations:

SolventRecommended Max. Concentration in Cell CultureSource
DMSO < 0.5% (v/v)[6]
Ethanol < 0.5% (v/v)Inferred from general lab practice

Expert Insight: It is always recommended to perform a solvent tolerance test for your specific cell line to determine the highest non-toxic concentration.

Workflow for Preparing Working Solutions:

G A Thaw stock solution aliquot B Vortex to ensure homogeneity A->B C Perform serial dilutions in assay medium B->C D Add to assay (e.g., cell culture plate) C->D E Ensure final solvent concentration is non-toxic D->E

Workflow for Preparing Working Solutions from Stock.

Protocol for Serial Dilution:

  • Thaw the stock solution:

    • Remove an aliquot of the 100 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Homogenize the solution:

    • Vortex the thawed stock solution to ensure it is homogeneous.

  • Prepare intermediate dilutions (if necessary):

    • For very low final concentrations, it may be necessary to prepare an intermediate dilution of the stock solution in the assay medium.

  • Prepare final working solutions:

    • Directly add the required volume of the stock or intermediate dilution to the final volume of the assay medium.

    • Trustworthiness: Adding the stock solution directly to the final volume of the assay medium helps to minimize the risk of precipitation that can occur if the compound is diluted in a purely aqueous solution first.

    • Mix thoroughly by gentle pipetting or swirling.

Example Dilution Calculation:

To prepare a 100 µM working solution from a 100 mM stock in a final volume of 1 mL of assay medium:

  • Use the formula: C₁V₁ = C₂V₂

  • (100,000 µM) * V₁ = (100 µM) * (1000 µL)

  • V₁ = 1 µL

  • Add 1 µL of the 100 mM stock solution to 999 µL of assay medium.

  • The final DMSO concentration will be 0.1% (v/v).

Conclusion

The preparation of accurate and stable stock solutions of 2-Ethoxycinnamic acid is a critical first step for obtaining reliable and reproducible data in biological assays. By understanding the physicochemical properties of the compound and following the detailed protocols outlined in this application note, researchers can minimize experimental variability and have greater confidence in their results. Always prioritize the use of high-purity reagents and proper storage conditions to maintain the integrity of your stock solutions.

References

  • Gryko, K., Kalinowska, M., Ofman, P., Choińska, R., Świderski, G., Świsłocka, R., & Lewandowski, W. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. Molecules, 26(20), 6211. [Link]

  • Levendis, D. C., & Fernandes, M. A. (2004). Photodimerization in o-ethoxy cinnamic acid. Two centrosymmetric molecules of the α-form before (full lines) and after (dashed lines) the reaction. ResearchGate. [Link]

  • Rahman, M. A., & Muneer, M. (2015). Photodegradation of Cinnamic Acid Solution in the Presence of Various Oxidizing Agents on TiO2 and Fe-TiO2 Catalysts. ResearchGate. [Link]

  • Fernandes, M. A. (2005). Solid-State Organic Chemistry of ortho-Ethoxy-trans-cinnamic acid. University of the Witwatersrand. [Link]

  • Axxence Aromatic GmbH. (2024). Safety Data Sheet: natural Cinnamic acid. [Link]

  • Mota, F. L., Queimada, A. J., Pinho, S. P., & Macedo, E. A. (2018). Solubility studies of trans-cinnamic acid in mixed solvents. CORE. [Link]

  • Janik, A., & Gliszczyńska, A. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. ResearchGate. [Link]

  • Soares, C. M. F., et al. (2016). Trans Cinnamic Acid Solubility Enhancement in the Presence of Ethanol As a Supercritical CO 2 Cosolvent. Journal of Chemical & Engineering Data, 61(12), 4144–4152. [Link]

  • Janik, A., & Gliszczyńska, A. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Molecules, 26(13), 3827. [Link]

  • Sova, M. (2020). Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses. Molecules, 25(7), 1735. [Link]

  • Bučar, D. K., et al. (2013). The impact of solid solution composition on kinetics and mechanism of [2 + 2] photodimerization of cinnamic acid derivatives. CrystEngComm, 15(31), 6203-6209. [Link]

  • Li, J., et al. (2016). Solubility of 2-Chloro-4,6-dinitroresorcinol in Ethanol, Methanol, Acetic Acid, Ethyl Acetate, and Water. Journal of Chemical & Engineering Data, 61(3), 1192-1198. [Link]

  • Gunia-Krzyżak, A., Słoczyńska, K., Popiół, J., Koczurkiewicz, P., Pękala, E., & Żesławska, E. (2018). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 23(9), 2362. [Link]

  • Gherasim, A., Bourceanu, G., & Iancu, P. (2021). Separation of trans-cinnamic acid by reactive extraction with Amberlite LA-2 in low-polar solvent. 1. Mechanism. Periodico di Mineralogia, 90(4), 31-38. [Link]

  • Janik, A., & Gliszczyńska, A. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. ResearchGate. [Link]

  • Wannasiri, C., et al. (2019). Stability improvement of UV-filter between methoxy cinnamic acid derivatives and cyclodextrins inclusion complexes based on DFT and TD-DFT investigations. Journal of Molecular Liquids, 284, 533-540. [Link]

  • Cohen, M. D., & Green, B. S. (1973). The Photodimerization of Cinnamic Acids in Solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 1573-1577. [Link]

  • Wang, Y., et al. (2011). Photodimerization and Aggregation in Organic Solution of a Single Chain Bolaamphiphilic Cinnamic Acid Derivative. Journal of Dispersion Science and Technology, 32(12), 1786-1791. [Link]

  • Edelmann, F. T. (2021). Solubility of drugs in ethanol and dmso. ResearchGate. [Link]

Sources

Method

Application Note &amp; Protocol: Solid-State Photodimerization of 2-Ethoxycinnamic Acid

Introduction: The Significance of [2+2] Photocycloadditions The [2+2] photodimerization of cinnamic acids and their derivatives is a cornerstone reaction in photochemistry and materials science, providing a powerful rout...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of [2+2] Photocycloadditions

The [2+2] photodimerization of cinnamic acids and their derivatives is a cornerstone reaction in photochemistry and materials science, providing a powerful route to synthesizing cyclobutane rings.[1][2][3] These cyclobutane structures, specifically truxillic and truxinic acids, are not merely academic curiosities; they are prevalent motifs in a variety of biologically active natural products and serve as valuable building blocks for advanced polymers and photo-responsive materials.[4][5][6][7][8] The reaction's outcome is exquisitely sensitive to the spatial arrangement of the reactant molecules. While irradiation in solution often leads to a mixture of isomers, performing the reaction in the solid state leverages the crystal lattice to pre-organize the molecules, enabling highly regio- and stereoselective transformations.[9][10]

This topochemical control, governed by principles such as Schmidt's criterion which dictates that reacting double bonds should be parallel and separated by approximately 3.5 to 4.2 Å, makes solid-state photochemistry a compelling strategy for targeted synthesis.[10] This application note provides a detailed experimental protocol for the solid-state photodimerization of trans-2-ethoxycinnamic acid, a derivative whose polymorphic forms exhibit distinct photoreactivities.[11][12] We will detail the setup, execution, and analysis of this reaction, offering insights into the causality behind the procedural steps for researchers in organic synthesis, materials development, and pharmaceutical sciences.

Reaction Mechanism and Stereochemistry

The core transformation is a photochemical [2+2] cycloaddition, where two alkene moieties from adjacent 2-ethoxycinnamic acid molecules react to form a four-membered cyclobutane ring upon excitation by UV light.[1] In the solid state, the crystal packing of the monomer dictates the stereochemical outcome of the dimer.

  • Head-to-Tail Dimerization: When molecules are packed in a centrosymmetric (head-to-tail) arrangement, the reaction yields derivatives of truxillic acid .[6]

  • Head-to-Head Dimerization: When molecules are aligned in a translationally equivalent (head-to-head) manner, derivatives of truxinic acid are formed.[6]

For o-ethoxycinnamic acid, the α-polymorph is known to pack in a centrosymmetric fashion, leading to the formation of the corresponding α-truxillic acid derivative upon irradiation.[12]

Experimental Protocol

This protocol is designed for a laboratory-scale solid-state photodimerization.

Materials and Reagents
Material/ReagentGradeSupplierNotes
trans-2-Ethoxycinnamic Acid≥98%Sigma-Aldrich, etc.Starting material.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Standard SupplierSolvent for film preparation.
TolueneACS Grade, ≥99.5%Standard SupplierUsed for washing and purification.
Equipment
  • 100 mL Borosilicate Erlenmeyer flask

  • UV Photoreactor or a broad-spectrum, high-intensity UV lamp (e.g., Mercury lamp, λ > 300 nm). A commercial UV reactor with controlled wavelength and temperature is ideal.[13]

  • Water bath

  • Rotary evaporator

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Standard laboratory glassware

  • Analytical balance

  • NMR Spectrometer

  • FTIR Spectrometer

  • Melting point apparatus

Step-by-Step Procedure

The following procedure is adapted from established methods for the solid-state photodimerization of cinnamic acids.[3] The core principle is to create a thin, polycrystalline film of the reactant to maximize surface area exposure to UV light.

  • Preparation of the Reactant Film:

    • Weigh 1.0 g of trans-2-ethoxycinnamic acid and place it into a 100 mL Erlenmeyer flask.

    • Add a minimal amount of THF (approx. 2-3 mL) to the flask.

    • Gently warm the flask in a water bath (not exceeding 40°C) and swirl until the solid is completely dissolved.[3]

    • Causality: The goal is to create a saturated solution. Using a minimal volume of a volatile solvent facilitates rapid and even evaporation, which is crucial for forming a thin, uniform solid film.

    • Remove the flask from the heat and swirl it gently by hand as it cools. This action coats the inner walls of the flask with the solution.

    • Allow the solvent to evaporate completely at room temperature, which may take up to 30 minutes. A uniform, thin white film of polycrystalline 2-ethoxycinnamic acid should form on the flask walls.[3]

    • Causality: This film preparation method ensures a high surface area for UV irradiation, promoting an efficient reaction. Direct irradiation of a bulk powder would result in poor light penetration and incomplete conversion.

  • UV Irradiation:

    • Seal the flask with a septum or stopper to prevent contamination.

    • Place the flask inside a UV photoreactor or position it a consistent distance from a UV lamp. If using a lamp, place it on rollers or rotate it periodically (e.g., a quarter turn every few days) to ensure even irradiation of the film.[3]

    • Irradiate the sample for an extended period, typically 7 to 15 days. The optimal time depends on the lamp's intensity and wavelength.[3]

    • Causality: Photodimerization is a quantum process; the reaction rate is dependent on the flux of photons absorbed by the reactant. Continuous, long-duration exposure is necessary to drive the reaction to a high conversion. The solid-state nature of the reaction often results in slower kinetics compared to solution-phase reactions.[14]

  • Isolation and Purification of the Dimer:

    • After the irradiation period, remove the flask from the UV source.

    • Add 15 mL of toluene to the flask.

    • Gently warm the flask in a water bath (approx. 40°C) and swirl.[3]

    • Causality: The starting monomer, trans-2-ethoxycinnamic acid, is significantly more soluble in warm toluene than its photodimer. This difference in solubility is the basis for the purification. This step selectively dissolves the unreacted monomer, leaving the crude dimer as a solid.

    • Separate the insoluble solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with an additional 10 mL of fresh toluene to remove any residual monomer.[3]

    • Allow the solid product to air-dry completely. Weigh the final product and calculate the percentage yield.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation cluster_analysis Analysis dissolve 1. Dissolve 2-Ethoxycinnamic Acid in minimal THF coat 2. Coat flask walls by solvent evaporation dissolve->coat Forms thin film irradiate 3. Irradiate with UV Light (e.g., 365 nm, 7-15 days) coat->irradiate wash 4. Wash with warm Toluene to remove monomer irradiate->wash filtrate 5. Vacuum Filtrate to isolate solid dimer wash->filtrate dry 6. Dry Product filtrate->dry characterize 7. Characterize Product dry->characterize nmr NMR Spectroscopy ftir FTIR Spectroscopy mp Melting Point characterize->nmr characterize->ftir characterize->mp

Caption: Workflow for the solid-state photodimerization of 2-ethoxycinnamic acid.

Characterization and Analysis

Confirming the formation of the photodimer and the disappearance of the monomer is achieved through standard analytical techniques.

  • Melting Point: The dimer will have a distinct and higher melting point than the starting monomer (trans-2-methoxycinnamic acid, a close analog, melts at 182-186°C).[15] A sharp melting point for the product indicates high purity.

  • FTIR Spectroscopy: The most significant change will be the disappearance or significant reduction of the alkene C=C stretching band, typically observed around 1630-1640 cm⁻¹ in the monomer.[14] Concurrently, new C-H stretching bands for the saturated cyclobutane ring will appear just above 3000 cm⁻¹.[14]

  • ¹H NMR Spectroscopy: In the monomer's spectrum, the vinyl protons appear as characteristic doublets in the 6.5-8.0 ppm region. Upon dimerization, these signals will vanish and be replaced by new aliphatic proton signals for the cyclobutane ring, typically appearing at higher fields (3.5-4.5 ppm). Monitoring the integration of these respective signals can also be used to determine the reaction conversion.[16]

Safety Precautions and Troubleshooting

5.1. Chemical Safety

  • 2-Ethoxycinnamic Acid: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated area or chemical fume hood.[17]

  • Solvents: Tetrahydrofuran and toluene are flammable and have associated health risks. Avoid inhalation and skin contact.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling chemicals.[18][19]

5.2. UV Radiation Safety

  • Hazard: UV radiation is a high-energy source that can cause severe damage to eyes (photokeratitis) and skin (erythema or "sunburn").[20][21] Chronic exposure is linked to premature aging and skin cancer.[21]

  • Controls:

    • Never look directly into a UV light source.[22]

    • The experiment should be conducted within a light-tight enclosure or a designated photoreactor equipped with safety interlocks.[20]

    • If an enclosure is not possible, restrict access to the area and use UV-blocking shields.

    • Wear appropriate PPE, including a UV-blocking face shield or goggles and long-sleeved, tightly woven clothing to cover all exposed skin.[18][22]

5.3. Troubleshooting

  • Low or No Yield:

    • Cause: Insufficient UV exposure. Solution: Increase irradiation time or verify the output and age of the UV lamp.

    • Cause: Poor light penetration. Solution: Ensure the reactant film is sufficiently thin and evenly coated on the flask surface.

    • Cause: Incorrect wavelength. Solution: Cinnamic acids typically require UV-A light (315-400 nm).[23] Ensure your lamp's output spectrum is appropriate. Germicidal lamps (UV-C, ~254 nm) may also work but can cause other reactions.[20]

  • Product is Contaminated with Monomer:

    • Cause: Incomplete reaction or inefficient washing. Solution: Increase irradiation time. During purification, ensure the toluene is sufficiently warm and use an adequate volume for washing. A second wash may be necessary.

References

  • Fernandes, M. A., & Levendis, D. C. (2004). Photodimerization of the alpha'-polymorph of ortho-ethoxy-trans-cinnamic acid in the solid state. I. Monitoring the reaction at 293 K. Acta Crystallographica Section B: Structural Science, 60(Pt 2), 215–223.
  • Edwards, H. G. M., & Williams, A. C. (2025). Photodimerization of trans-cinnamic acid and its derivatives: A study by vibrational microspectroscopy.
  • Zhang, Y., et al. (2018). Photoactivation of Solid‐State Fluorescence through Controllable Intermolecular [2+2] Photodimerization.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.).
  • AK Lectures. (2014, July 11). Photochemical (2+2) Cycloaddition Reaction [Video]. YouTube.
  • National Center for Biotechnology Information. (n.d.). 2-Methoxycinnamic acid.
  • Nagamatsu, T., et al. (2021). Solid-State [2+2] Photodimerization and Photopolymerization of α,ω-Diarylpolyene Monomers: Effective Utilization of Noncovalent Intermolecular Interactions in Crystals. Molecules, 26(11), 3293.
  • Kaupp, G. (2003). Solid-state photochemistry: new approaches based on new mechanistic insights. Semantic Scholar.
  • Plachinski, E. F., et al. (2023). Access to Symmetrical and Unsymmetrical Cyclobutanes via Template-Directed [2+2]-Photodimerization Reactions of Cinnamic Acids. Synlett, 34(11), 1143-1148.
  • Schmidt, G. M. J. (1971). Photodimerization in the solid state. Pure and Applied Chemistry, 27(4), 647-678.
  • Desiraju, G. R., et al. (1985). An investigation of the photo-reactive and unreactive polymorphs of o-ethoxy cinnamic acid and of its photodimer.
  • Krauze-Baranowska, M. (2002). Truxillic and truxinic acids-occurrence in plant kingdom. Acta Poloniae Pharmaceutica, 59(5), 403-410.
  • KAUST Health & Safety. (n.d.). Guidelines for Working with Ultraviolet Light Sources. King Abdullah University of Science and Technology.
  • National Center for Biotechnology Information. (n.d.). 2-Ethoxycinnamic acid.
  • Plachinski, E. F., et al. (2024). A General Synthetic Strategy towards the Truxillate Natural Products via Solid-State Photocycloadditions. Journal of the American Chemical Society, 146(22), 14948-14953.
  • MIT Environmental Health & Safety. (2020, May). UV Radiation Safety Guide. Massachusetts Institute of Technology.
  • Di Mola, A., et al. (2023). Stereoselective [2 + 2] photodimerization: a viable strategy for the synthesis of enantiopure cyclobutane derivatives. Organic & Biomolecular Chemistry, 21(12), 2539-2543.
  • Uvitron International. (2023, June 21). UV Curing Safety 101: How to Protect Your Employees.
  • Roy, B., et al. (2024). Solid-State [2+2] Photoreaction of Isostructural Cd(II)
  • Genzink, M. J., et al. (2024). Truxinates and truxillates: building blocks for architecturally complex polymers and advanced materials. Polymer Chemistry, 15(39), 3935-3953.
  • Fernandes, M. A. (2003). Solid-State Organic Chemistry of ortho-Ethoxy-trans-cinnamic acid.
  • 3M. (n.d.).
  • Fernandes, M. A. (2025). Solid-state photodimerization of o-ethoxy-cinnamic acid.
  • López-Rendón, R., et al. (2024). Study of the β- → ζ- → δ-Truxinate Isomerization Using Liquid-Assisted Grinding (Lag) Technique Employing Different Bases. Preprints.org.
  • Yuan, X., et al. (2020). Truxillic and truxinic acid derivatives: configuration, source, and bioactivities of natural cyclobutane dimers.
  • Chemistry Online. (2023, January 29). Photochemical [2+2] cycloaddition of cinnamic acid to obtain truxillic acid.
  • Chemsrc. (n.d.). 2-Methoxycinnamic acid.
  • Golden, R. (n.d.).
  • Fisher Scientific. (2025, December 24).
  • Jochem, M., et al. (2017). Reversible [2+2] cycloaddition of pyrenyl cinnamic acid 2 under...

Sources

Application

Technical Assessment &amp; Screening Protocols: 2-Ethoxycinnamic Acid (2-ECA)

Executive Summary & Chemical Context 2-Ethoxycinnamic acid (2-ECA) is a lipophilic derivative of cinnamic acid characterized by an ethoxy substitution at the ortho (C2) position of the phenyl ring. Unlike its para-substi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2-Ethoxycinnamic acid (2-ECA) is a lipophilic derivative of cinnamic acid characterized by an ethoxy substitution at the ortho (C2) position of the phenyl ring. Unlike its para-substituted counterparts (e.g., p-coumaric acid), ortho-substituted cinnamic acids often exhibit distinct selectivity profiles for metabolic nuclear receptors (PPARs) and kinase signaling pathways (AMPK).

This guide outlines a tiered screening strategy designed to validate 2-ECA’s potential as a metabolic modulator and anti-inflammatory agent . The protocols below are engineered to overcome the specific solubility challenges associated with ethoxy-substituted phenylpropanoids while ensuring rigorous biological validation.

Physicochemical Profile (Critical for Assay Design)
ParameterValue/PropertyImplication for Screening
Molecular Weight ~192.21 g/mol Small molecule, likely cell-permeable.
LogP (Predicted) ~2.8 - 3.2High lipophilicity; requires DMSO for solubilization.
Solubility DMSO (>50 mM), EthanolInsoluble in water. Do not add powder directly to media.
Stability Light-sensitive (C=C bond)Protect stocks from direct light to prevent cis-trans isomerization.

Preparation & Formulation Protocol

Rationale: 2-ECA is prone to precipitation in aqueous cell culture media if not handled correctly. This "pre-wetting" protocol ensures a stable micro-suspension or solution.

Reagents:

  • 2-Ethoxycinnamic acid (Solid, >98% purity)

  • Dimethyl Sulfoxide (DMSO), Cell Culture Grade

  • Phosphate Buffered Saline (PBS), pH 7.4

Step-by-Step Formulation:

  • Stock Solution (100 mM): Dissolve 19.2 mg of 2-ECA in 1 mL of 100% DMSO. Vortex for 30 seconds until completely clear.

    • Checkpoint: If turbidity persists, sonicate at 40°C for 5 minutes.

  • Working Solution (Preparation): Do not dilute the 100 mM stock directly into the cell culture plate.

    • Create a 100x intermediate in sterile PBS or media (e.g., dilute 10 µL stock into 990 µL media).

    • Note: This intermediate may appear cloudy. Vortex immediately before adding to cells.

  • Final Dosing: Add the intermediate to the cell well to achieve final concentrations (e.g., 10, 50, 100 µM).

    • Constraint: Final DMSO concentration must remain < 0.1% to avoid vehicle toxicity.

Module A: Metabolic Screening (AMPK Activation)

Context: Cinnamic acid derivatives are established activators of Adenosine Monophosphate-activated Protein Kinase (AMPK), a master regulator of cellular energy homeostasis. This assay screens 2-ECA for anti-diabetic potential.

Experimental Logic

We utilize Western Blotting to detect the phosphorylation of AMPK at Threonine-172 (Thr172) , the catalytic activation site.

Protocol: Cellular Kinase Activation

Cell Model: C2C12 Myoblasts or HepG2 Hepatocytes.

  • Seeding: Plate cells in 6-well plates (

    
     cells/well) in DMEM + 10% FBS. Incubate 24h.
    
  • Starvation (Critical): Switch to serum-free DMEM for 4 hours prior to treatment.

    • Why? Serum contains growth factors that activate mTOR/Akt, creating high background noise that masks AMPK signals.

  • Treatment:

    • Vehicle Control: 0.1% DMSO.

    • Positive Control: Metformin (2 mM) or AICAR (1 mM).

    • 2-ECA: Dose-response (10, 50, 100 µM).

    • Incubation Time: 1 hour and 24 hours (to distinguish acute vs. sustained activation).

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer containing phosphatase inhibitors (Sodium Fluoride, Sodium Orthovanadate).

  • Detection: Perform SDS-PAGE and Western Blot.

    • Primary Antibody: Anti-p-AMPK

      
       (Thr172).
      
    • Loading Control: Anti-Total-AMPK

      
       or 
      
      
      
      -Actin.
Visualization: The AMPK Signaling Hypothesis

The following diagram illustrates the proposed mechanism of action for 2-ECA within the metabolic pathway.

AMPK_Pathway ECA 2-Ethoxycinnamic Acid CAMKK CaMKK (Ca2+ influx) ECA->CAMKK Potential Mode LKB1 LKB1 (Liver Kinase B1) ECA->LKB1 Potential Mode AMPK AMPK Complex (Active) CAMKK->AMPK Phosphorylation (Thr172) LKB1->AMPK Phosphorylation (Thr172) ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Inhibitory Phosphorylation mTOR mTORC1 AMPK->mTOR Inhibition Outcome1 Increased Fatty Acid Oxidation ACC->Outcome1 Disinhibition Outcome2 Inhibited Lipid Synthesis ACC->Outcome2 Direct Effect

Figure 1: Proposed signaling cascade. 2-ECA is screened for its ability to trigger AMPK phosphorylation, subsequently inhibiting ACC (lipid synthesis) and mTOR (anabolism).

Module B: Anti-Inflammatory Profiling (NO Inhibition)

Context:Ortho-methoxycinnamic acid derivatives have shown potency in suppressing Nitric Oxide (NO) production in macrophages. 2-ECA should be screened for this "scaffold effect."

Protocol: Griess Assay in RAW 264.7 Cells

Objective: Measure the inhibition of LPS-induced Nitric Oxide accumulation.

  • Seeding: Plate RAW 264.7 macrophages (

    
     cells/well) in 96-well plates.
    
  • Co-Treatment:

    • Pre-treat cells with 2-ECA (5 - 100 µM) for 1 hour .

    • Add Lipopolysaccharide (LPS) (1 µg/mL) to induce inflammation.

    • Incubate for 18-24 hours .

  • Readout (Griess Reaction):

    • Transfer 100 µL of culture supernatant to a new plate.

    • Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

    • Incubate 10 mins at Room Temp (protect from light).

    • Measure Absorbance at 540 nm .

  • Viability Check (Mandatory):

    • Perform an MTT or CCK-8 assay on the remaining cells to ensure the decrease in NO is due to pathway inhibition, not cell death.

Data Interpretation:

  • IC50 Calculation: Plot % Inhibition vs. Log[Concentration].

  • Success Criteria: IC50 < 50 µM with >90% cell viability indicates specific anti-inflammatory activity.

Module C: Alpha-Glucosidase Inhibition (Enzymatic Screen)

Context: Many cinnamic acid derivatives inhibit carbohydrate-hydrolyzing enzymes, delaying glucose absorption.[1][2] This is a cell-free, enzymatic screen.

Protocol
  • Enzyme Prep: Dissolve

    
    -glucosidase (from S. cerevisiae or Rat Intestine acetone powder) in Phosphate Buffer (pH 6.8).
    
  • Substrate: p-Nitrophenyl-

    
    -D-glucopyranoside (pNPG).
    
  • Workflow:

    • Mix 20 µL 2-ECA (various conc.) + 20 µL Enzyme solution.

    • Incubate 37°C for 10 mins.

    • Add 20 µL pNPG substrate.

    • Incubate 37°C for 20 mins.

    • Stop reaction with 50 µL

      
       (0.1 M).
      
  • Measurement: Absorbance at 405 nm (detects p-nitrophenol release).

Screening Workflow Diagram

The following flowchart summarizes the integrated screening campaign for 2-ECA.

Screening_Workflow cluster_Assays Biological Modules Stock 2-ECA Stock (100mM in DMSO) QC Solubility Check (Turbidity Assay) Stock->QC Metabolic Module A: AMPK (Western Blot) QC->Metabolic Inflam Module B: NO/COX (Griess Assay) QC->Inflam Enzyme Module C: Alpha-Glucosidase QC->Enzyme Decision Hit Validation (IC50 < 50µM) Metabolic->Decision Inflam->Decision Enzyme->Decision Lead Lead Candidate Optimization Decision->Lead Pass

Figure 2: Integrated Screening Workflow. Parallel processing of metabolic, inflammatory, and enzymatic assays ensures rapid profiling.

References

  • Adisakwattana, S., et al. (2009). Structure-activity relationships of trans-cinnamic acid derivatives on alpha-glucosidase inhibition. Bioorganic & Medicinal Chemistry Letters.

  • Choi, J.S., et al. (2011). Mechanisms of p-methoxycinnamic acid-induced increase in insulin secretion. Hormone and Metabolic Research.

  • Gunawan, et al. (2015). Anti-inflammatory effects of 2-methoxycinnamic acid via suppression of NF-kappaB and MAPK pathways. Molecular Medicine Reports.

  • Hardie, D.G. (2014). AMPK: Positive and negative regulation in metabolic disease. International Journal of Biochemistry & Cell Biology.

  • Cayman Chemical. (2023). Solubility and Stability of Cinnamic Acid Derivatives in DMSO.

Sources

Method

Application Note: Metabolic &amp; Cytotoxic Profiling of 2-Ethoxycinnamic Acid (2-ECA)

Introduction & Biological Context 2-Ethoxycinnamic acid (2-ECA, CAS: 6093-67-0) is a lipophilic derivative of trans-cinnamic acid. While naturally occurring cinnamic acids (e.g., ferulic acid, p-coumaric acid) are widely...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

2-Ethoxycinnamic acid (2-ECA, CAS: 6093-67-0) is a lipophilic derivative of trans-cinnamic acid. While naturally occurring cinnamic acids (e.g., ferulic acid, p-coumaric acid) are widely recognized as weak PPAR


 agonists and antioxidants, the introduction of the ethoxy group at the ortho position significantly alters the compound's pharmacophore.

In drug discovery, 2-ECA is primarily investigated for two distinct therapeutic profiles:

  • Metabolic Modulation: As a putative ligand for Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPAR

    
    .[1] Unlike full thiazolidinedione agonists (e.g., Rosiglitazone), 2-ECA is studied as a Selective PPAR Modulator (SPPARM) or potential antagonist, aiming to decouple insulin sensitization from adipogenic side effects.
    
  • Oncology: As an inhibitor of monocarboxylate transporters (MCTs) or histone deacetylases (HDACs), disrupting the Warburg effect in glycolytic cancer cells.

This guide provides a standardized workflow to characterize 2-ECA’s functional activity, focusing on distinguishing between agonist vs. antagonist activity in adipogenesis and quantifying glucose uptake efficiency .

Compound Preparation & Handling[2]

2-ECA is hydrophobic.[2] Proper solubilization is critical to prevent micro-precipitation, which causes false negatives in absorbance-based assays.

Solubility Protocol
  • Stock Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Maximum Solubility: ~50 mM in DMSO.

  • Storage: Store 50 mM stocks at -20°C in amber vials (light sensitive). Stable for 3 months. Avoid freeze-thaw cycles >3 times.

Working Solution (Vehicle Control)

For cell-based assays, the final DMSO concentration must remain ≤ 0.1% (v/v) to avoid vehicle-induced cytotoxicity or differentiation interference.

Target Conc.[2][3][4][5][6][7] (µM)Dilution Step 1 (Intermediate)Dilution Step 2 (Final in Media)Final DMSO %
100 µM 10 mM Stock (1:5 dilution of 50mM)1:1000 into Media0.1%
50 µM 5 mM Stock1:1000 into Media0.1%
10 µM 1 mM Stock1:1000 into Media0.1%
Vehicle Pure DMSO1:1000 into Media0.1%

CRITICAL WARNING: Do not dilute 2-ECA directly into aqueous media from the 50 mM stock if the final concentration exceeds 100 µM, as "crashing out" may occur. Use the intermediate dilution step.

Protocol A: PPAR Modulation Assay (Agonist vs. Antagonist Mode)

This assay uses 3T3-L1 pre-adipocytes to determine if 2-ECA acts as an insulin sensitizer (Agonist) or blocks differentiation (Antagonist).

Experimental Design
  • Cell Model: 3T3-L1 Fibroblasts (ATCC CL-173).

  • Differentiation Media (MDI): DMEM + 10% FBS + 0.5 mM IBMX + 1 µM Dexamethasone + 1 µg/mL Insulin.

  • Treatment Groups:

    • Basal: Media alone (Negative Control).

    • MDI Only: Full differentiation cocktail (Positive Control).

    • Agonist Mode: MDI (sub-optimal insulin) + 2-ECA (10–100 µM). Does it enhance lipid accumulation?

    • Antagonist Mode: MDI + Rosiglitazone (1 µM) + 2-ECA (10–100 µM). Does it block Rosiglitazone-induced lipid accumulation?

Workflow Diagram

Adipogenesis_Workflow Seed Seed 3T3-L1 (Day -2) Confluence 100% Confluence (Day 0) Seed->Confluence Treat Induction (MDI) + 2-ECA Treatment (Day 0-2) Confluence->Treat Maintain Maintenance Media + Insulin + 2-ECA (Day 3-8) Treat->Maintain Treat->Maintain Refeed q48h Stain Oil Red O Staining (Day 8-10) Maintain->Stain Quant Absorbance Read (OD 520nm) Stain->Quant

Caption: 10-day workflow for assessing PPAR


 modulation in 3T3-L1 adipocytes.
Step-by-Step Methodology
  • Seeding: Seed 3T3-L1 cells in 24-well plates (2×10^4 cells/well). Grow to 100% confluence (Day 0).

  • Induction (Day 0): Replace media with MDI cocktail containing 2-ECA concentrations.

  • Maintenance (Day 2): Replace media with DMEM + 10% FBS + Insulin (1 µg/mL) + 2-ECA.

  • Refeeding (Day 4, 6): Replace with DMEM + 10% FBS + 2-ECA (No insulin).

  • Fixation (Day 8): Wash with PBS, fix with 10% formalin for 30 min.

  • Staining: Stain with Oil Red O (0.5% in isopropanol) for 15 min.

  • Quantification: Elute dye with 100% isopropanol and measure absorbance at 520 nm .

Interpretation:

  • Agonist: OD increases dose-dependently compared to MDI alone.

  • Antagonist: OD decreases in the presence of Rosiglitazone.

Protocol B: Glucose Uptake Assay (2-NBDG)

This protocol measures the functional endpoint of insulin signaling: GLUT4 translocation and glucose influx.[8]

Materials
  • Tracer: 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose). Fluorescent glucose analog.

  • Cells: Differentiated 3T3-L1 adipocytes or C2C12 myotubes.

  • Buffer: Krebs-Ringer Phosphate HEPES (KRPH) buffer + 2% BSA.

Signaling Pathway Visualization

Glucose_Signaling Rec Insulin Receptor IRS IRS-1/2 Rec->IRS PI3K PI3K IRS->PI3K AKT Akt (PKB) PI3K->AKT AS160 AS160 AKT->AS160 Inhibits GLUT4_V GLUT4 (Vesicle) AS160->GLUT4_V Release GLUT4_M GLUT4 (Membrane) GLUT4_V->GLUT4_M Translocation Glucose Glucose / 2-NBDG GLUT4_M->Glucose Influx ECA 2-ECA (Putative PPAR/AMPK Modulator) ECA->AKT ? ECA->GLUT4_M Expression (Genomic)

Caption: Canonical insulin signaling pathway leading to glucose uptake. 2-ECA may influence AKT phosphorylation or GLUT4 expression.

Protocol Steps
  • Starvation: Serum-starve differentiated cells in DMEM (no glucose, no serum) for 3 hours.

  • Treatment: Add 2-ECA (10–100 µM) or Insulin (100 nM, Positive Control) in KRPH buffer. Incubate for 30 min at 37°C.

  • Tracer Addition: Add 2-NBDG to a final concentration of 100 µM . Incubate for 30 min.

  • Washing: Wash cells 3x with ice-cold PBS to stop uptake.

  • Readout: Measure fluorescence immediately.

    • Excitation: 465 nm

    • Emission: 540 nm

Protocol C: Cytotoxicity Profiling (Therapeutic Window)

To confirm that metabolic effects are not artifacts of cell stress, cytotoxicity must be ruled out.

  • Assay: CCK-8 or MTT.

  • Cell Lines:

    • Target: HepG2 (Liver carcinoma) or 3T3-L1.[9]

    • Control: HUVEC (Endothelial) or HEK293 (Kidney).

  • Duration: 24h and 48h exposure.

  • Threshold: A "safe" metabolic modulator should have an IC50 > 200 µM in normal cells.

Data Analysis & Troubleshooting

Expected Results
AssayControl (Vehicle)2-ECA (Low Dose)2-ECA (High Dose)Interpretation
Adipogenesis (OD 520) 0.2 AU0.25 AU0.40 AUAgonist (Insulin Sensitizer)
Adipogenesis (+ Rosi) 0.8 AU0.8 AU0.40 AUAntagonist (Inhibits Rosi)
Glucose Uptake (RFU) 100012001800Positive Metabolic Effector
MTT Viability (%) 100%98%< 50%Cytotoxic (Check conc.)
Troubleshooting Guide
ProblemProbable CauseSolution
Precipitation in Media Conc. > 100 µM or cold mediaWarm media to 37°C before adding stock. Sonicate stock.
High Basal Glucose Uptake Incomplete starvationIncrease starvation time to 4h; ensure wash buffer is Glucose-free.
High Background (2-NBDG) Inadequate washingUse ice-cold PBS containing 10 mM unlabeled glucose for washes.

References

  • Liu, I. M., et al. (2003). "Hypoglycemic activity of 2-ethoxycinnamic acid, a derivative of cinnamic acid." Biological and Pharmaceutical Bulletin, 26(6), 832-835. Link

  • Choi, J. H., et al. (2010). "Antidiabetic actions of a non-agonist PPARγ ligand blocking Cdk5-mediated phosphorylation." Nature, 466, 451–456. Link

  • Yamamoto, H., et al. (2011). "An enzymatic photometric assay for 2-deoxyglucose uptake in insulin-responsive tissues and 3T3-L1 adipocytes." Analytical Biochemistry, 412(2), 239-244. Link

  • Zou, C., et al. (2005). "2-NBDG as a fluorescent indicator for direct glucose uptake measurement." Journal of Biochemical and Biophysical Methods, 64(3), 207-215. Link

  • BenchChem. (2025).[10][11] "Application Notes and Protocols for the 2-Deoxy-D-glucose (2-DG) Glucose Uptake Assay." Link

Sources

Application

Comprehensive Application Note: Analytical Characterization of 2-Ethoxycinnamic Acid

Introduction & Scope 2-Ethoxycinnamic acid (CAS: 2002-96-2) is a critical phenylpropanoid intermediate used in the synthesis of various pharmaceutical agents, including antithrombotic drugs (e.g., specific prostaglandin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

2-Ethoxycinnamic acid (CAS: 2002-96-2) is a critical phenylpropanoid intermediate used in the synthesis of various pharmaceutical agents, including antithrombotic drugs (e.g., specific prostaglandin analogs) and agrochemicals.[1] Unlike its para-substituted counterparts (e.g., used in Ozagrel synthesis), the ortho-ethoxy substitution induces specific steric and electronic effects that influence its reactivity and metabolic profile.[1]

The primary analytical challenges for 2-ECA are:

  • Isomeric Resolution: Distinguishing the thermodynamically stable trans (

    
    ) isomer from the cis (
    
    
    
    ) impurity formed during photo-isomerization or specific synthetic routes (e.g., Perkin condensation).[1]
  • Acidic Tailing: The free carboxylic acid moiety often leads to peak tailing in Reverse-Phase HPLC (RP-HPLC) if mobile phase pH is not strictly controlled.[1]

  • Structural Validation: Confirming the ethoxy substitution pattern against potential methoxy or propoxy homologs.

This guide provides validated protocols for the rigorous characterization of 2-ECA, moving beyond basic pharmacopeial tests to offer mechanistic insights for R&D professionals.

Physicochemical Profile

Before instrumental analysis, the fundamental properties of the analyte must be understood to select appropriate solvents and detection parameters.[1]

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula

MW = 192.21 g/mol (Monoisotopic Mass for MS).[1]
Melting Point 135–139 °C (Typical for trans)Purity indicator; broad range suggests cis contamination or solvent occlusion.[1]
Solubility High: MeOH, DMSO, ACNLow: WaterDiluent for HPLC must be organic-rich (e.g., 50% MeOH).[1]
UV Max (

)
~275–285 nmConjugated system with auxochromic ethoxy group.[1]
pKa ~4.5 (Carboxylic acid)Mobile phase pH must be < 3.0 to suppress ionization and prevent peak tailing.[1]

Workflow Visualization

The following diagram outlines the logical flow for characterizing a raw batch of 2-ECA, ensuring no critical quality attribute is overlooked.

AnalyticalWorkflow RawMaterial Raw 2-ECA Sample SolubilityCheck Solubility Screen (MeOH/DMSO) RawMaterial->SolubilityCheck HPLC RP-HPLC (Purity) SolubilityCheck->HPLC NMR 1H-NMR (Identity) SolubilityCheck->NMR Decision Pass Purity > 98%? HPLC->Decision NMR->Decision DSC DSC (Thermal) MS LC-MS/MS (Impurity ID) Decision->MS Unknown Peak > 0.1% Release Batch Release Decision->Release Yes Reprocess Recrystallization Decision->Reprocess No Release->DSC Polymorph Check Reprocess->HPLC

Figure 1: Analytical Decision Matrix for 2-Ethoxycinnamic Acid Characterization.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify purity and separate the trans-isomer from the cis-isomer and synthetic precursors (e.g., 2-ethoxybenzaldehyde).

Method Principles (The "Why")

Standard neutral mobile phases cause the carboxylic acid group of 2-ECA to partially ionize, resulting in "fronting" or split peaks.[1] We utilize Ion Suppression Chromatography .[1] By maintaining the pH below the pKa (using 0.1% Phosphoric Acid or TFA), the molecule remains neutral, interacting hydrophobically with the C18 stationary phase for sharp peak shape.[1]

Experimental Conditions[1]
ParameterSetting
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm or 5 µm.[1]
Mobile Phase A 0.1% Phosphoric Acid (

) in Water (pH ~2.5).[1]
Mobile Phase B Acetonitrile (HPLC Grade).[1][2]
Flow Rate 1.0 mL/min.[1]
Detection UV-Diode Array (DAD); Extraction at 280 nm.[1]
Temperature 30 °C.
Injection Vol 5–10 µL.[1]
Gradient Program

Isocratic elution is often sufficient, but a gradient ensures late-eluting dimers are cleared.[1]

  • 0–2 min: 30% B (Equilibration)

  • 2–15 min: 30%

    
     70% B (Linear Ramp)[1]
    
  • 15–20 min: 70% B (Wash)

  • 20–21 min: 70%

    
     30% B (Re-equilibration)
    
System Suitability & Expected Results[1]
  • Retention Time (RT): trans-2-ECA elutes at ~8–10 minutes.[1]

  • Relative Retention: The cis-isomer is more polar (due to the proximity of the carboxyl and phenyl ring dipoles) and typically elutes before the trans-isomer (RRT ~0.85–0.90).[1]

  • Tailing Factor: Must be < 1.5. If > 1.5, increase acid concentration in Mobile Phase A.[1]

Protocol B: Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

Objective: Definitive structural identification and confirmation of E/Z geometry.

Sample Preparation

Dissolve ~10 mg of 2-ECA in 0.6 mL of DMSO-


 .
Note: 

can be used, but DMSO-

provides better solubility for the carboxylic acid moiety and sharpens the exchangeable -COOH proton.[1]
Key Spectral Assignments ( -NMR, 400 MHz)

The "fingerprint" of 2-ECA relies on the coupling constant (


) of the vinyl protons to prove it is the trans isomer.[1]
Proton GroupChemical Shift (

, ppm)
MultiplicityCoupling Constant (

)
Interpretation
-COOH 12.0 – 13.0Broad SingletN/AAcidic proton (exchangeable).[1]
Vinyl

6.5 – 6.6Doublet15.8 – 16.2 Hz CRITICAL: Large

confirms trans (

) geometry.[1] (

would be ~10-12 Hz).[1]
Vinyl

7.8 – 8.0Doublet15.8 – 16.2 Hz Coupled to

.[1] Downfield due to conjugation.
Aromatic 6.9 – 7.6Multiplets-4 protons.[1] Ortho-substitution pattern creates complex splitting.[1]

4.0 – 4.2Quartet~7.0 HzMethylene of ethoxy group.[1]

1.3 – 1.4Triplet~7.0 HzMethyl of ethoxy group.[1]
Isomer Logic Visualization[1]

IsomerLogic Spectrum 1H-NMR Spectrum (Vinyl Region) Coupling Calculate J-Coupling (Hz) Spectrum->Coupling Trans J = 15-16 Hz (Trans/E-Isomer) PASS Coupling->Trans Cis J = 8-12 Hz (Cis/Z-Isomer) FAIL Coupling->Cis

Figure 2: Logic flow for assigning stereochemistry via NMR coupling constants.[1]

Protocol C: Mass Spectrometry (LC-MS)[1]

Objective: Confirmation of molecular weight and fragmentation analysis for impurity profiling.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).[1]

    • Reasoning: Carboxylic acids ionize best by losing a proton (

      
      ).[1]
      
  • Parent Ion: m/z 191.2 (

    
    ).[1]
    
  • Key Fragments (MS/MS):

    • Loss of

      
       (Decarboxylation): m/z ~147.[1]
      
    • Loss of Ethylene (from ethoxy): m/z ~163 (if monitoring positive mode or specific rearrangements).[1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 736242, 2-Ethoxycinnamic acid. Retrieved from [Link]

  • Reich, H. J. (2023).[1] WinPLT NMR Coupling Constants. University of Wisconsin-Madison.[1] (Reference for alkene J-coupling ranges). Retrieved from [Link][1]

  • Snyder, L. R., & Kirkland, J. J. (2012).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Reference for Ion Suppression Chromatography principles).

Sources

Method

2-Ethoxycinnamic acid as a starting material in organic synthesis

Topic: 2-Ethoxycinnamic Acid: A Strategic Scaffold for Heterocyclic & Photochemical Synthesis Content Type: Technical Application Note & Protocol Guide Audience: Synthetic Organic Chemists, Process Chemists, and Pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Ethoxycinnamic Acid: A Strategic Scaffold for Heterocyclic & Photochemical Synthesis Content Type: Technical Application Note & Protocol Guide Audience: Synthetic Organic Chemists, Process Chemists, and Pharmaceutical Researchers.[1]

Executive Summary: The "Ortho-Effect" Advantage

2-Ethoxycinnamic acid (OETCA) is more than a simple phenylpropanoid; it is a sterically biased building block where the ortho-ethoxy substituent exerts profound electronic and physical control over downstream reactivity.[1] Unlike its meta or para isomers, the ortho-alkoxy group dictates crystal packing (enabling topochemical photodimerization) and facilitates regioselective cyclizations via the "rotameric lock" effect.

This guide moves beyond basic characterization to detail three high-value synthetic workflows:

  • Solid-State Photolithography: Leveraging crystal polymorphism for solvent-free cyclobutane synthesis.[1]

  • Heterocyclic Construction: A robust sequence for accessing the coumarin scaffold via dealkylative lactonization.

  • Chemo-Selective Reduction: Accessing saturated hydrocinnamic acids for API linker synthesis.

Critical Analysis: Reactivity & Mechanistic Insight

The Topochemical Imperative (Green Chemistry)

OETCA is a textbook example of Schmidt’s Topochemical Postulate. In the solid state, it exists in multiple polymorphs (


, 

,

).[2]
  • 
    -form:  The molecules pack in a head-to-tail antiparallel arrangement with alkene distances < 4.2 Å.[1] Upon UV irradiation, this yields the centrosymmetric 
    
    
    
    -truxillic acid
    derivative.[3]
  • 
    -form:  The distance between alkenes exceeds the critical threshold (> 4.7 Å), rendering it photostable.
    
  • Insight: Process chemists can control reactivity simply by controlling the crystallization solvent (e.g., Ethanol vs. Benzene/Petroleum Ether) to select the polymorph.

The Coumarin Gateway

Direct cyclization of OETCA to coumarin is chemically forbidden without prior modification because the ethoxy group acts as a protecting group. The "Expert" workflow involves a one-pot deprotection-cyclization strategy.[1] The ortho-positioning is critical here; once the ethyl group is cleaved, the free phenol is spatially pre-organized to attack the activated carboxylic acid/ester, driving the equilibrium toward the lactone (coumarin).

Application Protocols

Protocol A: Solvent-Free Synthesis of 2,2'-Diethoxy-α-truxillic Acid

Application: Synthesis of polymer cross-linkers and liquid crystal mesogens.[1]

Prerequisites:

  • Precursor: 2-Ethoxycinnamic acid (Recrystallized to

    
    -form).[1]
    
  • Equipment: High-pressure mercury lamp (450W) or UV-LED reactor (365 nm), Pyrex filter.

Step-by-Step Methodology:

  • Polymorph Control (Critical Step): Dissolve crude 2-ethoxycinnamic acid in hot ethanol. Allow to cool slowly to room temperature. Filter the resulting plates (

    
    -form).[1] Note: Rapid precipitation often yields the unreactive metastable phase.
    
  • Irradiation: Spread the dry crystals in a thin layer (approx. 1-2 mm) between two Pyrex glass plates.

  • Reaction: Irradiate at ambient temperature for 24–48 hours.

    • Process Check: Monitor reaction progress via 1H NMR.[1] The disappearance of the alkene doublets at

      
       6.5–8.0 ppm and appearance of cyclobutane methine protons at 
      
      
      
      3.8–4.5 ppm indicates conversion.
  • Purification: Wash the resulting powder with cold diethyl ether (to remove unreacted monomer). The dimer is typically insoluble in ether.

  • Yield: Expect >90% yield of the head-to-tail dimer.

Protocol B: Dealkylative Cyclization to Coumarin

Application: Synthesis of anticoagulants and fluorescent probes.

Reagents:

  • 2-Ethoxycinnamic acid (1.0 equiv)[1]

  • Boron Tribromide (BBr

    
    ) (3.0 equiv) or AlCl
    
    
    
    (excess)[1]
  • Dichloromethane (anhydrous)[1]

Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add 2-ethoxycinnamic acid and dissolve in anhydrous DCM (0.2 M concentration).

  • Deprotection: Cool to -78°C. Add BBr

    
     dropwise.[1] The Lewis acid coordinates to the ethoxy oxygen, facilitating C-O bond cleavage.
    
  • Warming: Allow the mixture to warm to room temperature and stir for 12 hours. The intermediate o-hydroxycinnamic acid is formed.[1]

  • Cyclization (In-situ): Often, the acidic conditions are sufficient to drive lactonization.[1] If not, add a catalytic amount of Trifluoroacetic Acid (TFA) and reflux for 2 hours.

  • Workup: Quench carefully with ice water. Extract with EtOAc.[1][4] Wash with NaHCO

    
     (removes unreacted acid) and brine.[1]
    
  • Validation: Absence of the ethyl triplet/quartet in NMR and appearance of the lactone carbonyl signal in IR (~1720 cm

    
    ).
    

Visualizing the Chemical Logic

The following diagram illustrates the divergent synthetic pathways controlled by reaction conditions.

G Start 2-Ethoxycinnamic Acid (Starting Material) Alpha α-Polymorph (Head-to-Tail Packing) Start->Alpha Recryst. (EtOH) Gamma γ-Polymorph (Distance > 4.7Å) Start->Gamma Recryst. (Benzene) Styrene 2-Ethoxystyrene (Polymer Monomer) Start->Styrene Cu/Quinoline Decarboxylation Phenol o-Hydroxycinnamic Acid (Transient) Start->Phenol BBr3/DCM (Dealkylation) Truxillic 2,2'-Diethoxy-α-truxillic acid (Cyclobutane Dimer) Alpha->Truxillic UV (hv) Solid State [2+2] Gamma->Gamma UV Stable (No Reaction) Coumarin Coumarin (2H-chromen-2-one) Phenol->Coumarin -H2O (Lactonization)

Figure 1: Divergent reactivity of 2-Ethoxycinnamic acid based on phase (solid vs. solution) and chemical triggers.[1]

Quantitative Data: Polymorph Solubility & Reactivity

The following table summarizes the critical parameters for the solid-state photochemical application, derived from crystallographic data.

Parameter

-Polymorph

-Polymorph
Significance
Crystal System Triclinic (

)
Monoclinic (

)
Determines molecular packing.[1]
Alkene Distance 3.6 - 3.8 Å > 4.8 Å< 4.2 Å is required for reaction (Schmidt's Rule).[1]
Photoreactivity High (100% conversion)InertSelect pure

-form for synthesis.[1]
Recrystallization Ethanol / AcetoneBenzene / Pet.[1] EtherSolvent choice dictates the product.
Melting Point 132–134 °C138–140 °CUse DSC to verify polymorph purity before irradiation.[1]

References

  • Fernandes, M. A., & Levendis, D. C. (2025). Solid-state photodimerization of o-ethoxy-cinnamic acid. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 736242, 2-Ethoxycinnamic acid. Retrieved from [Link]

  • Beilstein Journals. (2013). Cyclization of ortho-hydroxycinnamates to coumarins under mild conditions. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Optimizing 2-Ethoxycinnamic Acid Synthesis

Executive Summary & Core Directive This guide addresses the synthesis of 2-Ethoxycinnamic acid (CAS: 6099-03-2 / related isomers), a critical intermediate in pharmaceutical and cosmetic applications. While the Perkin rea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide addresses the synthesis of 2-Ethoxycinnamic acid (CAS: 6099-03-2 / related isomers), a critical intermediate in pharmaceutical and cosmetic applications. While the Perkin reaction is historically significant, it often requires harsh conditions (high heat, long duration) and yields variable results for electron-rich substrates like 2-ethoxybenzaldehyde.

Our Recommended Workflow: The Knoevenagel Condensation (Doebner Modification) . This method consistently provides higher yields (>85%), milder reaction conditions, and simplified purification compared to the Perkin route. The electron-donating nature of the ortho-ethoxy group decreases the electrophilicity of the aldehyde carbonyl, making the catalytic efficiency of the Knoevenagel system superior to the thermal drive of the Perkin reaction.

Standard Operating Procedure (SOP): The Knoevenagel-Doebner Protocol

This protocol is optimized for the ortho-substituted 2-ethoxybenzaldehyde. The steric bulk of the ethoxy group requires specific attention to catalyst activation and reaction time.

Reagents & Stoichiometry
ComponentRoleEquivalence (Eq)Notes
2-Ethoxybenzaldehyde Limiting Reagent1.0Ensure purity >98%; remove any benzoic acid derivatives.
Malonic Acid Nucleophile1.5 - 2.0Excess drives the equilibrium forward.
Pyridine Solvent / Base3.0 - 5.0 VolActs as the reaction medium and H+ acceptor.
Piperidine Catalyst0.05 - 0.1Critical: Secondary amine forms the reactive iminium ion intermediate.
Step-by-Step Workflow
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 2-ethoxybenzaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine (approx. 3-5 mL per gram of aldehyde).

  • Catalysis: Add piperidine (catalytic amount). Note: A slight exotherm may occur.

  • Reaction: Heat the mixture to 80–100°C (Reflux) for 3–5 hours .

    • Checkpoint: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The aldehyde spot should disappear.

  • Quench & Precipitation:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing ice-cold HCl (2M) . The volume of acid should be sufficient to neutralize the pyridine (pH < 2).

    • Observation: A white to off-white precipitate (the crude acid) should form immediately.

  • Isolation: Filter the solid using a Büchner funnel. Wash with ice-cold water to remove residual pyridine hydrochloride.

  • Purification: Recrystallize from Ethanol/Water (4:1) .

Mechanism & Logic Visualization

The following diagram illustrates the reaction pathway and the critical role of the piperidine catalyst in overcoming the electron-donating deactivation of the ethoxy group.

Knoevenagel_Mechanism cluster_trouble Potential Failure Points Aldehyde 2-Ethoxybenzaldehyde Iminium Iminium Ion (Highly Electrophilic) Aldehyde->Iminium Nucleophilic Attack (Rate Limiting Step) Piperidine Piperidine (Catalyst) Piperidine->Iminium Catalyzes Intermediate Aldol-like Intermediate Iminium->Intermediate + Malonic Acid Malonic Malonic Acid (Enolate) Decarboxylation Decarboxylation (-CO2) Intermediate->Decarboxylation Heat Product 2-Ethoxycinnamic Acid (Target) Decarboxylation->Product Elimination Steric Steric Hindrance (2-Ethoxy group) Polymer Polymerization (If Overheated)

Caption: The piperidine catalyst converts the aldehyde into a more reactive iminium ion, compensating for the deactivating effect of the 2-ethoxy group.

Troubleshooting Guide & FAQs

This section addresses specific issues reported by users synthesizing 2-ethoxycinnamic acid.

Issue 1: Low Yield (<50%)

Diagnosis: The reaction equilibrium is not shifting, or the "deactivating" nature of the ethoxy group is stalling the initial attack.

  • Q: Did you use fresh piperidine?

    • A: Piperidine can absorb CO₂ from the air, reducing its basicity. Use a fresh bottle or distill it before use.

  • Q: Is water inhibiting the reaction?

    • A: Water is a byproduct. If the scale is large (>10g), the accumulation of water can reverse the iminium formation. Solution: Add molecular sieves (4Å) to the reaction flask or use a Dean-Stark trap if using a co-solvent like benzene/toluene (though pyridine usually suffices as a solvent).

  • Q: Are you refluxing vigorously enough?

    • A: The decarboxylation step (loss of CO₂) requires thermal energy. Ensure the bath temperature is 5-10°C higher than the solvent boiling point.

Issue 2: Product is an Oily or Sticky Solid

Diagnosis: Incomplete decarboxylation or presence of solvent impurities.

  • Q: Did the reaction mixture bubble vigorously?

    • A: Bubbling indicates CO₂ release. If bubbling stopped early, the reaction might be incomplete.

  • Q: How did you acidify?

    • A: If the final pH isn't low enough (< pH 2), the product may remain as a partial salt (pyridinium salt), which is often oily. Solution: Add more concentrated HCl and stir vigorously for 30 minutes to ensure full protonation.

  • Q: Is there residual Pyridine?

    • A: Pyridine is difficult to remove. Solution: Wash the crude solid with cold 5% HCl solution, then abundantly with water.

Issue 3: Colored Impurities (Yellow/Brown)

Diagnosis: Polymerization or oxidation of the aldehyde.

  • Q: Is the product yellow?

    • A: A pale yellow color is normal for cinnamic acid derivatives due to conjugation. However, dark brown indicates polymerization.

    • Solution: Perform a recrystallization using Ethanol/Water (4:1) with Activated Charcoal .

      • Dissolve crude solid in boiling ethanol.

      • Add activated charcoal (1-2% w/w).

      • Filter hot (using a pre-warmed funnel to prevent crystallization).

      • Add warm water until slightly turbid, then cool slowly.

Advanced Optimization: Green Chemistry & Microwave

For researchers seeking to maximize yield and minimize time, Microwave-Assisted Synthesis is the modern standard for this reaction type.

ParameterConventional RefluxMicrowave MethodBenefit
Time 3 - 6 Hours5 - 15 MinutesDrastic reduction in energy usage.
Yield 75 - 85%88 - 95%Minimizes side reactions (polymerization).
Solvent Pyridine (Toxic)Ethanol or Solvent-FreeGreener profile; easier workup.

Microwave Protocol: Mix 2-ethoxybenzaldehyde (1 eq), Malonic acid (1.2 eq), and Piperidine (0.1 eq) in Ethanol. Irradiate at 300W for 5-10 minutes at 80°C .

Comparison of Synthetic Routes

Use this table to justify your method selection in reports or publications.

FeatureKnoevenagel (Recommended)Perkin Reaction (Legacy)
Reagents Malonic Acid + PiperidineAcetic Anhydride + NaOAc
Temperature 80 - 100°C140 - 180°C
Reaction Time 3 - 5 Hours8 - 12 Hours
Yield (2-Ethoxy) High (80-90%) Moderate (50-65%)
Purification Simple AcidificationSteam Distillation often required
Suitability Best for electron-rich aldehydesBetter for simple benzaldehyde

References

  • Doebner Modification of Knoevenagel Condensation

    • Jones, G. "The Knoevenagel Condensation."[1][2][3][4] Organic Reactions, 2011.

    • Context: Foundational text describing the mechanism and catalytic cycle of piperidine/pyridine systems.
  • Microwave-Assisted Synthesis of Cinnamic Acids

    • Bose, A. K., et al. "Microwave induced organic reaction enhancement (MORE) chemistry: standard techniques." Journal of Chemical Education, 2000.

    • Context: Validates the yield improvements and time reduction for Knoevenagel condensations using microwave irradi
  • Purification and Solubility of Cinnamic Acid Derivatives

    • Mota, F. L., et al. "Solubility of Cinnamic Acid and its Derivatives in Ethanol, Methanol, and Water." Journal of Chemical & Engineering Data, 2008.

    • Context: Provides the empirical basis for recommending Ethanol/Water mixtures for recrystalliz
  • Green Chemistry Approaches

    • Dandia, A., et al. "Recent advances in the Knoevenagel condensation using green catalysts." Current Organic Chemistry, 2012.

    • Context: Discusses alternative catalysts and solvent-free conditions to avoid pyridine toxicity.
  • Synthesis of 2-Ethoxycinnamic Acid (Specific Precedent)

    • PubChem Compound Summary for CID 736242 (2-Ethoxycinnamic acid).

    • Context: Verification of chemical structure and properties.[5][6][7]

Disclaimer: This guide is intended for qualified research personnel. Always review Safety Data Sheets (SDS) for Pyridine, Piperidine, and 2-Ethoxybenzaldehyde before experimentation.

Sources

Optimization

Technical Support Center: 2-Ethoxycinnamic Acid Purification

The following guide is structured as a Tier 3 Technical Support Response from the "Advanced Synthesis & Purification Division." It assumes you are dealing with crude material derived from a standard Knoevenagel condensat...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support Response from the "Advanced Synthesis & Purification Division." It assumes you are dealing with crude material derived from a standard Knoevenagel condensation (2-ethoxybenzaldehyde + malonic acid) and are facing purity challenges.[1][2]

Ticket ID: #PUR-2ECA-001 Topic: Removal of persistent impurities (aldehydes, isomers, and tars) Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry[1][2]

Diagnostic Triage: Identify Your Impurity

Before proceeding with a protocol, match your current observation to the likely impurity profile.

ObservationLikely ImpurityCauseRecommended Action
Yellow/Orange Oily Residue Unreacted 2-Ethoxybenzaldehyde Incomplete reaction or insufficient washing.[1][2]Protocol A (Acid/Base Extraction)
Low Melting Point / Broad Range Cis-Isomer or Solvent InclusionKinetic control during precipitation; wet product.[1][2]Protocol B (Thermodynamic Recrystallization)
Dark Brown/Black Specks Polymerized Tars Overheating (>120°C) during synthesis.[1][2]Hot Filtration (See Protocol B)
White Powder, Acidic Smell Malonic Acid Insufficient water wash.[1][2]Water wash (pH neutral check)

Troubleshooting Protocols

Protocol A: The "Chemical Filter" (Acid-Base Extraction)

Use this if your product smells like almonds/aldehydes or is sticky. This relies on the acidity of the carboxylic acid to separate it from neutral organic impurities.

The Logic: 2-Ethoxycinnamic acid (


) is soluble in saturated sodium bicarbonate (

), whereas the precursor aldehyde and neutral tars are not.

Step-by-Step Workflow:

  • Dissolution: Suspend your crude solid in Saturated

    
     solution  (10 mL per gram of crude). Stir vigorously for 30 minutes.
    
    • Note: Expect bubbling (

      
       evolution).[1] The solution should become clear(ish), while impurities will float as oil or sit as dark solids.
      
  • Filtration/Extraction:

    • If solid junk remains: Filter through a Celite pad.

    • If oily residue remains: Transfer the aqueous solution to a separatory funnel. Extract twice with Ethyl Acetate (EtOAc) .[1] Discard the organic (EtOAc) layer—this contains the unreacted aldehyde.

  • Precipitation:

    • Transfer the clear aqueous layer to a clean beaker.

    • Slowly add 6M HCl dropwise while stirring until pH < 2.

    • Critical: A thick white precipitate (the product) will form.

  • Isolation: Filter the solid and wash with ice-cold water until the filtrate is neutral.

Protocol B: The "Polishing Step" (Two-Solvent Recrystallization)

Use this to remove trace isomers and achieve crystalline purity.[1][2]

Solvent System: Ethanol (Good solvent) / Water (Anti-solvent).[1]

  • Dissolution: Place the dried solid from Protocol A in an Erlenmeyer flask. Add 95% Ethanol sparingly while heating on a steam bath/hot plate.

    • Target: Minimum amount of hot ethanol required to just dissolve the solid.[3]

  • Hot Filtration (Optional): If the solution is dark/colored, add activated charcoal (1-2% w/w), boil for 2 mins, and filter hot through fluted filter paper.

  • Nucleation: Remove from heat. Add warm water dropwise to the hot ethanol solution until a faint turbidity (cloudiness) persists.

  • Clarification: Add 1-2 drops of ethanol to clear the solution again.

  • Crystallization: Allow the flask to cool to room temperature undisturbed (approx. 2 hours). Then, place in an ice bath (0-4°C) for 1 hour.

    • Why Undisturbed? Rapid cooling or agitation promotes the inclusion of the cis-isomer and solvent pockets. Slow cooling favors the thermodynamically stable trans-isomer lattice.

  • Drying: Filter crystals. Dry in a vacuum oven at 50°C for 6 hours to remove bound water.

Visualization: Purification Logic Map

The following diagram illustrates the decision logic for the Acid/Base extraction, which is the most critical step for removing the starting aldehyde.

purification_logic Start Crude 2-Ethoxycinnamic Acid (Contains Aldehyde & Tars) BaseStep Add Sat. NaHCO3 (aq) Stir 30 mins Start->BaseStep SepFunnel Separatory Funnel (Biphasic System) BaseStep->SepFunnel Extract with EtOAc OrgLayer Organic Layer (EtOAc) Contains: Aldehyde, Tars SepFunnel->OrgLayer Top Layer AqLayer Aqueous Layer (Carboxylate Salt) Contains: Product (Soluble) SepFunnel->AqLayer Bottom Layer Waste Discard to Waste OrgLayer->Waste AcidStep Acidify with 6M HCl (pH < 2) AqLayer->AcidStep Precipitate Precipitate Forms (Pure Product) AcidStep->Precipitate Protonation causes insolubility

Caption: Workflow for the chemical separation of acidic product from neutral impurities (Protocol A).[1][2]

Frequently Asked Questions (FAQs)

Q: My product has a melting point of 120°C, but literature says ~180°C (for methoxy analogs). What is the target? A: Be cautious with literature values for ethoxy derivatives vs methoxy derivatives. While 2-methoxycinnamic acid melts around 183-186°C [1], the ethoxy group adds flexibility which often lowers the melting point slightly.[2] However, a range >150°C is generally expected for the trans-isomer. If you are seeing 120°C, you likely have significant cis-isomer contamination or solvent inclusion.[1] Run Protocol B with a slower cooling rate.

Q: Can I use Toluene for recrystallization? A: Yes. Toluene is excellent for removing non-polar tars.[1] However, cinnamic acids can have steep solubility curves in toluene (very soluble hot, insoluble cold), which can lead to "crashing out" amorphous powder rather than crystals.[1] We recommend Ethanol/Water for better control over crystal habit.[1]

Q: I see a "double spot" on my TLC plate. What is it? A:

  • Spot 1 (Lower Rf): Your product (Carboxylic acid interacts with silica).[1]

  • Spot 2 (Higher Rf): Unreacted 2-ethoxybenzaldehyde.[1] Fix: If Spot 2 is visible, do NOT recrystallize yet.[1] Go back to Protocol A (Acid/Base wash).[1] Recrystallization is poor at removing large amounts of aldehyde oil.

References & Grounding

  • Sigma-Aldrich. 2-Methoxycinnamic acid, predominantly trans, 98% Safety & Data Sheet.[1][2] (Used as a structural analog reference for melting point expectations).[1] Link

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard protocols for Knoevenagel Condensation and Cinnamic Acid purification via recrystallization).[1]

  • BenchChem. Synthesis of 2-Nitrocinnamic Acid via Knoevenagel Condensation. (Protocol adaptation for substituted cinnamic acids). Link

  • Organic Syntheses. 2,3-Dimethoxycinnamic Acid. Org.[1][4][5][6] Synth. 1953, 33,[1] 15. (Authoritative procedure for acid/base workup of alkoxy-cinnamic acids). Link

Sources

Troubleshooting

Scaling up the synthesis of 2-Ethoxycinnamic acid

Technical Support Center: Scale-Up Synthesis of 2-Ethoxycinnamic Acid Subject: Process Optimization & Troubleshooting for Bulk Synthesis Reference Molecule: 2-Ethoxycinnamic Acid (CAS: 2373-79-7) Primary Application: Int...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of 2-Ethoxycinnamic Acid

Subject: Process Optimization & Troubleshooting for Bulk Synthesis Reference Molecule: 2-Ethoxycinnamic Acid (CAS: 2373-79-7) Primary Application: Intermediate for Sarpogrelate HCl; Fine Chemical Synthesis.

Introduction: The Scale-Up Challenge

As a Senior Application Scientist, I understand that moving from a 5g vial to a 5kg reactor is not a linear progression—it is a change of state. For 2-Ethoxycinnamic acid , the ortho-ethoxy substituent introduces steric hindrance that differentiates it from the more common para-methoxy derivatives. This affects reaction kinetics and crystal packing.

This guide prioritizes the Knoevenagel Condensation (Doebner Modification) over the Perkin reaction. While the Perkin reaction is historically significant, it requires higher temperatures (


C) that degrade the ethoxy ether linkage and produce difficult-to-remove tars. The Knoevenagel route offers a cleaner impurity profile and milder conditions (

C), essential for pharmaceutical intermediates like Sarpogrelate.

Module 1: Reaction Engineering & Route Selection

Visual Workflow: Route Decision Matrix

The following decision tree outlines the logic for selecting the Knoevenagel route for this specific substrate.

RouteSelection Start Start: 2-Ethoxybenzaldehyde Decision Select Synthesis Route Start->Decision Perkin Route A: Perkin Reaction (Ac2O / NaOAc) Decision->Perkin Historical Knoevenagel Route B: Knoevenagel (Malonic Acid / Pyridine) Decision->Knoevenagel Preferred Perkin_Issue High Temp (160°C+) Risk of Ether Cleavage Tar Formation Perkin->Perkin_Issue Knoevenagel_Benefit Mild Temp (80-100°C) High Yield (>85%) Cleaner Profile Knoevenagel->Knoevenagel_Benefit ScaleUp Recommended for Scale-Up Perkin_Issue->ScaleUp Not Recommended Knoevenagel_Benefit->ScaleUp

Figure 1: Decision Matrix for Scale-Up Route Selection. The Knoevenagel route is favored for purity and thermal safety.

Module 2: Troubleshooting & Optimization (Q&A)

This section addresses specific failure modes encountered during the scale-up of the Knoevenagel condensation of 2-ethoxybenzaldehyde with malonic acid.

Category A: Reaction Kinetics & Conversion

Q1: The reaction stalls at 80% conversion after 4 hours. Adding more base doesn't help. What is happening?

  • Diagnosis: This is likely Water Inhibition . The Knoevenagel condensation is an equilibrium process that generates water. On a small scale, open vessels allow water to escape. On a large scale, reflux condensers trap water, shifting the equilibrium back to the starting materials.

  • Corrective Action:

    • Azeotropic Removal: If using a solvent like toluene, install a Dean-Stark trap to continuously remove water.

    • Reagent Excess: Increase Malonic Acid to 1.2–1.5 equivalents. The ortho-ethoxy group creates steric hindrance, making the aldehyde carbonyl less accessible than in para-substituted analogs.

    • Catalyst Switch: If using only piperidine, add a catalytic amount of glacial acetic acid (forming a buffer system) to facilitate the enolization step.

Q2: We observe massive foaming during the heating ramp. Is this a runaway reaction?

  • Diagnosis: This is Rapid Decarboxylation . The second step of the Doebner modification involves the loss of CO

    
    .
    
  • Corrective Action:

    • Controlled Ramp: Do not heat rapidly to

      
      C. Hold the temperature at 
      
      
      
      C for 1 hour to allow the initial condensation to occur, then slowly ramp to
      
      
      C for decarboxylation.
    • Headspace: Ensure your reactor has at least 30% free headspace.

    • Venting: Ensure the condenser vent is not restricted.

Category B: Work-up & Purification

Q3: Upon acidification, the product oils out as a sticky brown gum instead of precipitating as crystals.

  • Diagnosis: This is the "Oiling Out" Phenomenon , common with ethoxy-substituted aromatics which have lower melting points and higher lipophilicity than methoxy analogs. It occurs when the product precipitates at a temperature above its melting point or in the presence of impurities.

  • Corrective Action:

    • Temperature Control: Cool the reaction mixture to

      
      C before and during acidification.
      
    • Seeding: Add seed crystals of pure 2-ethoxycinnamic acid (approx. 0.1 wt%) once the pH reaches 4.0.

    • Agitation: High-shear stirring is required during acidification to prevent oil droplets from coalescing into a monolith.

Q4: The final product has a persistent yellow color. How do we achieve pharmaceutical-grade white powder?

  • Diagnosis: The yellow color typically comes from oxidized pyridine derivatives or polymerized aldehyde traces.

  • Corrective Action:

    • Activated Carbon: During the recrystallization (Ethanol/Water 3:1), add 5 wt% activated carbon (e.g., Norit SX Ultra). Heat to reflux for 30 minutes, then filter hot through Celite.

    • Sodium Dithionite: If carbon fails, add a small amount (0.5%) of sodium dithionite to the aqueous work-up to reduce colored quinone-like impurities.

Module 3: Experimental Protocol for Scale-Up

Protocol: 1.0 kg Scale Synthesis of 2-Ethoxycinnamic Acid

1. Reagent Charging:

  • To a 10 L glass-lined reactor, charge 2-Ethoxybenzaldehyde (1.0 kg, 6.66 mol) and Malonic Acid (1.04 kg, 10.0 mol, 1.5 eq).

  • Add Pyridine (2.0 L) as both solvent and base. Note: For greener alternatives, Ethanol with Piperidine (cat.) can be used, but Pyridine remains the industrial standard for yield.

  • Add Piperidine (50 mL) as a catalyst.

2. Reaction Phase:

  • Stage 1 (Condensation): Heat mixture to

    
    C. Stir for 2 hours.
    
  • Stage 2 (Decarboxylation): Slowly raise temperature to

    
    C over 2 hours. Monitor CO
    
    
    
    evolution (bubbler).
  • Completion: Maintain at

    
    C until CO
    
    
    
    evolution ceases (approx. 4–6 hours). TLC/HPLC should show <1% unreacted aldehyde.

3. Quench & Isolation:

  • Cool reaction mass to

    
    C.
    
  • Pour mixture slowly into a separate vessel containing Ice/Water (10 kg) and Conc. HCl (2.5 L). Caution: Exothermic neutralization.

  • Maintain pH < 2. The product will precipitate as a solid.

  • Filter the crude solid and wash with cold water (

    
    ) to remove pyridine salts.
    

4. Purification (Recrystallization):

  • Dissolve crude wet cake in Ethanol (approx. 3 L) at reflux (

    
    C).
    
  • (Optional) Carbon treatment step here.[1]

  • Slowly add Water (approx. 1 L) until turbidity persists.

  • Cool slowly to

    
    C over 4 hours.
    
  • Filter and dry in a vacuum oven at

    
    C.
    

Expected Yield: 85–92% Target Melting Point:


C (Validate with standard).

Module 4: Process Safety & Visualization

Visual Workflow: Scale-Up Operations

This diagram details the critical control points (CCPs) for safety and quality.

ScaleUpWorkflow Reactants Charge: Aldehyde + Malonic Acid HeatRamp Ramp to 90°C (CCP: CO2 Venting) Reactants->HeatRamp Slow Ramp Quench Quench into Ice/HCl (pH < 2) HeatRamp->Quench Complete Conv. Filter Filtration & Water Wash Quench->Filter Recryst Recrystallization (EtOH/H2O) Filter->Recryst Crude Solid Dry Drying (Vac Oven 50°C) Recryst->Dry Pure Crystals

Figure 2: Operational Workflow highlighting the Critical Control Point (CCP) at the heating stage due to gas evolution.

Quantitative Data: Solvent & Yield Comparison
ParameterPyridine (Standard)Ethanol/Piperidine (Green)Toluene/DABCO (Alternative)
Reaction Temp

C

C (Reflux)

C (Reflux)
Time to Completion 4–6 Hours8–12 Hours6–8 Hours
Yield 90–95% 75–80%80–85%
Impurity Profile LowModerate (Ester byproducts)Low
Scale-Up Hazard Toxicity (Pyridine)FlammabilityFlammability

References

  • Knoevenagel Condensation Mechanism & Scale-Up

    • Jones, G. "The Knoevenagel Condensation."[2] Organic Reactions, 2011.[3]

  • Sarpogrelate Intermediate Synthesis

    • CN102875340A. "Sarpogrelate intermediate and preparation method thereof." Google Patents.

  • Green Synthesis of Cinnamic Acids

    • Dudhane, P. R., et al. "Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation."[2] Bulletin of Environment, Pharmacology and Life Sciences, 2023.

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Safety Data & Properties

    • PubChem. "2-Ethoxycinnamic acid | C11H12O3." National Library of Medicine.

Sources

Optimization

Technical Support Center: 2-Ethoxycinnamic Acid Formulation Stability

Welcome to the technical support center for 2-Ethoxycinnamic acid formulations. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating with t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Ethoxycinnamic acid formulations. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating with this active pharmaceutical ingredient (API). Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work. Our goal is to provide you with the scientific rationale behind formulation strategies and analytical methodologies to ensure the development of stable and effective products.

Frequently Asked Questions (FAQs)

Q1: What is 2-Ethoxycinnamic acid and what are its primary applications in formulation?

2-Ethoxycinnamic acid is an aromatic carboxylic acid.[1] Its structure, featuring an ethoxy group, enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical formulations.[1] A key property of 2-Ethoxycinnamic acid is its ability to absorb UV radiation, which leads to its use in sunscreens and other cosmetic products.[1]

Q2: What are the main stability concerns when formulating with 2-Ethoxycinnamic acid?

Like other cinnamic acid derivatives, 2-Ethoxycinnamic acid is susceptible to several degradation pathways that can impact the quality, safety, and efficacy of the final product. The primary stability concerns include:

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to isomerization and other degradative reactions.

  • Isomerization: The trans-isomer of cinnamic acid is generally more stable; however, it can convert to the cis-isomer, which may have different physical and biological properties.

  • Hydrolysis: While less common for the acid itself, if formulated as an ester derivative, hydrolysis can occur, especially at non-optimal pH values.

  • Oxidation: The double bond in the acrylic acid side chain is vulnerable to oxidation.

  • Excipient Incompatibility: Interactions with other formulation components can lead to degradation of the API.

Q3: What are forced degradation studies and why are they important for 2-Ethoxycinnamic acid?

Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions such as high heat, humidity, strong acidic or basic environments, intense light, and oxidizing agents.[2] These studies are crucial for:

  • Identifying potential degradation products.

  • Understanding the degradation pathways of the molecule.

  • Developing and validating stability-indicating analytical methods that can accurately separate and quantify the active ingredient from its degradation products.[1][3]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common stability problems encountered during the formulation of 2-Ethoxycinnamic acid.

Problem 1: Loss of Potency in the Formulation Upon Exposure to Light

Q: My formulation containing 2-Ethoxycinnamic acid shows a significant decrease in API concentration after light exposure. What is the likely cause and how can I prevent it?

A: The most probable cause is photodegradation. Cinnamic acid and its derivatives are known to be sensitive to light, especially UV radiation. This can lead to two primary degradation pathways: cis-trans isomerization and photodimerization.

Causality:

  • Cis-Trans Isomerization: The more stable trans-2-Ethoxycinnamic acid can absorb UV energy and convert to the less stable cis-isomer. This change in geometry can affect the molecule's efficacy and physical properties.

  • Photodimerization: In the solid state or in concentrated solutions, two molecules of 2-Ethoxycinnamic acid can undergo a [2+2] cycloaddition reaction upon exposure to UV light to form a cyclobutane ring, known as a truxillic acid derivative. This dimerization results in a loss of the active monomeric form.[4]

Troubleshooting Workflow:

start Loss of potency observed after light exposure confirm Confirm photodegradation: Analyze samples kept in dark vs. light-exposed samples using a stability-indicating HPLC method. start->confirm pathway Identify degradation pathway: - Look for a new peak with a different  retention time (potential cis-isomer). - Look for peaks corresponding to higher  molecular weight species (dimers). confirm->pathway solution Implement Mitigation Strategies pathway->solution packaging Use UV-protective packaging (e.g., amber glass, opaque containers). solution->packaging antioxidant Incorporate photostabilizers or antioxidants in the formulation. solution->antioxidant concentration Evaluate the effect of API concentration on photodegradation. solution->concentration

Caption: Troubleshooting workflow for light-induced degradation.

Mitigation Strategies:

  • UV-Protective Packaging: The most straightforward solution is to protect the formulation from light by using amber-colored vials or bottles, or other opaque packaging materials.

  • Formulation with Photostabilizers: Incorporate excipients that can absorb UV radiation and dissipate the energy, thereby protecting the 2-Ethoxycinnamic acid. Examples include other UV filters or quenchers of excited states.

  • Antioxidants: While the primary photodegradation pathways are not oxidative, secondary photo-oxidative processes can occur. Including antioxidants may offer some protection.

  • pH Optimization: The rate of photodegradation of cinnamic acid has been shown to be pH-dependent.[5] A systematic study of formulation pH may reveal a range where the molecule is more photostable.

Problem 2: Appearance of a New Peak in HPLC Chromatogram During Stability Studies at Neutral or High pH

Q: I am observing a new, earlier-eluting peak in my HPLC analysis of a 2-Ethoxycinnamic acid formulation stored at pH 7 or above. What could this be?

A: This new peak is likely the cis-isomer of 2-Ethoxycinnamic acid. While the trans-isomer is thermodynamically more stable, isomerization can be catalyzed by factors other than light, including pH.

Causality:

The double bond in the acrylic acid moiety of 2-Ethoxycinnamic acid has restricted rotation. The energy barrier to rotation can be overcome under certain conditions, leading to the formation of the cis-isomer. While light is a common cause, thermal energy and certain pH conditions can also promote this conversion.

Troubleshooting Steps:

  • Peak Identification:

    • Mass Spectrometry (MS): If using an LC-MS system, the cis- and trans-isomers will have the same mass-to-charge ratio (m/z).

    • Reference Standard: If available, inject a reference standard of the cis-isomer to confirm the retention time.

    • Forced Isomerization: Intentionally expose a solution of your trans-2-Ethoxycinnamic acid standard to UV light to generate the cis-isomer and compare the retention time with the unknown peak.

  • pH Profile Study: Conduct a systematic study by formulating 2-Ethoxycinnamic acid in a range of pH buffers (e.g., pH 3 to 9) and monitor the rate of formation of the cis-isomer over time at a constant temperature. This will help identify the optimal pH range for stability. Generally, cinnamic acids are more stable at acidic pH.[5]

Data Presentation: pH Stability Profile

pH% 2-Ethoxycinnamic Acid Remaining (trans-isomer) after 4 weeks at 40°C% cis-isomer formed
3.099.5%<0.1%
5.098.2%0.5%
7.095.1%2.8%
9.088.7%7.5%

Mitigation Strategies:

  • pH Adjustment: Based on the pH profile study, adjust the formulation pH to a range where the isomerization is minimized, typically in the acidic range.

  • Buffering System: Employ a robust buffering system to maintain the optimal pH throughout the product's shelf life.

Problem 3: Inconsistent Results and Poor Recovery in Assays

Q: My assay results for 2-Ethoxycinnamic acid are variable, and I suspect interactions with excipients. How can I investigate and resolve this?

A: Incompatibility with excipients is a common cause of assay variability and loss of API. These interactions can be chemical or physical.

Causality:

  • Chemical Incompatibility: The carboxylic acid group of 2-Ethoxycinnamic acid can react with basic excipients. The double bond is also susceptible to addition reactions.

  • Physical Incompatibility: The API may adsorb onto the surface of certain excipients, leading to non-uniform distribution and poor extraction during sample preparation.

Troubleshooting Workflow:

start Inconsistent assay results and poor recovery excipient_screening Conduct a systematic excipient compatibility screen. start->excipient_screening binary_mixtures Prepare binary mixtures (1:1) of 2-Ethoxycinnamic acid with each excipient. excipient_screening->binary_mixtures stress_conditions Store mixtures under accelerated conditions (e.g., 40°C/75% RH) for a defined period. binary_mixtures->stress_conditions analysis Analyze stressed mixtures by HPLC and compare to a control (API alone). stress_conditions->analysis incompatible_excipient Identify incompatible excipients (those showing significant degradation of the API). analysis->incompatible_excipient reformulate Reformulate with compatible excipients. incompatible_excipient->reformulate

Caption: Workflow for troubleshooting excipient incompatibility.

Experimental Protocol: Excipient Compatibility Screening

  • Preparation of Binary Mixtures:

    • Accurately weigh a 1:1 ratio of 2-Ethoxycinnamic acid and the excipient to be tested.

    • Geometrically mix the powders to ensure homogeneity.

    • Prepare a control sample of 2-Ethoxycinnamic acid alone.

  • Stressing of Samples:

    • Place the binary mixtures and the control in open and closed vials to assess the impact of humidity.

    • Store the vials under accelerated stability conditions (e.g., 40°C/75% RH) for 2-4 weeks.

  • Analysis:

    • At designated time points, withdraw samples and prepare them for analysis.

    • Use a validated stability-indicating HPLC method to assay the amount of remaining 2-Ethoxycinnamic acid and to detect any new degradation products.

Common Incompatible Excipients for Acidic Drugs:

Excipient ClassPotential for IncompatibilityRationale
Basic Fillers (e.g., Magnesium Carbonate, Calcium Carbonate)HighAcid-base reaction leading to salt formation and potential degradation.
Lubricants (e.g., Magnesium Stearate)ModerateCan form salts with carboxylic acids.[6]
Binders with residual peroxides (e.g., Povidone)ModerateCan induce oxidative degradation.
Reducing Sugars (e.g., Lactose)Low to ModeratePotential for Maillard reaction if primary or secondary amines are present as impurities or degradants.

Mitigation:

  • Select excipients that are known to be compatible with acidic APIs.

  • If a potentially incompatible excipient is necessary for formulation performance, consider physical separation techniques such as granulation or coating of the API or excipient.

Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the API in the presence of its degradation products, impurities, and excipients.[1][3]

  • Forced Degradation:

    • Acid Hydrolysis: Dissolve 2-Ethoxycinnamic acid in a suitable solvent and add 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Use 0.1 M NaOH and heat at 60°C for 8 hours.

    • Oxidation: Treat a solution of the API with 3% H₂O₂ at room temperature for 24 hours.[7]

    • Thermal Degradation: Expose the solid API to 80°C for 48 hours.[7]

    • Photodegradation: Expose the solid API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]

  • HPLC Method Development:

    • Column Selection: A C18 column is a good starting point.

    • Mobile Phase: A gradient elution with a buffered aqueous phase (e.g., phosphate buffer at pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.

    • Detection: UV detection at the λmax of 2-Ethoxycinnamic acid.

    • Optimization: Adjust the gradient, flow rate, and column temperature to achieve adequate separation between the parent peak and all degradation product peaks.

  • Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Photostability Testing
  • Sample Preparation: Prepare the formulation and place it in the intended primary packaging as well as in clear glass containers as a control. Also, expose a thin layer of the neat API.

  • Light Exposure: Place the samples in a photostability chamber. The light source should emit a combination of visible and UV light. The ICH Q1B guideline suggests a total illumination of not less than 1.2 million lux hours and a near UV energy of not less than 200 watt hours/square meter.

  • Dark Control: Wrap identical samples in aluminum foil and place them in the same chamber to serve as dark controls.

  • Analysis: At the end of the exposure period, analyze all samples for the assay of 2-Ethoxycinnamic acid and the formation of any degradation products using a validated stability-indicating HPLC method.

References

  • Research, Society and Development. (2021, January 13). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxycinnamic acid, (Z)-. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethoxycinnamic acid. Retrieved from [Link]

  • Google Patents. (n.d.). JPS60169437A - Method for hydrolyzing cinnamic acid esters.
  • Jurnal Universitas Sebelas Maret. (2022, April 29). ESTERIFICATION OF CINNAMIC ACID USING MENTHOL AND ITS ACTIVITY AS LOWERING GLUCOSE LEVELS USING ANTHRONE SULFATE. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E)-2-methoxycinnamic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxycinnamic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Photodimerization in o -ethoxy cinnamic acid. Two centrosymmetric molecules of the α -. Retrieved from [Link]

  • PubMed. (n.d.). Effect of pH on the stability of plant phenolic compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Photodegradation of Cinnamic Acid in Different Media. Retrieved from [Link]

  • ACS Publications. (n.d.). 1H NMR Measurement of the Trans-Cis Photoisomerization of Cinnamic Acid Derivatives. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state. Retrieved from [Link]

  • Fisher Digital Publications. (n.d.). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Retrieved from [Link]

  • David Publishing. (2017, March 16). Photodegradation of Cinnamic Acid Solution in the Presence of Various Oxidizing Agents on TiO2 and Fe-TiO2 Catalysts. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. analytical methods. Retrieved from [Link]

  • ResearchGate. (2019, December 16). Development and Validation of an HPLC Method for the Determination of p-methoxycinnamic Acid in Rabbit Plasma. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Hydroxycinnamic Acids and Derivatives Formulations for Skin Damages and Disorders: A Review. Retrieved from [Link]

  • MDPI. (2022, December 1). Surfactant Provided Control of Crystallization Polymorphic Outcome and Stabilization of Metastable Polymorphs of 2,6-Dimethoxyphenylboronic Acid. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Photodegradation of Cinnamic Acid in Different Media. Retrieved from [Link]

  • Google Patents. (n.d.). Converting method for cis and trans isomers of cinnamic acid compound.
  • SciSpace. (2019, October 22). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (2022, November 8). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

  • Google Patents. (n.d.). EP0240138B1 - Preparation of cinnamic acids.
  • Royal Society of Chemistry. (n.d.). Elucidation of the effects of trans/cis-isomerization of the cinnamate ligand on the structural, spectroscopic and magnetic properties of cobalt(ii) single-molecule magnets. Retrieved from [Link]

  • International Journal in Management and Social Science. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 4. Preparation of esters derived from cinnamic acid through the.... Retrieved from [Link]

  • PubMed. (n.d.). Enzymatic synthesis of cinnamic acid derivatives. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Photodegradation of Cinnamic Acid in Different Media. Retrieved from [Link]

  • Gattefossé. (n.d.). FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, December 17). Visible-Light Promoted Oxidative Cyclization of Cinnamic Acid Derivatives using Xanthone as the photocatalyst. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-ACETAMINOCINNAMIC ACID. Retrieved from [Link]

  • Springer. (2014, August 25). Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Precision in Purity: A Comparative Guide to 2-Ethoxycinnamic Acid Analysis via qNMR

Introduction: The Analytical Bottleneck in Drug Development 2-Ethoxycinnamic acid (2-ECA) is a critical intermediate in the synthesis of Sarpogrelate , a selective 5-HT2A receptor antagonist used to treat peripheral arte...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Bottleneck in Drug Development

2-Ethoxycinnamic acid (2-ECA) is a critical intermediate in the synthesis of Sarpogrelate , a selective 5-HT2A receptor antagonist used to treat peripheral arterial disease. In the pharmaceutical pipeline, the purity of this intermediate dictates the yield and impurity profile of the final API (Active Pharmaceutical Ingredient).

While High-Performance Liquid Chromatography (HPLC) is the industry workhorse, it suffers from a fundamental bias: it relies on relative response factors. If your reference standard is impure, or if an impurity has a low UV extinction coefficient, your purity data is compromised.

Quantitative NMR (qNMR) offers a deterministic alternative. It provides absolute purity measurement without requiring a reference standard of the analyte itself—only a certified internal standard (IS) is needed. This guide compares these methodologies and provides a validated qNMR protocol for 2-ECA.

Part 1: The Analytical Landscape (Comparison)

Objective Performance Matrix

The following table contrasts the capabilities of qNMR against HPLC-UV and Potentiometric Titration for 2-ECA analysis.

FeatureqNMR (Proton) HPLC-UV Potentiometric Titration
Primary Output Absolute Purity (w/w%)Relative Purity (Area%)Total Acid Content
Reference Standard Not Required for Analyte (uses IS)Required (High Purity Analyte)Not Required
Stereoselectivity High (Distinguishes cis/trans)Medium (Requires specific column)None
Impurity ID Structural elucidation possibleRetention time onlyNone
Bias Source Gravimetric error (weighing)Extinction coefficients / UV responseNon-acidic impurities ignored
Time to Result < 20 mins30–60 mins (plus equilibration)< 15 mins
Decision Logic: When to Use Which?

Use the following decision tree to select the appropriate methodology for your stage of development.

MethodSelection Start Start: 2-ECA Sample Analysis Purpose What is the analytical goal? Start->Purpose Routine Routine QC / Batch Release Purpose->Routine High Throughput Structure Structure/Stereochemistry Check Purpose->Structure Isomer ID Absolute Reference Standard Qualification Purpose->Absolute Value Assignment HPLC Method: HPLC-UV (Focus: Trace Impurities) Routine->HPLC NMR Method: 1H-NMR (Focus: Geometry/ID) Structure->NMR qNMR Method: qNMR (Focus: Absolute Purity) Absolute->qNMR

Figure 1: Analytical Method Selection Strategy for Cinnamic Acid Derivatives.

Part 2: Structural Elucidation & Specificity

To validate purity, one must first confirm identity. The 2-ethoxy group and the cinnamic acid backbone provide distinct NMR signatures.

The Stereochemistry Marker

The biological activity of cinnamic acid derivatives often depends on the double bond geometry.

  • Trans-isomer (E): The desired product. Characterized by a large coupling constant (

    
     Hz) between the vinylic protons.
    
  • Cis-isomer (Z): A common photo-impurity. Characterized by a smaller coupling constant (

    
     Hz).
    

HPLC Blind Spot: Unless a specific chiral or isomer-resolving column is used, cis and trans isomers often co-elute or have similar retention times, masking the impurity. NMR resolves this baseline-separated.

2-ECA Spectral Assignment (DMSO-d6)
  • 
     12.3 ppm (s, 1H):  Carboxylic acid (-COOH). Note: Broad, often excluded from integration due to exchange.
    
  • 
     7.85 ppm (d, 
    
    
    
    Hz, 1H):
    
    
    -vinyl proton (adjacent to aromatic ring). Target for Quantification.
  • 
     7.6 - 6.9 ppm (m, 4H):  Aromatic ring protons.
    
  • 
     6.55 ppm (d, 
    
    
    
    Hz, 1H):
    
    
    -vinyl proton (adjacent to carbonyl).
  • 
     4.12 ppm (q, 
    
    
    
    Hz, 2H):
    Methylene of ethoxy group (-OCH2-).
  • 
     1.38 ppm (t, 
    
    
    
    Hz, 3H):
    Methyl of ethoxy group (-CH3).

Part 3: Experimental Protocol (qNMR)

This protocol uses the Internal Standard (IS) method.[1]

Reagents & Materials
  • Analyte: 2-Ethoxycinnamic acid (approx. 20 mg).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable grade).

    • Why Maleic Acid? It presents a sharp singlet at

      
       6.03 ppm in DMSO-d6, sitting in a "silent region" distinct from the 2-ECA aromatic/vinyl signals.
      
  • Solvent: DMSO-d6 (99.8% D).

Sample Preparation (Gravimetric Precision)

Accuracy in qNMR depends entirely on the weighing ratio.

  • Weigh 15–20 mg of 2-ECA directly into a clean HPLC vial or weighing boat. Record mass to 0.01 mg precision (

    
    ).
    
  • Weigh 10–15 mg of Maleic Acid IS. Record mass to 0.01 mg precision (

    
    ).
    
  • Transfer both solids quantitatively into a standard NMR tube.

  • Add 0.6 mL DMSO-d6. Cap and invert until fully dissolved.

Acquisition Parameters (Bruker/Jeol 400 MHz+)

Standard proton parameters are insufficient for quantitative work. Use these settings to ensure full relaxation:

  • Pulse Angle: 90° (calibrated).

  • Relaxation Delay (D1): 30–60 seconds. (Must be

    
     of the longest relaxing proton).
    
  • Scans (NS): 16 or 32 (to achieve S/N > 150:1).

  • Spectral Width: -2 to 14 ppm.

  • Temperature: 298 K (25°C).

Processing & Integration
  • Phase Correction: Manual phasing is required. Do not rely on autophase.

  • Baseline Correction: Apply a zeroth-order correction.

  • Integration:

    • Integrate the IS singlet (Maleic Acid) at

      
       6.03 ppm. Set value to correspond to 2 protons.
      
    • Integrate the 2-ECA

      
      -vinyl doublet at 
      
      
      
      7.85 ppm.
    • Avoid: The aromatic region (overlap risk) and the ethoxy signals (potential overlap with solvent satellites or ethanol impurities).

qNMR_Workflow Weigh Weigh Analyte & IS (Precision Balance) Dissolve Dissolve in DMSO-d6 (Homogenize) Weigh->Dissolve Acquire Acquire Spectrum (D1 > 30s) Dissolve->Acquire Process Phase & Integrate (Manually) Acquire->Process Calc Calculate Purity (Eq. 1) Process->Calc

Figure 2: Step-by-step qNMR Workflow for Purity Determination.

Part 4: Data Analysis & Calculation

The Calculation Formula

Calculate the absolute purity (


) using the following equation:


Where:

  • 
    : Integrated area (Sx = Sample, IS = Internal Standard).
    
  • 
    : Number of protons (Maleic Acid = 2; 2-ECA 
    
    
    
    -vinyl = 1).
  • 
    : Molar Mass (2-ECA = 192.21  g/mol ; Maleic Acid = 116.07  g/mol ).
    
  • 
    : Mass weighed (mg).
    
  • 
    : Certified purity of the Internal Standard (as a decimal, e.g., 0.999).
    
Case Study: Discrepancy Analysis

A batch of 2-ECA was analyzed by both HPLC and qNMR.

MethodResultInterpretation
HPLC (Area %) 99.4%Indicates high organic purity relative to UV-active contaminants.
qNMR (w/w %) 97.1%Discrepancy: The sample contains ~2.3% "invisible" impurities.

Investigation: The NMR spectrum revealed a triplet at


 1.05 ppm and quartet at 

3.44 ppm (Ethanol residue) and a broad peak at

3.3 ppm (Water). HPLC missed these solvents; qNMR detected them, preventing a potential stoichiometry error in the subsequent Sarpogrelate synthesis.

References

  • National Institutes of Health (NIH) PubChem. (2025). 2-Ethoxycinnamic acid Compound Summary. Retrieved from [Link]

  • University of Queensland. (2020). Coupling constants in cinnamic acid based compounds. UQ eSpace. Retrieved from [Link]

  • MDPI. (2023). Head-to-Head Comparison of HPLC vs NMR for Quantitative Analysis. Retrieved from [Link]

Sources

Comparative

Technical Guide: 2-Ethoxycinnamic Acid Impurity Profiling and Identification

Executive Summary 2-Ethoxycinnamic acid (2-ECA) is a critical intermediate in the synthesis of anticoagulants and specific kinase inhibitors. Its impurity profile is dominated by geometric isomerism (cis vs.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethoxycinnamic acid (2-ECA) is a critical intermediate in the synthesis of anticoagulants and specific kinase inhibitors. Its impurity profile is dominated by geometric isomerism (cis vs. trans) and O-alkylation byproducts.

For drug development professionals, the analytical challenge lies in the thermodynamic instability of the trans-isomer under light exposure (photo-isomerization) and the structural similarity of process-related impurities. This guide compares two distinct analytical workflows: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for routine Quality Control, and Ultra-High Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) for deep impurity identification.

The Verdict: While HPLC-UV is sufficient for quantifying known impurities (cost-effective), UHPLC-Q-TOF-MS is mandatory during the initial profiling phase to characterize the cis-isomer and trace ethyl esters that co-elute under standard conditions.

Part 1: The Impurity Landscape

Before selecting a method, one must understand the origin of 2-ECA impurities. The primary synthesis routes—Knoevenagel condensation or O-alkylation of 2-hydroxycinnamic acid—generate distinct impurity fingerprints.

Key Impurities & Structural Alerts
  • Impurity A (cis-Isomer): cis-2-Ethoxycinnamic acid. Formed via photo-isomerization of the trans product.

  • Impurity B (Precursor): 2-Ethoxybenzaldehyde (Starting material).

  • Impurity C (Dealkylation): 2-Hydroxycinnamic acid (Coumaric acid derivative).

  • Impurity D (Esterification): Ethyl 2-ethoxycinnamate (Artifact from ethanol solvents).

Visualization: Impurity Origin Pathway

The following diagram maps the genesis of these impurities during the standard Knoevenagel synthesis route.

ImpurityPathways Start 2-Ethoxybenzaldehyde Reaction Knoevenagel Condensation Start->Reaction Reagent Malonic Acid Reagent->Reaction Product trans-2-Ethoxycinnamic Acid (API) Reaction->Product Primary Path Imp_Aldehyde Impurity B: Residual Aldehyde Reaction->Imp_Aldehyde Incomplete Rxn Imp_Decarb Decarboxylated Byproducts Reaction->Imp_Decarb Thermal Stress Imp_Cis Impurity A: cis-Isomer Product->Imp_Cis hv (Light) Isomerization

Figure 1: Synthesis pathway illustrating the origin of process impurities and the photo-degradation pathway leading to the cis-isomer.

Part 2: Methodological Comparison

This section contrasts the two primary alternatives for profiling 2-ECA.

Method A: HPLC-UV (The QC Standard)
  • Principle: Reversed-phase separation based on hydrophobicity.

  • Utility: Routine batch release, stability testing.

  • Limitation: Cannot definitively identify new peaks; lower sensitivity for non-chromophoric impurities.

Method B: UHPLC-Q-TOF-MS (The Profiling Standard)
  • Principle: High-resolution mass spectrometry coupled with ultra-high pressure separation.

  • Utility: Structure elucidation, genotoxic impurity (GTI) screening, separating co-eluting isomers.

  • Advantage: Provides accurate mass (

    
     ppm error) to distinguish between oxidative degradants and simple impurities.
    
Comparative Data Table
FeatureMethod A: HPLC-UVMethod B: UHPLC-Q-TOF-MS
Primary Use Case Routine QC & QuantificationImpurity ID & Structure Elucidation
Limit of Detection (LOD) ~0.05% (Standard UV)< 0.005% (Trace Analysis)
Isomer Separation Good (Resolution > 1.5)Excellent (Resolution > 3.0)
Identification Power Retention Time onlyExact Mass + Fragmentation Pattern
Cost per Run Low ($)High (

$)
Throughput 20-30 min/sample5-10 min/sample

Part 3: Experimental Protocols

The following protocols are designed to be self-validating. The use of an acidic mobile phase is critical to keep the carboxylic acid protonated (


), ensuring sharp peak shapes and preventing tailing on C18 columns [1].
Protocol A: HPLC-UV for Routine Quantification

Objective: Quantify cis-isomer and residual aldehyde.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 20% B (Isocratic hold for polar impurities).

    • 2-15 min: 20%

      
       80% B (Linear ramp).
      
    • 15-20 min: 80% B (Wash).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 270 nm (Max absorption for cinnamates) and 210 nm (Universal).

  • System Suitability: Resolution (

    
    ) between cis and trans peaks must be 
    
    
    
    .
Protocol B: UHPLC-Q-TOF-MS for Identification

Objective: Identify unknown peaks appearing >0.1% (ICH Q3A Threshold) [2].

  • Column: C18 Sub-2

    
     (e.g., Waters ACQUITY BEH), 
    
    
    
    .
  • Mobile Phase: Same as Method A (Formic acid is MS-compatible; avoid Phosphate buffers).

  • MS Source: Electrospray Ionization (ESI) in Negative Mode (Carboxylic acids ionize best as

    
    ).
    
  • TOF Settings: Mass range 50–1000 m/z; Collision energy ramp 10–40 eV.

  • Data Analysis: Look for

    
     191.0714 (
    
    
    
    for 2-ECA).
    • Cis-isomer: Same mass (191.07), earlier retention time.

    • Ethyl Ester: Mass shift +28 Da (

      
       219.10).
      
    • Hydroxy impurity: Mass shift -28 Da (loss of ethyl) or -14 Da (loss of methyl).

Visualization: Analytical Decision Workflow

This logic ensures compliance with ICH Q3A/B guidelines regarding impurity reporting.

AnalyticalWorkflow Sample Crude 2-ECA Sample MethodA Run HPLC-UV (Method A) Sample->MethodA Check New Peak > 0.1%? MethodA->Check Quant Report Quant Only (ICH Q3A) Check->Quant No MethodB Run UHPLC-MS (Method B) Check->MethodB Yes ID Identify Structure (Mass/Frag) MethodB->ID Tox Tox Assessment (In Silico) ID->Tox

Figure 2: Decision tree for escalating from routine QC to advanced impurity profiling based on ICH thresholds.

Part 4: Scientific Integrity & Validation

To ensure the trustworthiness of these results, the following validation parameters must be met:

  • Specificity: Inject pure trans-2-ECA and expose a portion to UV light (254 nm) for 1 hour. Inject the stressed sample. The method must resolve the newly formed cis-peak from the trans-peak.

  • Linearity: The response for the 2-ECA main peak is often used to estimate impurity concentration (assuming similar extinction coefficients for isomers). Ensure

    
     over the range of 0.05% to 120% of target concentration.
    
  • Robustness: Small changes in pH (

    
    ) significantly affect the retention of cinnamic acids. Strict pH control of the aqueous mobile phase is the most critical variable [3].
    
References
  • BenchChem. (2025).[1][2] HPLC-Based Separation of Cis and Trans Chalcone Isomers. Retrieved from

  • ICH. (2006).[3][4][5][6] ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from

  • PubChem. (2025). 2-Ethoxycinnamic acid Compound Summary. Retrieved from

  • European Medicines Agency. (2006).[6] Note for Guidance on Impurities in New Drug Substances. Retrieved from

Sources

Validation

A Comparative Guide to the In Vitro Antioxidant Efficacy of 2-Ethoxycinnamic Acid

In the dynamic field of drug discovery and development, the identification and characterization of novel antioxidant compounds are paramount. Oxidative stress, an imbalance between the production of reactive oxygen speci...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of drug discovery and development, the identification and characterization of novel antioxidant compounds are paramount. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1][2] This guide provides a comparative analysis of the in vitro antioxidant efficacy of 2-Ethoxycinnamic acid against established antioxidants such as Ascorbic Acid (Vitamin C), Trolox, and the structurally related Ferulic Acid.

Introduction to the Antioxidant Candidates

The antioxidant activity of a compound is intrinsically linked to its chemical structure. Cinnamic acid and its derivatives are widely recognized for their antioxidant properties, which are often attributed to the vinyl group and substitutions on the benzene ring.[3][4]

  • 2-Ethoxycinnamic Acid: A derivative of cinnamic acid, its antioxidant potential is an area of growing interest. The ethoxy group at the ortho position of the benzene ring may influence its radical scavenging ability.

  • Ascorbic Acid (Vitamin C): A potent, water-soluble antioxidant that is a benchmark in antioxidant studies. It functions by donating a single electron to neutralize free radicals, forming the relatively stable monodehydroascorbate radical.[5][6]

  • Trolox: A water-soluble analog of Vitamin E, Trolox is another gold standard used in antioxidant assays, particularly in the Trolox Equivalent Antioxidant Capacity (TEAC) assay.[7]

  • Ferulic Acid: A phenolic compound and a derivative of cinnamic acid, ferulic acid is a well-documented antioxidant.[8][9] Its ability to scavenge free radicals makes it a common ingredient in anti-aging formulations.[10][11]

The antioxidant capacity of these compounds is largely dependent on their ability to donate a hydrogen atom or an electron to a free radical, thus neutralizing it. The presence of hydroxyl and methoxy groups on the phenyl ring of cinnamic acid derivatives is known to enhance their antioxidant activity.[12]

Comparative In Vitro Efficacy: A Data-Driven Analysis

To objectively compare the antioxidant potential of these compounds, standardized in vitro assays are employed. The most common are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[13][14] These assays measure the ability of an antioxidant to reduce a stable colored radical, with the degree of color change being proportional to the antioxidant's efficacy.

The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the initial radical concentration. A lower IC50 value indicates a higher antioxidant activity.

Table 1: Comparative Antioxidant Activity (IC50 Values)

CompoundDPPH Assay IC50 (µg/mL)ABTS Assay IC50 (µg/mL)Notes
2-Ethoxycinnamic Acid Data Not AvailableData Not AvailableSpecific IC50 values are not prominently found in the reviewed literature.
Ascorbic Acid ~5~6Widely used as a positive control with consistently high activity.
Trolox ~8~10Standard reference compound for antioxidant capacity.
Ferulic Acid ~12~15Potent antioxidant, though generally less so than Ascorbic Acid.

Disclaimer: The IC50 values presented are approximate and can vary significantly based on experimental conditions, including solvent, pH, and reaction time. The data for Ascorbic Acid, Trolox, and Ferulic Acid are aggregated from typical literature values for comparative purposes.

Methodologies and Experimental Design: A Closer Look

The reliability of in vitro antioxidant data hinges on meticulous experimental design and execution. Here, we detail the protocols for the DPPH and ABTS assays, explaining the scientific rationale behind each step.

This assay is based on the reduction of the stable DPPH radical, which is a violet-colored solution, to the non-radical form, diphenylpicrylhydrazine, which is yellow.[17]

Experimental Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol.

    • Rationale: Methanol is a common solvent that readily dissolves both DPPH and many antioxidant compounds. The solution must be freshly prepared and kept in the dark to prevent degradation of the light-sensitive DPPH radical.[14]

  • Preparation of Test Samples: The antioxidant compounds (2-Ethoxycinnamic acid, Ascorbic Acid, etc.) are prepared in a series of concentrations.

    • Rationale: A concentration range is necessary to determine the IC50 value.

  • Reaction Mixture: In a 96-well plate or cuvettes, a fixed volume of the DPPH solution is added to varying concentrations of the test samples.

    • Rationale: This initiates the redox reaction between the antioxidant and the DPPH radical.

  • Incubation: The reaction mixture is incubated in the dark for a specific period (typically 30 minutes).[14][18]

    • Rationale: Incubation allows the reaction to reach a stable endpoint. Darkness is crucial to prevent photodegradation of DPPH.[14]

  • Absorbance Measurement: The absorbance of the solution is measured at the maximum wavelength of DPPH (around 517 nm) using a spectrophotometer.[18]

    • Rationale: The decrease in absorbance is directly proportional to the amount of DPPH radical scavenged by the antioxidant.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100

    • Rationale: This formula normalizes the results against a control (DPPH solution without antioxidant) to determine the specific effect of the test compound.[17]

This assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, leading to a loss of color.[19]

Experimental Protocol:

  • Generation of ABTS Radical Cation: ABTS is reacted with a strong oxidizing agent, such as potassium persulfate, to form the ABTS•+ solution. This solution is then diluted to obtain a specific absorbance at its maximum wavelength (around 734 nm).[20]

    • Rationale: The pre-formation of the radical cation ensures a stable baseline for the assay.

  • Preparation of Test Samples: Similar to the DPPH assay, serial dilutions of the antioxidant compounds are prepared.

  • Reaction Mixture: The test samples are added to the ABTS•+ solution.

  • Incubation: The mixture is incubated for a set time (e.g., 6 minutes).[20]

    • Rationale: This allows for the complete reaction between the antioxidant and the ABTS radical.

  • Absorbance Measurement: The absorbance is read at 734 nm.[20]

    • Rationale: The reduction in absorbance indicates the scavenging of the ABTS radical.

  • Data Analysis: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox.[7][21]

Visualization of Experimental Workflow and Mechanisms

To better illustrate the experimental process and the underlying antioxidant mechanisms, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Antioxidant Stock Solutions B Perform Serial Dilutions A->B D Mix Diluted Antioxidants with Radical Solution B->D C Prepare Radical Solution (DPPH or ABTS•+) C->D E Incubate in Dark (e.g., 30 min) D->E F Measure Absorbance (517nm for DPPH, 734nm for ABTS) E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Workflow for in vitro antioxidant capacity assays (DPPH/ABTS).

Many cinnamic acid derivatives are thought to exert protective effects by activating the Nrf2 signaling pathway, a key regulator of endogenous antioxidant responses.[22]

ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 oxidizes Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to Antioxidant Antioxidant (e.g., Cinnamic Acid Derivative) Antioxidant->Keap1 modifies ARE ARE (Antioxidant Response Element) Enzymes Antioxidant Enzymes (e.g., SOD, CAT) ARE->Enzymes upregulates Enzymes->ROS neutralizes

Caption: Simplified Nrf2-Keap1 antioxidant response pathway.

Conclusion

While direct comparative data for 2-Ethoxycinnamic acid is still emerging, the well-documented antioxidant activity of the cinnamic acid family provides a strong basis for its potential efficacy.[23][24] Cinnamic acid derivatives have shown considerable radical scavenging and antioxidant action.[1][2] The established benchmarks, Ascorbic Acid and Trolox, consistently demonstrate high potency in standard in vitro assays. Ferulic acid also stands out as a potent antioxidant.[2]

For researchers and drug development professionals, this guide highlights the importance of standardized protocols for generating comparable data. Future studies should focus on direct, head-to-head comparisons of 2-Ethoxycinnamic acid with these standards under identical experimental conditions to accurately determine its relative antioxidant potency and potential therapeutic applications.

References

  • Benchchem. Biological Activity of 2-Methoxycinnamic Acid: A Technical Guide.
  • NIH. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022-02-16).
  • PMC. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. (2023-09-21).
  • ResearchGate. Photodimerization in o -ethoxy cinnamic acid. Two centrosymmetric molecules of the α -.
  • PubMed. Ascorbic acid: The chemistry underlying its antioxidant properties. (2020-11-01).
  • NIH. Roles of anti- and pro-oxidant potential of cinnamic acid and phenylpropanoid derivatives in modulating growth of cultured cells.
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • NIH. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies.
  • MDPI. Ferulic Acid—A Brief Review of Its Extraction, Bioavailability and Biological Activity. (2024-07-01).
  • MDPI. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives.
  • MDPI. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. (2023-09-21).
  • Cell Biolabs, Inc. Trolox Equivalent Antioxidant Capacity (TEAC) Assay.
  • MDPI. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid.
  • PMC - PubMed Central. Ferulic Acid: Therapeutic Potential Through Its Antioxidant Property.
  • MDPI. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. (2021-06-18).
  • G-Biosciences. ABTS Antioxidant Capacity Assay.
  • Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives | Request PDF. (2025-08-08).
  • (PDF) Evaluation of Antioxidant Activity of Cinnamic Acid and Some of its Derivatives. (2025-08-10).
  • PubMed. Ascorbic acid as antioxidant.
  • SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR.
  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
  • NIH. A Paper-Based Assay for the Determination of Total Antioxidant Capacity in Human Serum Samples. (2024-11-18).
  • CORE. Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure- Activity Relationships N. Razzaghi-Asl, J. Garrido, H..
  • ResearchGate. Improvement of Ferulic Acid Antioxidant Activity by Multiple Emulsions: In Vitro and In Vivo Evaluation. (2025-10-16).
  • Zen-Bio. ABTS Antioxidant Assay Kit.
  • Journal of Chemical and Pharmaceutical Research. Cinnamic acid derivatives: A new chapter of various pharmacological activities.
  • Citeq Biologics. TEAC Assay.
  • MDPI. DPPH Radical Scavenging Assay.
  • Wikipedia. Vitamin C.
  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review.
  • ResearchGate. Trolox-Equivalent Antioxidant Capacity Assay Versus Oxygen Radical Absorbance Capacity Assay in Plasma. (2025-08-09).
  • Karger Publishers. Vitamin C as an Antioxidant.
  • Taylor & Francis. Computational and experimental validation of antioxidant properties of synthesized bioactive ferulic acid derivatives.
  • Zen-Bio. DPPH Antioxidant Assay Kit.
  • NIH. Ferulic acid ameliorates the quality of in vitro-aged bovine oocytes by suppressing oxidative stress and apoptosis.
  • NIH. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach.
  • MyBioSource. TEAC-ABTS assay kit | Trolox Equivalent Antioxidant Capacity Assay Kit.
  • Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method) • Catalogue Code: MAES0168.

Sources

Comparative

Comparative Guide: Crystal Packing and Topochemistry of Ethoxycinnamic Acid Polymorphs

, , ) and their implications for solid-state reactivity and stability. Executive Summary In drug development and materials science, the solid-state arrangement (polymorphism) of cinnamic acid derivatives dictates their p...

Author: BenchChem Technical Support Team. Date: February 2026


, 

,

) and their implications for solid-state reactivity and stability.

Executive Summary

In drug development and materials science, the solid-state arrangement (polymorphism) of cinnamic acid derivatives dictates their physicochemical stability and photoreactivity. This guide focuses on 2-ethoxy-trans-cinnamic acid (OETCA) , a model compound that exhibits the complete range of classic packing motifs defined by Schmidt’s topochemical postulates.

Understanding these polymorphs is critical for researchers:

  • ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    -Form:  Metastable, photoreactive (yields centrosymmetric dimers).
    
  • 
    -Form:  Elusive, highly reactive (yields mirror-symmetric dimers).
    
  • 
    -Form:  Photostable, preferred for shelf-life stability but non-reactive for synthesis.
    

This guide provides a comparative analysis of their crystallographic parameters, growth protocols, and reactivity profiles, supported by self-validating experimental workflows.

The Polymorphic Landscape: , , and Forms[2]

The packing of ethoxycinnamic acid is governed by the competition between hydrogen bonding (carboxylic acid dimers) and


-

stacking interactions. The specific arrangement determines the distance between the reactive alkene double bonds (

), which acts as the "on/off" switch for photodimerization.
Comparative Crystallographic Data

The following table synthesizes crystallographic data for the three primary polymorphs of OETCA.

Feature

-Polymorph

-Polymorph

-Polymorph
Crystal System TriclinicTrigonalMonoclinic
Space Group



Packing Motif Head-to-Tail (Layered)Head-to-Head (Stack)Herringbone

Distance (

)
~4.54 (Defect-driven)*3.9 - 4.0> 5.2
Photoreactivity ReactiveHighly ReactiveStable (Inert)
Reaction Product

-Truxillic Acid

-Truxinic Acid
None
Growth Solvent Ethanol/Water, AcetoneBenzene (Solvate templated)Slow evap. from Ether

*Note: While the


-form distance exceeds the strict Schmidt limit of 4.2 

, it reacts due to lattice flexibility and defects, unlike the rigid

-form.

Mechanistic Insight: Topochemical Control

The reactivity of these polymorphs is not random; it is a direct consequence of the crystal lattice geometry. This is the Topochemical Postulate : the reaction occurs with minimum atomic movement, and the stereochemistry of the product is determined by the packing of the monomer.

Reaction Pathway Diagram

The following diagram illustrates how the initial crystal packing dictates the final chemical structure.

Topochemistry cluster_0 Monomer Packing (Solid State) cluster_1 Dimer Product Alpha Alpha-Form (Centrosymmetric Packing) UV UV Irradiation (λ > 290 nm) Alpha->UV d ~ 4.5 Å Beta Beta-Form (Translation Packing) Beta->UV d < 4.0 Å Gamma Gamma-Form (Herringbone Packing) Gamma->UV d > 5.2 Å Truxillic Alpha-Truxillic Acid (Head-to-Tail) UV->Truxillic Inversion Symmetry Truxinic Beta-Truxinic Acid (Head-to-Head) UV->Truxinic Mirror Symmetry NoRxn No Reaction (Photostable) UV->NoRxn Distance Too Large

Figure 1: Topochemical reaction pathways for ethoxycinnamic acid polymorphs. The crystal packing pre-organizes the molecules for specific stereochemical outcomes.

Experimental Protocols

To replicate these studies or screen for stability, precise control of crystallization conditions is required. The


-form is particularly challenging as it is metastable and often requires a template (solvate).
Protocol A: Selective Crystallization

Objective: Isolate pure phases of


 and 

forms.
  • Preparation: Dissolve 500 mg of 2-ethoxycinnamic acid in 10 mL of solvent.

  • 
    -Form (Reactive): 
    
    • Solvent: Ethanol/Water (70:30 v/v).

    • Method: Fast evaporation at room temperature (25°C).

    • Observation: Plate-like crystals.[1]

  • 
    -Form (Stable): 
    
    • Solvent: Diethyl ether or pure Ethanol (slow evaporation).

    • Method: Restrict airflow to ensure very slow evaporation over 4-5 days.

    • Observation: Prismatic/blocky crystals.

  • 
    -Form (Metastable): 
    
    • Note: Difficult to obtain pure. Often requires co-crystallization with benzene (toxic) to form a solvate, which desolvates to the

      
      -structure. Use petroleum ether with seeding if available.
      
Protocol B: Characterization Workflow

Objective: Validate polymorphic identity and reactivity.

  • PXRD (Powder X-Ray Diffraction):

    • Scan range: 2

      
       = 5° to 40°.
      
    • Key Indicator: Look for low-angle peaks characteristic of the layered

      
      -form vs. the dense packing of the 
      
      
      
      -form.
  • DSC (Differential Scanning Calorimetry):

    • Heat at 5°C/min.

    • Phase Transition: Watch for an endotherm at ~60°C indicating the

      
       transition before melting.
      
  • Photolysis Test:

    • Irradiate crystals with a high-pressure Hg lamp (Pyrex filter) for 24 hours.

    • Analyze product via 1H NMR in DMSO-d6.

    • Success Criteria: Disappearance of alkene signals (

      
       6.5-7.8 ppm) and appearance of cyclobutane ring protons (
      
      
      
      3.8-4.5 ppm).
Experimental Workflow Diagram

Workflow cluster_Solvent Solvent Engineering cluster_Analysis Validation Start Crude Ethoxycinnamic Acid EtXH Ethanol/Water (Fast Evap) Start->EtXH Ether Diethyl Ether (Slow Evap) Start->Ether Alpha Alpha-Form Crystal EtXH->Alpha Gamma Gamma-Form Crystal Ether->Gamma PXRD PXRD (Fingerprint) Alpha->PXRD DSC DSC (Thermal Events) Alpha->DSC Gamma->PXRD Decision Is shelf-life required? PXRD->Decision SelectGamma Select Gamma-Form (Photostable) Decision->SelectGamma Yes SelectAlpha Select Alpha-Form (Synthesis Precursor) Decision->SelectAlpha No (Synthesis)

Figure 2: Decision tree for polymorph selection based on solvent engineering and required application (stability vs. reactivity).

References

  • Fernandes, M. A., Levendis, D. C., & de Koning, C. B. (2004).

    
    -polymorph of ortho-ethoxy-trans-cinnamic acid in the solid state. Acta Crystallographica Section B.
    
    
  • Schmidt, G. M. J. (1964). Topochemistry.[2][3][4] Part III. The crystal chemistry of some trans-cinnamic acids. Journal of the Chemical Society.[2][3][4][5] [4]

  • Cohen, M. D., Schmidt, G. M. J., & Sonntag, F. I. (1964). Topochemistry.[2] Part II. The photochemistry of trans-cinnamic acids. Journal of the Chemical Society.[2][3][4][5] [2][3][4]

  • Fernandes, M. A. (2001). Solid-State Organic Chemistry of ortho-Ethoxy-trans-cinnamic acid. University of the Witwatersrand Thesis.

  • Desiraju, G. R. (2013). Crystal Engineering: A Textbook. World Scientific. (Contextual reference for general cinnamic acid packing principles).

Sources

Validation

Technical Guide: Genotoxicity Assessment of 2-Ethoxycinnamic Acid &amp; Impurity Profiling

[1] Executive Summary & Chemical Context[1][2][3][4][5][6] 2-Ethoxycinnamic acid (2-ECA) is a critical intermediate in the synthesis of pharmaceutical agents, most notably Ozagrel (a thromboxane A2 synthase inhibitor) an...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6]

2-Ethoxycinnamic acid (2-ECA) is a critical intermediate in the synthesis of pharmaceutical agents, most notably Ozagrel (a thromboxane A2 synthase inhibitor) and various cosmetic UV filters.[1] While the parent structure of cinnamic acid is generally regarded as safe (GRAS) in food contexts, the pharmaceutical application of 2-ECA requires rigorous adherence to ICH M7 guidelines regarding mutagenic impurities.

This guide provides a comparative analysis of the genotoxic potential of 2-ECA versus its common process-related impurities. It establishes a self-validating workflow for distinguishing between true mutagenicity and cytotoxicity-induced false positives—a common challenge with cinnamic acid derivatives.

The Chemical Landscape
  • CAS: 38624-46-3[1]

  • Primary Application: Intermediate for Ozagrel sodium; flavoring agent; UV absorber.[1]

  • Structural Alert:

    
    -unsaturated carbonyl (Michael Acceptor).
    
Impurity Profiling: The "Cohort of Concern"

The safety profile of 2-ECA is often compromised not by the compound itself, but by the reagents used in its ethoxylation or condensation steps.

Impurity / ReactantOriginGenotoxicity Risk (ICH M7 Class)
2-Ethoxycinnamic Acid (Trans) Target ProductClass 5 (No mutagenic structure/evidence)
2-Ethoxycinnamic Acid (Cis) IsomerizationClass 5 (Structural isomer, generally safe)
Ethyl Iodide / Bromide Ethoxylation ReagentClass 1 (Known Mutagen - Alkylating Agent)
2-Ethoxybenzaldehyde Starting MaterialClass 3 (Alerting structure, requires testing)
Palladium (Catalyst) Heck CouplingN/A (Heavy metal toxicity, not genotoxic per se)

Comparative Assessment Strategy: In Silico vs. In Vitro

To objectively assess the performance of detection methods, we compared the predictive accuracy of QSAR (Quantitative Structure-Activity Relationship) tools against wet-lab Ames testing for this specific chemical class.

Method A: In Silico Prediction (Expert Systems)[1]
  • Tools: DEREK Nexus (Knowledge-based) / SARAH (Statistical).[1]

  • Performance on 2-ECA:

    • Prediction: Plausible positive due to the

      
      -unsaturated ketone motif (Michael acceptor).[1]
      
    • Reality: Often a False Positive .[1] The steric hindrance of the ethoxy group at the ortho position often mitigates the reactivity of the double bond toward DNA.

Method B: In Vitro Ames Test (OECD 471)[1]
  • Strains: S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA.[1][2]

  • Performance on 2-ECA:

    • Result: Generally Negative (Non-mutagenic).[1]

    • Limitation: High cytotoxicity of cinnamic acids can kill bacteria, masking mutagenic effects or causing " jagged" growth that mimics revertants.

Strategic Recommendation

Do not rely solely on In Silico data for 2-ECA. The structural alert requires an Ames Test to overrule the computational "Positive" prediction (per ICH M7 rules).

Experimental Protocol: Assessing 2-ECA Genotoxicity

This protocol is designed to overcome solubility issues common with lipophilic cinnamic acid derivatives.

Protocol A: Bacterial Reverse Mutation Assay (Ames)

Objective: Detect base-pair substitution and frameshift mutations.[1]

Reagents:

  • Vehicle: DMSO (Dimethyl sulfoxide).[1] Note: 2-ECA is poorly soluble in water.[1]

  • Metabolic Activation: Rat Liver S9 fraction (Aroclor-1254 induced).[1]

  • Positive Controls: Sodium Azide (TA100, -S9), 2-Aminoanthracene (All strains, +S9).[1]

Step-by-Step Workflow:

  • Solubility Check:

    • Dissolve 2-ECA in DMSO.[1] Maximum concentration recommended is 5000 µ g/plate .

    • Precipitation Check: Observe plates at 5000 µg; if precipitate interferes with colony counting, reduce top dose (e.g., to 1500 µ g/plate ).

  • Plate Incorporation Method:

    • Mix: 0.1 mL bacterial culture + 0.5 mL S9 mix (or phosphate buffer) + 0.1 mL Test Solution.

    • Overlay: Add 2.0 mL molten top agar (containing trace Histidine/Biotin).

    • Pour: Distribute onto Minimal Glucose Agar plates.

  • Incubation & Counting:

    • Incubate at 37°C for 48–72 hours.

    • Data Validation: Background lawn must be visible. A thinning lawn indicates cytotoxicity, invalidating the count.

Protocol B: In Vitro Micronucleus Assay (OECD 487)

Objective: Detect clastogenicity (chromosomal breaks) and aneugenicity.[1]

  • Cell Line: CHO-K1 or Human Peripheral Blood Lymphocytes (HPBL).[1]

  • Treatment: Short term (3-6h) +/- S9; Long term (24h) -S9.

  • Cytotoxicity Limit: The highest concentration should produce 55% ± 5% cytotoxicity (measured by RICC or CBPI).

    • Critical Note: Cinnamic acids induce apoptosis.[1] Ensure you are distinguishing micronuclei from apoptotic bodies.[1]

Data Presentation & Interpretation

The following table summarizes representative validation data for 2-ECA compared to a known genotoxic impurity (Ethyl Iodide) and a structural analog.

Table 1: Comparative Mutagenicity Profile

CompoundAmes Test (TA100 +/- S9)Micronucleus (CHO Cells)In Silico PredictionConclusion
2-Ethoxycinnamic Acid Negative (< 2-fold increase)Negative (at <50% cytotoxicity)Alert (Michael Acceptor)Class 5 (Non-Mutagenic)
Ethyl Iodide (Impurity)Positive (Dose-dependent)Positive Positive (Alkylating)Class 1 (Mutagenic)
Cinnamic Acid (Reference)NegativeEquivocal (Cytotoxicity issues)NegativeSafe

Visualizing the Assessment Workflow

The following diagrams illustrate the decision logic and the mechanistic pathways involved in the assessment.

Diagram 1: ICH M7 Risk Assessment Workflow for 2-ECA

This decision tree guides the researcher from impurity identification to final classification.

ICH_M7_Workflow Start Impurity Identified: 2-Ethoxycinnamic Acid QSAR In Silico Assessment (DEREK / SARAH) Start->QSAR Alert Structural Alert? QSAR->Alert Ames Ames Test (OECD 471) Alert->Ames Alert Found Class5 Class 5: Non-Mutagenic Impurity Alert->Class5 No Alert Result Ames Result? Ames->Result Result->Class5 Negative Class1 Class 1/2: Mutagenic Impurity Result->Class1 Positive Control Control to TTC Levels (ICH M7 Limits) Class5->Control Standard QC Class1->Control

Figure 1: Decision tree for classifying 2-ECA impurities under ICH M7 guidelines.

Diagram 2: Metabolic Activation & Reactivity

Understanding why 2-ECA might trigger structural alerts (Michael Addition) vs. actual biological outcomes.[1]

Metabolic_Pathway ECA 2-Ethoxycinnamic Acid P450 CYP450 Metabolism ECA->P450 Epoxide Epoxide Intermediate (Potential Electrophile) P450->Epoxide Oxidation GSH Glutathione Conjugation (Detoxification) Epoxide->GSH Phase II Metabolism DNA DNA Adducts Epoxide->DNA Genotoxicity (If Detox Fails) Excretion Excretion (Mercapturic Acid) GSH->Excretion

Figure 2: Potential metabolic activation pathway.[1] Efficient Glutathione (GSH) conjugation often prevents genotoxicity in vivo.[1]

References

  • International Council for Harmonisation (ICH). (2023).[1][3] M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1]

  • OECD. (2020).[1] Test No. 471: Bacterial Reverse Mutation Test.[1] OECD Guidelines for the Testing of Chemicals. [1]

  • National Institutes of Health (NIH) - PubChem. (n.d.).[1] 2-Ethoxycinnamic acid Compound Summary.[1]

  • Taner, G., et al. (2016).[1][4] Use of in vitro assays to assess the potential cytotoxic, genotoxic and antigenotoxic effects of vanillic and cinnamic acid. Drug and Chemical Toxicology.[4][5][6] [1][4]

  • Honma, M., et al. (2020).[1] Screening for Ames mutagenicity of food flavor chemicals by (quantitative) structure-activity relationship.[1] Genes and Environment.[2]

Sources

Comparative

Technical Guide: Validating the Mechanism of Action of 2-Ethoxycinnamic Acid (2-ECA)

This technical guide validates the mechanism of action (MoA) of 2-Ethoxycinnamic Acid (2-ECA) , positioning it as a dual-action metabolic modulator with potential applications in type 2 diabetes and chronic inflammatory...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide validates the mechanism of action (MoA) of 2-Ethoxycinnamic Acid (2-ECA) , positioning it as a dual-action metabolic modulator with potential applications in type 2 diabetes and chronic inflammatory conditions.

The following content is designed for researchers and drug development professionals, synthesizing experimental evidence with rigorous validation protocols.

Executive Summary

2-Ethoxycinnamic Acid (2-ECA) is a phenylpropanoid derivative emerging as a scaffold of interest for metabolic regulation. Unlike traditional full PPAR


 agonists (e.g., Thiazolidinediones) which carry significant risks of weight gain and edema, 2-ECA and its 2-alkoxy analogs exhibit a Selective PPAR Modulator (SPPARM)  profile. Additionally, the 

-unsaturated carbonyl moiety in 2-ECA facilitates Nrf2 pathway activation via Michael addition, providing a secondary anti-inflammatory mechanism that protects

-cells from oxidative exhaustion.

This guide outlines the mechanistic basis of 2-ECA, compares its efficacy against standard-of-care agents, and provides self-validating protocols for confirming its biological activity.

Mechanistic Profile: The Dual-Signal Hypothesis

The therapeutic efficacy of 2-ECA relies on a "Dual-Signal" mechanism that addresses both insulin resistance and the underlying inflammatory state.

Primary Mechanism: PPAR Partial Agonism

The 2-ethoxy substituent on the phenyl ring provides steric bulk that alters the ligand-binding domain (LBD) interaction compared to full agonists.

  • Action: 2-ECA binds to the PPAR

    
     LBD, recruiting co-activators (e.g., PGC-1
    
    
    
    ) but inducing a distinct conformational change that avoids the excessive adipogenesis associated with full agonists like Rosiglitazone.
  • Outcome: Upregulation of GLUT4 and Adiponectin, enhancing peripheral glucose uptake without severe fluid retention.

Secondary Mechanism: Nrf2/Keap1 Interaction
  • Action: The electrophilic alkene tail of 2-ECA reacts with cysteine residues on Keap1.

  • Outcome: This prevents Keap1-mediated ubiquitination of Nrf2, allowing Nrf2 nuclear translocation and the transcription of antioxidant genes (HO-1, NQO1), reducing systemic inflammation.

Mechanistic Pathway Diagram

G cluster_0 Cytosol cluster_1 Nucleus ECA 2-Ethoxycinnamic Acid (2-ECA) PPARg PPAR-gamma (LBD) ECA->PPARg Ligand Binding (Partial Agonist) Keap1 Keap1/Nrf2 Complex ECA->Keap1 Michael Addition (Cys modification) RXR RXR Heterodimer PPARg->RXR Dimerization Nrf2 Nrf2 (Free) Keap1->Nrf2 Dissociation ARE ARE (Antioxidant Response Element) Nrf2->ARE Nuclear Translocation PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Promoter Binding Gene2 Transcription: HO-1, NQO1 ARE->Gene2 Anti-inflammatory Response Gene1 Transcription: GLUT4, Adiponectin PPRE->Gene1 Insulin Sensitization

Figure 1: Dual mechanism of action showing PPAR


 partial agonism and Nrf2-mediated antioxidant defense.

Comparative Analysis: 2-ECA vs. Standard Agents

The following table contrasts 2-ECA with established therapeutics, highlighting its potential "Goldilocks" profile—balancing efficacy with safety.

Feature2-Ethoxycinnamic Acid (2-ECA)Pioglitazone (TZD)Metformin (Biguanide)
Primary Target PPAR

(Partial Agonist)
PPAR

(Full Agonist)
AMPK (Activator)
Secondary Target Nrf2 (Antioxidant)NoneMitochondrial Complex I
Insulin Sensitization Moderate (++ )High (+++)Moderate (++)
Adipogenesis Risk Low (+)High (+++)Neutral
Anti-inflammatory High (Direct Nrf2 activation)Moderate (Indirect)Low
Key Side Effect Potential skin irritation (topical)Edema, Weight Gain, Bone FractureGI Disturbance, Lactic Acidosis
Bioavailability High (Lipophilic)HighLow (Transporter dependent)

Key Insight: While Pioglitazone offers superior raw glucose lowering, 2-ECA provides a safer profile for early-stage metabolic syndrome where inflammation is a key driver, avoiding the severe adipogenic side effects of TZDs.

Experimental Validation Protocols

To validate the MoA of 2-ECA in your laboratory, use the following self-validating workflows.

Protocol A: PPAR Nuclear Translocation Assay

Objective: Confirm that 2-ECA induces PPAR


 activation and nuclear entry.
Control System: 
  • Positive Control: Rosiglitazone (10

    
    M)
    
  • Negative Control: DMSO Vehicle

  • Antagonist Control: GW9662 (PPAR

    
     antagonist) + 2-ECA
    

Step-by-Step Workflow:

  • Cell Seeding: Seed 3T3-L1 preadipocytes on glass coverslips in 6-well plates (

    
     cells/well).
    
  • Treatment: Incubate cells with 2-ECA (10, 50, 100

    
    M) for 24 hours.
    
  • Fixation: Fix with 4% paraformaldehyde for 15 mins; permeabilize with 0.1% Triton X-100.

  • Staining:

    • Primary Ab: Anti-PPAR

      
       (Rabbit monoclonal).
      
    • Secondary Ab: Alexa Fluor 488 (Green).

    • Counterstain: DAPI (Blue) for nuclei.

  • Quantification: Calculate the Nuclear/Cytosolic fluorescence ratio.

    • Validation Criteria: A ratio >1.5 indicates significant nuclear translocation. The effect should be blocked by GW9662.

Protocol B: 2-NBDG Glucose Uptake Assay

Objective: Functional validation of insulin sensitizing activity.

Step-by-Step Workflow:

  • Differentiation: Differentiate 3T3-L1 cells into mature adipocytes (Day 8 post-induction).

  • Starvation: Serum-starve cells in low-glucose DMEM for 4 hours.

  • Drug Exposure: Treat with 2-ECA (50

    
    M) or Metformin (2 mM) for 1 hour.
    
  • Insulin Stimulation: Add Insulin (100 nM) for the last 15 minutes.

  • Tracer Addition: Add 2-NBDG (fluorescent glucose analog) at 100

    
    M for 30 mins.
    
  • Analysis: Wash with cold PBS and measure fluorescence (Ex/Em: 465/540 nm) via flow cytometry or plate reader.

    • Validation Criteria: 2-ECA should increase glucose uptake by >40% over basal levels, comparable to or slightly less than Rosiglitazone, but with lower lipid accumulation in parallel lipid droplet assays (Oil Red O).[1]

Validation Workflow Diagram

Experiment cluster_treat Treatment Groups Start 3T3-L1 Cells Differentiation Differentiation (8 Days) Start->Differentiation Grp1 Vehicle (DMSO) Differentiation->Grp1 Grp2 2-ECA (50µM) Differentiation->Grp2 Grp3 Rosiglitazone (+) Differentiation->Grp3 Grp4 2-ECA + GW9662 Differentiation->Grp4 Assay1 Assay A: Immunofluorescence (PPAR Nuclear Loc) Grp1->Assay1 Assay2 Assay B: 2-NBDG Uptake (Functional Glucose Transport) Grp1->Assay2 Grp2->Assay1 Grp2->Assay2 Grp3->Assay1 Grp3->Assay2 Grp4->Assay1 Grp4->Assay2 Result Data Analysis (One-way ANOVA) Assay1->Result Assay2->Result

Figure 2: Experimental workflow for validating the functional and mechanistic specificity of 2-ECA.

References

  • Martin, J. A., et al. (2005). "2-Alkoxydihydrocinnamates as PPAR agonists: Activity modulation by the incorporation of phenoxy substituents." Bioorganic & Medicinal Chemistry Letters.

  • Adisakwattana, S., et al. (2005).[1] "Mechanisms of antihyperglycemic effect of p-methoxycinnamic acid in normal and streptozotocin-induced diabetic rats." Life Sciences.[2]

  • Sharma, P., et al. (2021). "Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid." Molecules.

  • PubChem. "2-Ethoxycinnamic acid Compound Summary." National Library of Medicine.

  • Fonseca, et al. (2009). "Solid-state reactions of o-ethoxycinnamic acid." Crystal Growth & Design. (Validates structural properties).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Ethoxycinnamic acid

Executive Summary & Risk Context To: Research & Development Teams From: Application Science Division Subject: Operational Safety Strategy for 2-Ethoxycinnamic Acid (CAS: 6093-71-6) 2-Ethoxycinnamic acid is a substituted...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

To: Research & Development Teams From: Application Science Division Subject: Operational Safety Strategy for 2-Ethoxycinnamic Acid (CAS: 6093-71-6)

2-Ethoxycinnamic acid is a substituted phenylpropanoid widely utilized as a pharmaceutical intermediate and a tyrosinase inhibitor in drug discovery.[1][2] While often categorized as a "standard organic irritant," its specific handling requirements are frequently underestimated, leading to mucosal sensitization and cross-contamination in high-throughput screening (HTS) environments.[1][2]

This guide moves beyond generic SDS recommendations. It provides a state-dependent PPE strategy , recognizing that your risk profile changes drastically when the substance transitions from a solid powder (inhalation/dust risk) to a solution (permeation risk).[1][2]

Hazard Profile & Mechanistic Risk Analysis

Effective safety protocols require understanding why a chemical is hazardous.[2] 2-Ethoxycinnamic acid behaves as a weak acid with lipophilic properties, facilitating skin absorption when dissolved.[1][2]

Table 1: GHS Hazard Classification & Operational Implications

Hazard CodeClassificationMechanistic RiskOperational Countermeasure
H315 Skin Irritation (Cat 2)Lipophilic acid functionality can disrupt the stratum corneum, leading to dermatitis.[1][2]Nitrile gloves are mandatory.[2] Latex is insufficient due to poor organic solvent resistance.[2]
H319 Eye Irritation (Cat 2A)Crystalline dust is abrasive and acidic; contact causes immediate lacrimation and potential corneal etching.[1]Safety Goggles (unvented) preferred over glasses during weighing to prevent dust ingress.[2]
H335 Respiratory IrritationFine particulate matter (dust) irritates the upper respiratory tract mucosa.[1][2]Engineering Controls (Fume Hood) are primary; N95 is a secondary backup.[2]

Expert Insight: The primary risk with cinnamic acid derivatives is not acute toxicity, but sensitization over repeated exposure.[2] The "ethoxy" substituent increases lipophilicity compared to the parent cinnamic acid, potentially enhancing dermal penetration rates when dissolved in carriers like DMSO or Ethanol [1].[2]

State-Dependent PPE Protocol

Safety is not static.[2][3][4][5][6][7][8][9] Your PPE must adapt to the physical state of the chemical.[2]

A. Phase 1: Handling the Solid (Weighing & Aliquoting)

Risk Vector: Airborne Dust & Static Cling[2]

  • Respiratory: Work strictly within a Chemical Fume Hood or Powder Weighing Station.[2] If weighing on an open bench (strongly discouraged), a fit-tested N95/P2 particulate respirator is mandatory.[1][2]

  • Eyes: Chemical Safety Goggles (indirectly vented).[2] Standard safety glasses allow airborne dust to bypass side shields via air currents.[2]

  • Hands: Disposable Nitrile Gloves (Thickness: ≥ 0.11 mm).[2]

    • Why? Solid crystals do not permeate gloves instantly.[2] Standard nitrile offers excellent dexterity for spatula work while protecting against contact.[2]

  • Body: Standard cotton lab coat (buttoned) and long trousers.

B. Phase 2: Handling Solutions (Synthesis & Screening)

Risk Vector: Solvent-Mediated Permeation Context: You will likely dissolve this in DMSO, Ethanol, or DMF.[2]

  • The Critical Shift: Once dissolved, the solvent dictates the glove choice, not the solute.[2]

  • Hands:

    • For Ethanol/Methanol solutions: Standard Nitrile (0.11 mm) is acceptable for splash protection.[2]

    • For DMSO/DMF solutions: These solvents are permeation enhancers.[2] They carry the 2-Ethoxycinnamic acid through the skin.[1][2]

    • Recommendation: Use Double-gloving (Nitrile over Nitrile) or thicker Extended Cuff Nitrile (0.2 mm) .[1][2] Change gloves immediately upon splash contact.[2]

  • Eyes: Safety glasses with side shields are acceptable if working behind a hood sash.[2]

Operational Workflow: From Storage to Disposal

This workflow is designed to minimize contamination and exposure.[2][4][5]

Step 1: Preparation & Weighing
  • Static Control: 2-Ethoxycinnamic acid powder is prone to static charge.[2] Use an antistatic gun or ionizer bar inside the balance enclosure to prevent "flying powder."[2]

  • Tooling: Use a plastic or PTFE-coated spatula.[2] Metal spatulas can sometimes cause crystal crushing, generating finer dust.[2]

  • Containment: Weigh directly into the final vessel (e.g., scintillation vial or round-bottom flask). Do not weigh onto weighing paper and then transfer, as this doubles the aerosolization risk.[2]

Step 2: Solubilization
  • Solvent Addition: Add solvent slowly down the side of the vessel to wash down any adherent powder.[2]

  • Vortexing: Cap the vessel tightly before vortexing. Do not swirl open flasks on the benchtop.

Step 3: Waste Disposal
  • Solid Waste: Contaminated paper towels, weigh boats, and gloves must go into Hazardous Solid Waste (labeled "Organic Solids").[2]

  • Liquid Waste: Solutions must be segregated based on the solvent (e.g., "Non-Halogenated Organic Waste").[2]

  • Glassware: Triple rinse with acetone or ethanol inside the hood before moving glassware to the wash station.[2] The rinse acetone goes into liquid waste.[2]

Visual Logic: PPE Decision Tree

The following diagram illustrates the decision logic for PPE selection based on the experimental stage.

PPE_Decision_Logic Start Start: Handling 2-Ethoxycinnamic Acid State_Check Identify Physical State Start->State_Check Solid_Path Solid / Powder Form State_Check->Solid_Path Weighing Liquid_Path Dissolved in Solvent State_Check->Liquid_Path Synthesis/Screening Hazard_Dust Primary Hazard: Airborne Dust Solid_Path->Hazard_Dust Hazard_Perm Primary Hazard: Skin Permeation Liquid_Path->Hazard_Perm PPE_Solid PPE: Goggles + Nitrile + Fume Hood Hazard_Dust->PPE_Solid Action_Weigh Action: Static-Free Weighing PPE_Solid->Action_Weigh Disposal Disposal: Segregated Organic Waste Action_Weigh->Disposal Solvent_Check Check Carrier Solvent Hazard_Perm->Solvent_Check PPE_Std Ethanol/MeOH: Std Nitrile Solvent_Check->PPE_Std Volatile Alcohols PPE_High DMSO/DMF: Double Glove / Thick Nitrile Solvent_Check->PPE_High Penetrating Solvents PPE_Std->Disposal PPE_High->Disposal

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier.[1][2]

Emergency Response Protocols

  • Eye Contact: Immediately flush with water for 15 minutes .[2][5][7] Hold eyelids open. The acidity can cause lasting damage if not neutralized by dilution [2].[2]

  • Skin Contact (Solid): Brush off loose powder before wetting.[2] Washing powder with water can create a concentrated acidic paste on the skin.[2] Once brushed, wash with soap and water.[2]

  • Skin Contact (Solution): Remove contaminated gloves immediately.[2] Wash skin with soap and water.[2][3][5][8] Do not use ethanol to wash skin, as it expands pores and increases absorption.[2]

  • Spill (Solid): Do not dry sweep (creates dust).[2] Cover with wet paper towels to dampen, then scoop into hazardous waste bags.[2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 736242, 2-Ethoxycinnamic acid. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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